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  • Product: 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol
  • CAS: 149080-25-1

Core Science & Biosynthesis

Foundational

3-(2-bromophenyl)-2,2-dimethylpropan-1-ol chemical structure

An In-Depth Technical Guide to 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive examination of 3-(2-bromophenyl)-2,2-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive examination of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol, a synthetic building block with significant potential in medicinal chemistry and materials science. The molecule's structure combines three key functional motifs: a 2-bromophenyl group, amenable to a wide range of cross-coupling reactions; a neopentyl (gem-dimethyl) core, a valuable bioisostere for improving pharmacokinetic profiles; and a primary alcohol, which serves as a versatile handle for further chemical modification. This document details a robust, multi-step synthesis pathway, outlines rigorous purification and validation protocols, provides an in-depth analysis of its spectroscopic signature for unambiguous characterization, and explores its prospective applications in research and drug development. The methodologies are presented with a focus on the underlying chemical principles, offering researchers and development professionals the foundational knowledge required to effectively synthesize and utilize this compound.

Introduction & Molecular Overview

3-(2-bromophenyl)-2,2-dimethylpropan-1-ol is a substituted neopentyl alcohol derivative. Its strategic importance stems from the convergence of its distinct structural components, making it a highly adaptable intermediate for the synthesis of more complex molecular architectures.

  • 2-Bromophenyl Group : This moiety serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation. The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse substituents at the ortho position of the phenyl ring.

  • Neopentyl (gem-dimethyl) Moiety : The quaternary carbon center, C(CH3)2, imparts significant steric hindrance. In medicinal chemistry, this gem-dimethyl group is frequently employed as a bioisostere for carbonyl groups or other metabolically labile fragments.[1] Its presence can block metabolic oxidation at adjacent positions, thereby enhancing the metabolic stability and half-life of a drug candidate.

  • Primary Alcohol (-CH2OH) : This functional group is a versatile synthetic handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions to attach linkers or other pharmacophores.

Chemical Structure

Caption: Chemical structure of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol.

Physicochemical Properties

The properties of this compound are derived from its structure and comparison to analogous molecules.[2]

PropertyValueSource
IUPAC Name 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol-
Molecular Formula C₁₁H₁₅BrO[2]
Molecular Weight 243.14 g/mol [2]
CAS Number Not explicitly assigned; analogous compounds exist-
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidInferred
Solubility Soluble in common organic solvents (e.g., DCM, Ether, EtOAc, Methanol)Inferred
Predicted LogP ~3.15[3]

Rationale for Synthesis: A Mechanistic Approach

A logical and robust synthetic strategy is crucial for obtaining the target molecule with high purity and yield. A retrosynthetic analysis points to a two-step approach involving C-C bond formation followed by functional group reduction.

retrosynthesis target 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol fg_reduction Functional Group Interconversion (Reduction) target->fg_reduction intermediate Methyl 3-(2-bromophenyl) -2,2-dimethylpropanoate fg_reduction->intermediate cc_bond C-C Disconnection (Alkylation) sm1 Methyl Isobutyrate cc_bond->sm1 sm2 2-Bromobenzyl Bromide cc_bond->sm2 intermediate->cc_bond

Caption: Retrosynthetic analysis of the target compound.

This strategy is superior to alternatives, such as a Grignard reaction with a sterically hindered aldehyde, which could suffer from side reactions like reduction or enolization.[4] The chosen path is predicated on two well-established and high-yielding transformations:

  • Enolate Alkylation : The synthesis commences with the formation of the carbon skeleton. Methyl isobutyrate is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This choice is critical; weaker bases would not quantitatively form the enolate, leading to side reactions. The resulting enolate is a potent nucleophile that subsequently attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide in a classic Sₙ2 reaction. This reliably forms the key C-C bond.

  • Ester Reduction : The intermediate ester is then reduced to the target primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures a complete and clean conversion where weaker reagents like sodium borohydride would be ineffective.[2]

Detailed Experimental Protocol

Safety Precaution : All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. LiAlH₄ reacts violently with water, and 2-bromobenzyl bromide is a lachrymator.

Part A: Synthesis of Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate
  • Apparatus Setup : A 250 mL three-necked, round-bottomed flask is oven-dried and assembled hot under a stream of dry argon or nitrogen.[5] It is equipped with a magnetic stirrer, a thermometer, a rubber septum, and a reflux condenser topped with a gas bubbler.

  • Enolate Formation : The flask is charged with anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.2 equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath. To this, n-butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred for 30 minutes to form LDA.

  • Ester Addition : Methyl isobutyrate (1.0 equivalent) is added dropwise via syringe. The solution is stirred for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation : A solution of 2-bromobenzyl bromide (1.05 equivalents) in 20 mL of anhydrous THF is added dropwise to the enolate solution. The reaction mixture is allowed to stir at -78 °C for 2 hours and then slowly warm to room temperature overnight.

  • Workup and Isolation : The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude ester.

Part B: Reduction to 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol
  • Apparatus Setup : A 500 mL round-bottomed flask is prepared under an inert atmosphere as described in Part A.

  • LiAlH₄ Suspension : The flask is charged with anhydrous THF (150 mL) and cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄, 1.5 equivalents) is added portion-wise with extreme caution.

  • Ester Addition : The crude ester from Part A, dissolved in 50 mL of anhydrous THF, is added dropwise to the LiAlH₄ suspension at 0 °C. The addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion : After the addition is complete, the mixture is warmed to room temperature and stirred for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Workup (Fieser Method) : The flask is cooled back to 0 °C. The reaction is quenched by the sequential and dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure results in a granular precipitate of aluminum salts that is easily filtered. The mixture is stirred vigorously for 1 hour until a white, free-flowing solid forms.

  • Isolation : The solid is removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with THF and diethyl ether. The combined filtrates are concentrated under reduced pressure to yield the crude alcohol.

Purification and Validation

The crude product from the reduction step is purified by flash column chromatography on silica gel.[6][7]

  • Stationary Phase : Silica gel (230-400 mesh).

  • Mobile Phase : A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

  • Validation : Fractions are collected and analyzed by thin-layer chromatography (TLC). Those containing the pure product (as determined by a single spot) are combined and the solvent is removed under reduced pressure to afford 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol as a purified oil or solid. Purity should be further validated by spectroscopic methods.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of NMR, IR, and mass spectrometry.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts in CDCl₃.[9][10]

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Aromatic7.55-7.10Multiplet4HAr-H
Alcohol Methylene~3.45Singlet2H-C-CH₂ -OH
Benzylic Methylene~2.80Singlet2HAr-CH₂ -C-
Hydroxyl~1.5-2.5Broad Singlet1H-OH
Methyl~1.00Singlet6H-C-(CH₃ )₂
¹³C NMR δ (ppm)Assignment
Aromatic~139, 133, 131, 128, 127Ar-C (ipso), Ar-C H
Aromatic (C-Br)~124Ar-C -Br
Alcohol Methylene~71-C H₂OH
Benzylic Methylene~48Ar-C H₂-
Quaternary Carbon~37-C (CH₃)₂
Methyl~25-C(C H₃)₂
  • Expert Insight : The appearance of the benzylic and alcohol methylene protons as sharp singlets is a key diagnostic feature, confirming the absence of adjacent protons for spin-spin coupling. The integration ratio of 4:2:2:1:6 in the ¹H NMR spectrum is definitive.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.[11]

  • O-H Stretch : A strong, broad absorption in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

  • C-H Stretch (sp³) : Multiple sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-O Stretch : A strong absorption in the fingerprint region, typically around 1040-1070 cm⁻¹, corresponding to the primary alcohol C-O bond.

  • Aromatic C=C Stretch : Medium intensity peaks around 1600 cm⁻¹ and 1470 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion (M⁺) : A characteristic pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes, respectively (e.g., m/z 242 and 244).

  • Key Fragmentation : Common fragmentation pathways include the loss of a water molecule ([M-18]⁺) and benzylic cleavage, which would yield a fragment corresponding to the bromobenzyl cation.

Applications in Research and Development

The primary value of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol lies in its utility as a versatile synthetic intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

applications start 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol suzuki Suzuki Coupling (New C-C Bond) start->suzuki Pd(PPh₃)₄, Ar-B(OH)₂ oxidation Oxidation (PCC/TEMPO) (Aldehyde/Acid) start->oxidation PCC or TEMPO/Bleach etherification Williamson Ether Synthesis (New C-O Bond) start->etherification 1. NaH 2. R-X prod_suzuki Biaryl or Alkylated Aromatic Derivatives suzuki->prod_suzuki prod_oxidation 3-(2-bromophenyl)-2,2- dimethylpropanal/propanoic acid oxidation->prod_oxidation prod_etherification Ether-linked Conjugates etherification->prod_etherification

Caption: Potential downstream synthetic transformations.

  • Drug Discovery : This molecule can be used as a starting point for generating libraries of compounds for high-throughput screening. The bromophenyl group can be elaborated via cross-coupling to explore structure-activity relationships (SAR) in a target binding pocket. Simultaneously, the alcohol can be used to attach the molecule to solubilizing groups, linkers, or other pharmacophores.[1]

  • Materials Science : The rigid phenyl and neopentyl groups combined with the reactive handles make it a candidate for incorporation into polymers or functional materials where specific steric and electronic properties are desired.

Conclusion

3-(2-bromophenyl)-2,2-dimethylpropan-1-ol is a valuable and strategically designed chemical building block. The synthetic route presented herein, based on enolate alkylation and ester reduction, is a robust and logical method for its preparation. The detailed spectroscopic analysis provides a clear blueprint for its unambiguous identification and validation. For researchers in drug discovery and organic synthesis, this compound offers a versatile platform for creating novel and complex molecules, leveraging the unique combination of a reactive aromatic halide, a metabolically robustifying gem-dimethyl group, and a modifiable primary alcohol.

References

  • Wikipedia. Neopentyl alcohol. [Link]

  • Organic Syntheses. Neopentyl alcohol. [Link]

  • Google Patents. CN103641681A - Synthetic method of neopentyl alcohol of high purity.
  • MDPI. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. [Link]

  • PubChem. (E)-3-(2-Bromophenyl)prop-2-EN-1-OL. [Link]

  • University of Wisconsin-Madison. Experiment 25 – The Grignard Reaction. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemguide. Reaction of aldehydes and ketones with Grignard reagents. [Link]

  • Winthrop University. The Grignard Reaction. [Link]

  • University of California, Irvine. Grignard Reagent Reacting with an Aldehyde or Ketone. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propan-1-ol. [Link]

  • OpenStax. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. Proton NMR spectrum of propan-1-ol. [Link]

  • Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

  • Chemistry LibreTexts. 3.2: Purification of Products. [Link]

Sources

Exploratory

2,2-dimethyl-3-(2-bromophenyl)-1-propanol properties

Comprehensive Technical Guide on 2,2-Dimethyl-3-(2-bromophenyl)-1-propanol: Synthesis, Conformation, and Applications Executive Summary In the landscape of modern drug development and complex organic synthesis, stericall...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 2,2-Dimethyl-3-(2-bromophenyl)-1-propanol: Synthesis, Conformation, and Applications

Executive Summary

In the landscape of modern drug development and complex organic synthesis, sterically encumbered building blocks play a pivotal role in dictating molecular conformation and metabolic stability. 2,2-dimethyl-3-(2-bromophenyl)-1-propanol is a highly specialized, halogenated neopentyl-like intermediate. Characterized by its gem-dimethyl backbone and an ortho-bromoaryl moiety, this compound is engineered to leverage specific stereoelectronic effects—most notably the Thorpe-Ingold effect—while providing a robust handle for late-stage transition-metal-catalyzed cross-coupling. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, structural causality, and validated synthetic workflows associated with this critical building block.

Structural & Physicochemical Profiling

Understanding the baseline properties of 2,2-dimethyl-3-(2-bromophenyl)-1-propanol is essential for predicting its behavior in both synthetic matrices and biological systems. The presence of the neopentyl core significantly increases lipophilicity while shielding the benzylic position from oxidative metabolism.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptorSynthetic/Biological Implication
Chemical Formula C₁₁H₁₅BrODefines baseline stoichiometry.
Molecular Weight 243.14 g/mol Low MW allows for downstream elaboration without violating Lipinski's rules.
Exact Mass 242.0306 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors/Acceptors 1 / 1Terminal hydroxyl provides a singular, predictable hydrogen-bonding vector.
Rotatable Bonds 3Restricted rotation due to steric bulk (see conformational dynamics).
Topological Polar Surface Area 20.2 ŲHighly lipophilic; excellent for passive membrane permeability models.

Conformational Dynamics: The Thorpe-Ingold Effect

A defining feature of this molecule is the gem-dimethyl substitution at the C2 position. In medicinal chemistry, replacing a methylene group with a gem-dialkyl group is a strategic choice used to populate specific folded conformations. This phenomenon, known as the Thorpe-Ingold effect , dictates that increased methylation decreases the backbone C-C-C angle between reacting partners, effectively compressing the internal bond angle[1].

By compressing the angle between the 2-bromobenzyl group and the hydroxymethyl group, the gem-dimethyl core restricts the molecule's rotameric freedom. This pre-organizes the functional groups into closer spatial proximity, which drastically reduces the entropic penalty upon binding to a target receptor or during subsequent intramolecular cyclization reactions[1].

Synthetic Methodology & Mechanistic Insights

The synthesis of 2,2-dimethyl-3-(2-bromophenyl)-1-propanol must overcome the inherent steric hindrance of the neopentyl system. The most robust, self-validating route involves the enolate alkylation of ethyl isobutyrate followed by a harsh hydride reduction.

Mechanistic Causality
  • Alkylation : Utilizing Lithium Diisopropylamide (LDA) to deprotonate ethyl isobutyrate generates a sterically demanding enolate. Alkylation with 2-bromobenzyl bromide is highly regioselective, driven by the electrophilicity of the benzylic bromide.

  • Hydride Reduction : The resulting ester is extremely hindered. Milder reducing agents like Sodium Borohydride (NaBH₄) are kinetically incompetent here. Instead, Lithium Aluminum Hydride (LiAlH₄) is strictly required. LiAlH₄ undergoes nucleophilic acyl substitution to form an aldehyde intermediate, which is rapidly reduced again to the primary alkoxide[2].

  • Fieser Workup : Quenching LiAlH₄ reactions can lead to unfilterable aluminum salt emulsions. To guarantee a high-purity product, the Fieser workup is employed. The precise stoichiometric addition of water and 15% NaOH forces the aluminum byproducts into a granular, easily filterable inorganic lattice[3].

Step-by-Step Experimental Protocol
  • Step 1: Enolate Formation. To a flame-dried flask under N₂, add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes. Slowly add ethyl isobutyrate (1.0 equiv) and stir for 1 hour at -78 °C.

  • Step 2: Alkylation. Add 2-bromobenzyl bromide (1.05 equiv) dropwise. Allow the reaction to warm to room temperature over 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the ester intermediate.

  • Step 3: LiAlH₄ Reduction. In a separate flame-dried flask, suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C. Slowly add the ester intermediate (dissolved in THF) dropwise to manage the exothermic hydride transfer. Stir for 2 hours at room temperature[2].

  • Step 4: Fieser Workup. Cool the mixture to 0 °C. For every n grams of LiAlH₄ used, strictly add n mL of H₂O, followed by n mL of 15% NaOH (aq), and finally 3n mL of H₂O[3]. Stir vigorously until a white granular precipitate forms. Filter through a Celite pad and concentrate the filtrate.

  • Step 5: Purification. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the target alcohol.

Synthetic workflow for 2,2-dimethyl-3-(2-bromophenyl)-1-propanol via enolate alkylation.

Strategic Applications in Drug Development

The strategic placement of the bromine atom at the ortho position of the aromatic ring transforms this molecule from a simple alcohol into a versatile cross-coupling hub. The steric bulk of the adjacent neopentyl group acts as a kinetic shield, preventing unwanted side reactions (such as benzylic deprotonation) during harsh catalytic cycles.

This substrate is highly optimized for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations). Recent advancements in Pd-catalysis demonstrate that aryl bromides can be cross-coupled with various partners (such as trimethylsilylalkynes or boronic acids) under exceptionally mild conditions, utilizing air-stable palladium precatalysts to achieve high yields with excellent functional group tolerance[4]. The terminal hydroxyl group can either be protected (e.g., as a TBS ether) prior to coupling or utilized directly depending on the basicity of the coupling conditions.

Palladium-catalyzed cross-coupling catalytic cycle utilizing the ortho-bromoaryl moiety.

Analytical Validation Protocols

To ensure scientific integrity, the synthetic protocol operates as a self-validating system. The complete consumption of the ester intermediate is visually confirmed via Thin Layer Chromatography (TLC), while the structural integrity of the final neopentyl alcohol is unambiguously validated through orthogonal spectroscopic techniques.

Table 2: Expected Analytical Characterization Data

TechniqueSignal / ShiftStructural AssignmentValidation Checkpoint
¹H NMR (CDCl₃) δ 0.95 (s, 6H)gem-dimethyl protonsConfirms intact neopentyl core.
¹H NMR (CDCl₃) δ 2.85 (s, 2H)Benzylic CH₂Confirms successful alkylation.
¹H NMR (CDCl₃) δ 3.40 (s, 2H)CH₂-OHConfirms successful ester reduction.
¹H NMR (CDCl₃) δ 7.00 - 7.55 (m, 4H)Aromatic protonsConfirms ortho-substituted aryl ring.
IR Spectroscopy ~3350 cm⁻¹ (broad)O-H stretchValidates appearance of the alcohol.
IR Spectroscopy ~1730 cm⁻¹ (absent)C=O stretchValidates complete consumption of ester.

References

  • Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - National Institutes of Health (PMC).
  • 21.6: Chemistry of Esters (Hydride Reduction) - LibreTexts.
  • Chem 115: Lithium Aluminum Hydride (LAH) & Fieser Workup - Andrew G Myers Research Group, Harvard University.
  • Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions - ACS Publications.

Sources

Exploratory

Strategic Synthesis & Medicinal Applications of 2-Bromo-Substituted Majantol Intermediates

Executive Summary Majantol (2,2-dimethyl-3-(3-methylphenyl)propan-1-ol) has historically been pigeonholed as a high-value fragrance ingredient characterized by "lily-of-the-valley" (muguet) notes.[1][2] However, in the c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Majantol (2,2-dimethyl-3-(3-methylphenyl)propan-1-ol) has historically been pigeonholed as a high-value fragrance ingredient characterized by "lily-of-the-valley" (muguet) notes.[1][2] However, in the context of modern drug discovery, the Majantol scaffold represents a privileged lipophilic pharmacophore. Its gem-dimethyl moiety offers metabolic stability (blocking


-oxidation), while the phenylpropanol backbone mimics the side chains of various bioactive lipids and neurotransmitter modulators.

This technical guide focuses on the 2-bromo-substituted intermediates of Majantol—specifically 3-(2-bromo-5-methylphenyl)-2,2-dimethylpropan-1-ol and its aldehyde precursor. These halogenated analogs are not merely fragrance variants but are critical "diversity-enabling" scaffolds. The 2-bromo position (ortho to the alkyl chain) serves as an orthogonal handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to elaborate the Majantol core into complex kinase inhibitors, GPCR ligands, or PROTAC linkers.

Part 1: Structural Logic & Retrosynthetic Analysis

The "2-bromo" designation in this context refers to the substitution on the aromatic ring at the position ortho to the neopentyl-like side chain. This steric congestion makes the synthesis challenging but highly rewarding for structure-activity relationship (SAR) studies.

Why the 2-Bromo Intermediate?
  • Metabolic Blocking: The bromine atom can block metabolic hotspots on the aromatic ring.

  • Synthetic Handle: It transforms the inert Majantol skeleton into an electrophile for C-C and C-N bond formation.

  • Conformational Lock: The steric bulk of the ortho-bromine restricts rotation around the

    
     bond, potentially locking the molecule into a bioactive conformation.
    
Retrosynthetic Pathway

The most robust route to 2-bromo-Majantol intermediates avoids the direct bromination of Majantol, which often leads to inseparable mixtures. Instead, the bromine is installed early via the alkylation of isobutyraldehyde with a 2-bromo-5-methylbenzyl halide .

Retrosynthesis Target 2-Bromo-Majantol (Scaffold) Aldehyde 2-Bromo-Majantal (Aldehyde Intermediate) Target->Aldehyde Reduction (NaBH4) Precursor1 Isobutyraldehyde Aldehyde->Precursor1 Alkylation (PTC) Precursor2 2-Bromo-5-methylbenzyl bromide Aldehyde->Precursor2 Alkylation (PTC) Start 2-Bromo-p-xylene (or related toluene) Precursor2->Start Radical Bromination (NBS/hv)

Figure 1: Retrosynthetic logic for accessing the 2-bromo-Majantol scaffold. The key disconnection is the formation of the quaternary center via Phase Transfer Catalysis (PTC).

Part 2: Detailed Synthesis Protocols

This section details the synthesis of the core intermediate: 3-(2-bromo-5-methylphenyl)-2,2-dimethylpropanal (The "Bromo-Aldehyde") and its subsequent reduction.

Stage 1: Synthesis of 2-Bromo-5-methylbenzyl Bromide

Note: If this starting material is not commercially available, it is generated via radical bromination.

Reagents: 2-Bromo-1,5-dimethylbenzene (2-bromo-p-xylene), N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Carbon Tetrachloride (


) or Trifluorotoluene (greener alternative).

Protocol:

  • Charge a reactor with 2-bromo-1,5-dimethylbenzene (1.0 eq) and solvent (

    
    , 5 mL/g).
    
  • Add NBS (1.05 eq) and catalytic BPO (0.05 eq).

  • Heat to reflux (

    
    ) under 
    
    
    
    atmosphere. Initiate reaction with a tungsten lamp if necessary.
  • Monitor by TLC/GC until starting material is consumed (<5%).

  • Critical Step: Cool to

    
     to precipitate succinimide. Filter rapidly.
    
  • Concentrate filtrate to yield the crude benzyl bromide. Caution: Lachrymator.

Stage 2: Phase-Transfer Alkylation (The Core Step)

This step constructs the quaternary carbon center, a defining feature of the Majantol class.

Reagents:

  • Substrate: 2-Bromo-5-methylbenzyl bromide (from Stage 1).

  • Nucleophile: Isobutyraldehyde (1.2 eq).

  • Base: 50% NaOH (aq) or solid KOH.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Solvent: Toluene or DCM (optional, can be run neat).

Step-by-Step Methodology:

  • Catalyst Pre-mix: In a round-bottom flask equipped with a high-torque mechanical stirrer (magnetic stirring is insufficient for the biphasic slurry), mix Isobutyraldehyde (1.2 eq) and TBAB (0.05 eq).

  • Base Addition: Add 50% NaOH solution (2.0 eq) dropwise at

    
    . The mixture will become viscous.
    
  • Alkylation: Add the 2-Bromo-5-methylbenzyl bromide (1.0 eq) dissolved in minimal toluene dropwise over 60 minutes. Maintain internal temperature

    
     to prevent self-condensation of the aldehyde (Cannizzaro side reaction).
    
  • Reaction: Warm to

    
     and stir vigorously for 4–6 hours.
    
  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Fractional distillation under high vacuum is required to separate the product from unreacted isobutyraldehyde dimers.

Target Product: 3-(2-bromo-5-methylphenyl)-2,2-dimethylpropanal.

Stage 3: Chemoselective Reduction

Converting the aldehyde to the alcohol (Majantol analog) without debrominating the aromatic ring.

Reagents: Sodium Borohydride (


), Methanol/THF (1:1).

Protocol:

  • Dissolve the aldehyde (from Stage 2) in MeOH/THF. Cool to

    
    .
    
  • Add

    
     (0.5 eq) portion-wise. (0.25 mol of 
    
    
    
    provides 1 mol of hydride, but 0.5 eq ensures completion).
  • Stir at RT for 2 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extract with DCM, dry, and concentrate.

Part 3: Analytical Characterization & QC

To validate the synthesis for pharmaceutical use, the following specifications must be met.

ParameterSpecificationMethodRationale
Purity >98.0%HPLC (C18, ACN/H2O)Essential for biological assays.
Halogen Content Positive for BrMass Spec (M+ / M+2)Confirms bromine retention (1:1 isotope pattern).
Residual Aldehyde <0.5%H-NMR (9-10 ppm region)Aldehydes are reactive electrophiles (toxicity risk).
Water Content <0.1%Karl FischerCritical if used in water-sensitive organometallic couplings.

Key NMR Signals (1H, CDCl3):

  • 
     1.0 ppm (s, 6H): Gem-dimethyl group.
    
  • 
     2.7 ppm (s, 2H): Benzylic 
    
    
    
    (shifted downfield due to ortho-bromo).
  • 
     3.4 ppm (s, 2H): 
    
    
    
    .
  • 
     7.0-7.5 ppm (m, 3H): Aromatic protons (pattern depends on substitution).
    

Part 4: Medicinal Chemistry Applications (The "Why")

The 2-bromo-Majantol intermediate is a "privileged structure" precursor. The diagram below illustrates how this specific intermediate diverges into three distinct therapeutic classes.

MedChem Center 2-Bromo-Majantol Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2) Center->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Center->Buchwald Heck Heck Reaction (Alkenes) Center->Heck Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Amines N-Aryl Derivatives (GPCR Ligands) Buchwald->Amines Styrenes Styrenyl Linkers (PROTACs) Heck->Styrenes

Figure 2: Divergent synthesis pathways utilizing the 2-bromo handle for drug discovery.

Case Study: Bioisosteric Replacement

In drug design, the 2-bromo-Majantol moiety can serve as a bioisostere for lipophilic isoleucine or leucine side chains within a peptide binding pocket, but with added rigidity provided by the aromatic ring. The hydroxyl group (


) mimics the H-bond donor/acceptor capability of serine or threonine, making this scaffold a hybrid "Phe-Ser" or "Leu-Ser" mimetic.

References

  • Zhang, J., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292.[1] Retrieved from [Link][1]

  • ScenTree. (n.d.). Majantol® (CAS N° 103694-68-4) Chemistry & Uses.[2][3] Retrieved from [Link]

Sources

Foundational

Technical Guide: Homobenzylic Alcohols with Gem-Dimethyl Groups

The following technical guide details the chemistry, synthesis, and medicinal application of homobenzylic alcohols bearing gem-dimethyl groups. Structural Motifs, Synthetic Access, and Medicinal Utility[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and medicinal application of homobenzylic alcohols bearing gem-dimethyl groups.

Structural Motifs, Synthetic Access, and Medicinal Utility[1]

Executive Summary

Homobenzylic alcohols incorporating a gem-dimethyl moiety represent a privileged structural class in drug discovery.[1] These scaffolds leverage the Thorpe-Ingold effect (gem-dimethyl effect) to restrict conformational freedom, thereby pre-organizing molecules for target binding.[1] Furthermore, the introduction of a quaternary carbon adjacent to the aromatic ring (the "neophyl" position) or at the


-position serves as a potent metabolic block , preventing rapid oxidative clearance by Cytochrome P450 enzymes.

This guide focuses on the two primary isomers of interest to the medicinal chemist:

  • Neophyl Alcohol (Primary): 2-methyl-2-phenylpropan-1-ol (

    
    ).[1]
    
    • Utility: Blocks benzylic oxidation; serves as a precursor to neophyl halides and rearranged products.

  • 
    -Dimethylphenethyl Alcohol (Tertiary):  2-methyl-1-phenylpropan-2-ol (
    
    
    
    ).[1]
    • Utility: Blocks metabolism at the alcohol center; acts as a stable linker in fragment-based design.

Structural & Physical Properties

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The introduction of two methyl groups on a methylene linker alters the bond angles of the remaining substituents. In a homobenzylic chain, this compression forces the phenyl ring and the hydroxyl group closer together, favoring intramolecular cyclization (e.g., to chromans or tetrahydroisoquinolines) and stabilizing specific bioactive conformations.

  • Angle Compression: The internal

    
     angle expands slightly, compressing the external angle (
    
    
    
    ) between the phenyl and alcohol arms.
  • Entropic Advantage: The gem-dimethyl group reduces the number of rotatable bonds and the entropic penalty for cyclization.

Metabolic Stability Profile

Unsubstituted homobenzylic alcohols are rapidly metabolized via two major pathways:

  • Benzylic Oxidation: CYP450 hydroxylation at the benzylic methylene.

  • Alcohol Oxidation: Dehydrogenation to the aldehyde/acid or glucuronidation.

The Gem-Dimethyl Solution:

  • Neophyl Position (

    
    ):  The quaternary center completely eliminates abstractable benzylic hydrogens, rendering the site metabolically inert to direct oxidation.[1]
    
  • Tertiary Alcohol (

    
    ):  Prevents oxidation to the ketone/aldehyde, forcing metabolism to occur on the aromatic ring or via Phase II conjugation.[1]
    

Figure 1: Comparison of metabolic fates.[1] The gem-dimethyl group effectively blocks the primary clearance pathways.[1]

Synthetic Strategies

Synthesis of these sterically hindered alcohols requires specific protocols to overcome the bulk of the gem-dimethyl group.

Synthesis of Neophyl Alcohol (Primary Isomer)

Target: 2-methyl-2-phenylpropan-1-ol (


)
Challenge:  Construction of the quaternary benzylic center.[1]
Protocol A: Dialkylation of Phenylacetic Acid (Lab Scale)

This route uses strong bases to install methyl groups. Note that the second methylation is sluggish due to steric hindrance.

  • Precursor: Ethyl phenylacetate.

  • Reagents: NaH (2.5 equiv), MeI (3.0 equiv), DMF/THF.

  • Procedure:

    • Cool a suspension of NaH in dry DMF to 0°C.

    • Add ethyl phenylacetate dropwise. Stir 30 min.

    • Add MeI slowly (exothermic). Warm to RT and stir 12h.

    • Critical Step: Verify bis-methylation via GC-MS.[1] Mono-methylated impurity is difficult to separate later.[1]

  • Reduction:

    • Dissolve the crude ester in anhydrous THF.

    • Add LiAlH4 (1.5 equiv) at 0°C. Reflux for 2h.

    • Fieser workup (Water, 15% NaOH, Water) to yield the alcohol.

Protocol B: Friedel-Crafts Alkylation (Scale-Up)

A more convergent industrial route avoids the sequential methylation.[1]

  • Reagents: Benzene (solvent/reactant), Methallyl acetate,

    
    .
    
  • Mechanism: Generation of the tertiary carbocation followed by aromatic substitution.

  • Step:

    • Mix benzene and

      
       at 0-5°C.[1]
      
    • Add methallyl acetate dropwise.

    • The intermediate ester is formed in situ.

    • Hydrolysis/Reduction yields the alcohol.

Synthesis of -Dimethylphenethyl Alcohol (Tertiary Isomer)

Target: 2-methyl-1-phenylpropan-2-ol (


)
Advantage:  High-yielding Grignard chemistry.[1]
Protocol: Grignard Addition
  • Reagents: Benzylmagnesium chloride (2.0M in THF), Acetone (dry).

  • Procedure:

    • Charge a flame-dried flask with Benzylmagnesium chloride under Argon.

    • Cool to 0°C.

    • Add dry acetone (1.2 equiv) dropwise.

    • Stir at RT for 2h.

    • Quench with sat.

      
      .
      
    • Note: Avoid warming above 40°C during workup to prevent dehydration to the alkene.

Biocatalytic & Green Approaches

Biocatalysis offers enantioselective routes (if chiral) and milder conditions, though the gem-dimethyl group presents a steric challenge for wild-type enzymes.[1]

Enzymatic Reduction of Sterically Hindered Acids

Direct reduction of 2-methyl-2-phenylpropanoic acid to the alcohol is challenging for standard CARs (Carboxylic Acid Reductases).[1]

  • Emerging Solution: Use of engineered Carboxylic Acid Reductases (CARs) (e.g., from Mycobacterium marinum) coupled with a cofactor regeneration system (Glucose/GDH).

  • Workflow:

    • Substrate: 2-methyl-2-phenylpropanoic acid.[1][2]

    • Enzyme: CAR + Phosphopantetheinyl transferase (PPTase) for activation.

    • Cofactors: NADPH, ATP.

    • Product: Neophyl aldehyde (in situ), reduced by an endogenous ADH to Neophyl alcohol.

Lipase-Mediated Resolution

For the tertiary isomer (which is achiral unless the phenyl ring is substituted), lipases are used for esterification of the hydroxyl group.

  • Enzyme: Candida antarctica Lipase B (CAL-B).[1][3]

  • Reaction: Transesterification with vinyl acetate.[4][5]

  • Observation: Reaction rates are significantly slower (approx. 10-50x) compared to non-hindered phenethyl alcohols due to the gem-dimethyl bulk.[1]

Medicinal Chemistry Applications

The "Neophyl" Rearrangement as a Radical Clock

In mechanistic drug design, the neophyl group is used to probe radical intermediates. If a radical forms at the


-position, the phenyl group migrates to the radical center (1,2-aryl shift), forming a tertiary radical.[1] This rearrangement is a hallmark of radical mechanisms in metabolic degradation or covalent inhibitor activation.
Bioisosteres & Scaffolds
  • Metabolic Blocking: Used in lead optimization to replace unstable ethyl or isopropyl linkers.

    • Example: Optimization of Sulfonamide Antileishmanial agents , where the neopentyl (neophyl-like) analogue (

      
      ) showed improved potency over the isobutyl analogue due to conformational restriction, although metabolic clearance remained a challenge due to other soft spots.[6]
      
  • Fragment Linkers: The gem-dimethyl group acts as an "insulator," breaking conjugation between the aromatic ring and the alcohol/amine tail, while locking the vector of the tail in a specific quadrant relative to the ring.

Experimental Data Summary

PropertyNeophyl Alcohol (Primary)

-Dimethylphenethyl (Tertiary)
Structure


CAS 2004-67-3 (verify specific salt/form)100-86-7
Boiling Point ~102°C (low pressure)214°C (atm) / 96°C (10 mmHg)
Metabolic Stability High (Quaternary benzylic C)Moderate (Tertiary alcohol)
Key Synthesis Reduction of 2,2-dimethyl-phenylacetic acidGrignard (BenzylMgCl + Acetone)
Odor Profile Faint, balsamicFloral, Lilac, Hyacinth

Visualization of Synthetic Logic

Figure 2: Divergent synthetic pathways for the two key isomers.

References

  • Tanwar, L., Börgel, J., & Ritter, T. (2019). "Synthesis of Benzylic Alcohols by C-H Oxidation." Journal of the American Chemical Society, 141(45), 17983-17988. Link[1]

  • Talele, T. T. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[1] Link[1]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The Formation and Stability of Spiro-Compounds." Journal of the Chemical Society, Transactions, 107, 1080-1106.
  • BenchChem Protocols. "Synthesis of 2-Phenyl-2-propanol via Grignard Reaction." Link[1]

  • PubChem Compound Summary. "2-Methyl-1-phenyl-2-propanol (CAS 100-86-7)."[1] Link[1]

  • Organic Syntheses. "2-Phenylpropionic acid (General Alkylation Protocol)." Org.[7][8][9][10] Synth. 1976, 55, 1. Link

  • FEMA Flavor Library. "Alpha,Alpha-Dimethylphenethyl Alcohol."[11] Flavor and Extract Manufacturers Association. Link

Sources

Exploratory

Whitepaper: Strategic Utility and Mechanistic Profiling of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol

Executive Summary In modern drug discovery and complex organic synthesis, the selection of bifunctional building blocks dictates the efficiency of downstream structural diversification. 3-(2-bromophenyl)-2,2-dimethylprop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the selection of bifunctional building blocks dictates the efficiency of downstream structural diversification. 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol is a highly specialized, sterically constrained neopentyl alcohol. Featuring both a nucleophilic hydroxyl group and an electrophilic ortho-bromoaryl moiety, this molecule serves as a premier precursor for the construction of oxygen-containing heterocycles, particularly 3,3-dimethylchroman derivatives[1].

This technical guide deconstructs the structural informatics of its SMILES code, details its physicochemical properties, and provides a field-proven, self-validating protocol for its transition-metal-catalyzed cyclization.

Structural Informatics & SMILES Decoding

The canonical SMILES code for this molecule is OCC(C)(C)Cc1ccccc1Br . Understanding the spatial and electronic implications of this string is critical for predicting its reactivity.

  • O (Hydroxyl Group): Acts as the primary nucleophile. In the presence of a strong base, it forms an alkoxide capable of participating in transition-metal-catalyzed ligand exchange.

  • C(C)(C) (Neopentyl Core): This quaternary carbon is the defining feature of the molecule. It provides massive steric shielding, which completely blocks

    
    -hydride elimination—a common and often fatal side reaction in palladium and nickel catalysis. Similar neopentyl architectures are widely utilized to stabilize reactive intermediates[2].
    
  • c1ccccc1Br (Ortho-Bromophenyl Ring): The aryl bromide serves as the electrophilic handle for oxidative addition. Its ortho relationship to the alkyl chain perfectly positions the molecule for intramolecular cyclization[3].

SMILES_Mapping SMILES OCC(C)(C)Cc1ccccc1Br OH O (Hydroxyl Group) SMILES->OH Nucleophile C2 C(C)(C) (Neopentyl Core) SMILES->C2 Steric Shield Ar c1ccccc1 (Phenyl Ring) SMILES->Ar Scaffold Br Br (Ortho-Bromine) SMILES->Br Electrophile C1 C (C1 Methylene) OH->C1 C1->C2 C3 C (C3 Methylene) C2->C3 C3->Ar Ar->Br

Figure 1: Structural mapping of the SMILES code OCC(C)(C)Cc1ccccc1Br to its functional domains.

Physicochemical Profiling

To aid in computational modeling and reaction planning, the quantitative data for 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol has been summarized below. The Topological Polar Surface Area (TPSA) is highly characteristic of sterically hindered aliphatic alcohols[2].

PropertyValueRationale / Significance
Molecular Formula C₁₁H₁₅BrODerived directly from the SMILES string.
Molecular Weight 243.14 g/mol Optimal low-molecular-weight building block for fragment-based drug design.
SMILES Code OCC(C)(C)Cc1ccccc1BrCanonical representation for cheminformatics databases.
H-Bond Donors 1Provided by the primary hydroxyl group (-OH).
H-Bond Acceptors 1Provided by the hydroxyl oxygen atom.
Rotatable Bonds 3Restricted flexibility due to the gem-dimethyl group.
TPSA 20.2 ŲIndicates excellent membrane permeability if integrated into a larger API[2].

Note: Oxidation of this molecule yields the corresponding aldehyde, 3-(2-bromophenyl)-2,2-dimethylpropanal, which alters the H-bond donor count to 0 and serves as a distinct electrophilic node[4].

Mechanistic Utility: The Thorpe-Ingold Effect

The true value of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol lies in its predisposition for intramolecular cyclization to form 3,3-dimethylchroman . This is driven by the Thorpe-Ingold effect (the gem-dimethyl effect).

The bulky methyl groups on the C2 carbon compress the internal bond angle between C1 and C3. This angle compression forces the terminal hydroxyl group and the ortho-bromophenyl group into close spatial proximity. Consequently, the entropic penalty for ring closure is drastically reduced, accelerating the rate of intramolecular C-O cross-coupling[3]. Furthermore, the lack of


-hydrogens on the neopentyl carbon ensures that the transition-metal catalyst does not prematurely decompose via 

-hydride elimination.

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + Substrate (C-Br insertion) LE Ligand Exchange (Alkoxide Formation) OA->LE + Base (Cs2CO3) - HBr RE Reductive Elimination (C-O Bond Formation) LE->RE Thorpe-Ingold Assisted RE->Pd0 Release of Product Product 3,3-Dimethylchroman Product RE->Product

Figure 2: Pd-catalyzed intramolecular etherification yielding 3,3-dimethylchroman.

Experimental Protocol: Palladium-Catalyzed Intramolecular Etherification

The following methodology details the conversion of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol into 3,3-dimethylchroman via a Buchwald-Hartwig-type intramolecular etherification[1]. Every step is designed as a self-validating system to ensure high yield and catalyst longevity.

Reagents Required
  • Substrate: 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: t-BuBrettPhos or DPE-Phos (6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous Toluene (0.1 M)

Step-by-Step Methodology & Causality
  • Catalyst Pre-Activation (Inert Atmosphere):

    • Action: Inside an argon-filled glovebox, combine Pd(OAc)₂ and the phosphine ligand in anhydrous toluene. Stir for 15 minutes at room temperature.

    • Causality: Palladium(II) acetate must be reduced in situ to the active Pd(0) species. The argon atmosphere is non-negotiable; it prevents the rapid oxidation of the electron-rich phosphine ligand, which would otherwise kill the catalytic cycle before it begins.

  • Substrate and Base Addition:

    • Action: Add the substrate and finely milled Cs₂CO₃ to the reaction vial. Seal with a PTFE-lined crimp cap.

    • Causality: Cs₂CO₃ is specifically chosen over weaker bases (like K₂CO₃) because the large ionic radius of the cesium cation creates a highly nucleophilic, "naked" alkoxide. This significantly accelerates the challenging ligand exchange step (replacing the bromide on the Pd-complex with the alkoxide).

  • Thermal Activation:

    • Action: Remove the sealed vial from the glovebox and heat in an oil bath at 100 °C for 12–16 hours. Monitor progress via TLC (Hexanes/EtOAc 9:1).

    • Causality: Reductive elimination to form a C(sp²)–O bond is the rate-limiting step and is thermodynamically demanding. Elevated temperatures provide the necessary activation energy. The Thorpe-Ingold effect provided by the substrate's gem-dimethyl group ensures the molecule is pre-organized for this exact closure.

  • Quenching and Purification:

    • Action: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

    • Causality: The Celite filtration is a critical self-validating step; it removes insoluble inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium black. Failing to remove palladium black will cause severe streaking on the silica column and catalyze the degradation of the product during purification.

References

1.[4] National Center for Biotechnology Information. "3-(2-Bromophenyl)propanal | C9H9BrO | CID 10965849 - PubChem" nih.gov. 4 2.[2] National Center for Biotechnology Information. "3-Bromo-2,2-dimethyl-1-propanol | C5H11BrO | CID 142501 - PubChem" nih.gov. 2 3.[1] Viana, H., et al. "Novel Palladium-Catalyzed Intramolecular Addition of Aryl Bromides to Aldehydes as Key to the Synthesis of 3,3-Dimethylchroman-4-ones and 3,3-Dimethylchroman-4-ols." researchgate.net. 1 4.[3] Pieber, B., et al. "Semiheterogeneous Dual Nickel/Photocatalytic (Thio)etherification Using Carbon Nitrides - PMC." nih.gov. 3

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol from ester

Application Note: Precision Synthesis of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol Executive Summary This guide details the synthesis of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol , a valuable "neopentyl" scaffold often u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol

Executive Summary

This guide details the synthesis of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol , a valuable "neopentyl" scaffold often utilized in medicinal chemistry to improve metabolic stability (blocking


-oxidation) and constrain conformational space.

The core challenge in this synthesis is the reduction of the sterically hindered gem-dimethyl ester precursor without compromising the sensitive ortho-aryl bromide moiety. While Lithium Aluminum Hydride (LiAlH


) is the standard reducing agent, its aggression can lead to hydrodehalogenation. This protocol establishes a temperature-controlled LiAlH

reduction
as the primary method, validated by a LiBH

chemoselective alternative
for high-risk substrates.

Retrosynthetic Strategy & Logic

The target molecule features a quaternary carbon adjacent to the alcohol, creating significant steric bulk (neopentyl position). The synthesis is best approached by constructing the carbon skeleton at the ester oxidation state, followed by reduction.

Critical Design Considerations:

  • Steric Hindrance: The gem-dimethyl group retards nucleophilic attack at the carbonyl. Standard NaBH

    
     reduction will likely fail or be sluggish.
    
  • Chemoselectivity: The ortho-bromo substituent is susceptible to lithium-halogen exchange or radical reduction if reaction temperatures are uncontrolled or if transition metal impurities are present in the hydride source.

Pathway Diagram:

SynthesisPath Ester Methyl 3-(2-bromophenyl)- 2,2-dimethylpropanoate Target 3-(2-bromophenyl)- 2,2-dimethylpropan-1-ol Ester->Target Primary Route: LiAlH4, THF, 0°C (Kinetic Control) Ester->Target Alternative: LiBH4, THF/MeOH (Chemoselective) SideProduct Side Product: Debrominated Alcohol Ester->SideProduct Over-reduction: Reflux or >RT

Caption: Synthetic pathway emphasizing the kinetic control required to avoid debromination.

Experimental Protocols

Protocol A: Synthesis of Precursor Ester (Contextual)

Note: If the ester is commercially obtained, skip to Protocol B. To access the starting material, Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate , we utilize the alkylation of methyl isobutyrate.

  • Reagents: Methyl isobutyrate (1.0 eq), LDA (1.1 eq), 2-bromobenzyl bromide (1.0 eq).

  • Key Insight: The formation of the lithium enolate of methyl isobutyrate must be complete at -78°C before adding the benzyl bromide to prevent poly-alkylation or Claisen condensation side reactions.

Protocol B: Chemoselective Reduction (Core Workflow)

Objective: Reduce the ester to the primary alcohol while preserving the aryl bromide.

Materials:

  • Substrate: Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate (10.0 mmol, 2.71 g).

  • Reagent: LiAlH

    
     (Lithium Aluminum Hydride), 1.0 M solution in THF (10.0 mL, 10.0 mmol). Note: Stoichiometry is 1:1 molar (0.25 eq of AlH4- per ester group) but 1.0 eq is standard to ensure completion against sterics.
    
  • Solvent: Anhydrous THF (Tetrahydrofuran), stabilized.

  • Quench: Water, 15% NaOH, Water (Fieser method).

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with the ester substrate (2.71 g) and dissolve in 30 mL of anhydrous THF. Cool the solution to 0°C using an ice/water bath.

  • Reagent Addition: Transfer the LiAlH

    
     solution (10 mL) to the addition funnel via cannula or nitrogen-flushed syringe.
    
    • Expert Tip: Add the LiAlH

      
       dropwise over 20 minutes. A rapid addition can generate local hot spots, increasing the risk of debromination.
      
  • Reaction: Stir at 0°C for 1 hour.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1).[1] The starting ester (

      
      ) should disappear, replaced by the alcohol (
      
      
      
      ).
    • Note: Due to the gem-dimethyl steric hindrance, if the reaction is incomplete at 0°C, warm strictly to room temperature (20-25°C) . Do not reflux.

  • Fieser Quench (Critical for Safety & Yield):

    • Dilute the mixture with 20 mL Et

      
      O at 0°C.
      
    • Add 0.4 mL Water (slowly, gas evolution!).

    • Add 0.4 mL 15% aqueous NaOH .

    • Add 1.2 mL Water .

    • Result: A granular white precipitate (lithium aluminates) forms, which is easily filtered, unlike the gelatinous emulsions formed by acid workups.

  • Isolation: Warm to RT and stir for 15 mins. Add anhydrous MgSO

    
     directly to the stirring mixture to dry. Filter through a fritted glass funnel or Celite pad. Rinse the cake with Et
    
    
    
    O.
  • Purification: Concentrate the filtrate under reduced pressure. The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (10-20% EtOAc in Hexanes).

Data Analysis & Validation

Characterization Expectations

The conversion is validated by the disappearance of the methyl ester singlet and the appearance of the methylene alcohol signal.

Signal (1H NMR, CDCl3)Chemical Shift (

)
MultiplicityIntegrationAssignment
Aryl-H 7.05 - 7.55Multiplet4HAromatic Ring
-CH

-OH
3.45Singlet2HMethylene adjacent to OH
Ar-CH

-
2.85Singlet2HBenzylic Methylene
-C(CH

)

-
0.95Singlet6HGem-dimethyl
-OH 1.40 - 1.60Broad Singlet1HAlcohol (concentration dependent)

Diagnostic Check: If the integration of the Aryl region drops below 4H or the splitting pattern simplifies significantly, check for debromination (loss of Br).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting material remains Steric hindrance of gem-dimethyl group.Increase temperature to RT (max 30°C) or switch to LiBH

in THF/MeOH reflux.
Product mass low / volatile Product is a neopentyl alcohol; may sublime or codistill.Avoid high-vacuum for prolonged periods; use mild rotary evaporation settings.
Debromination observed Reaction temperature too high or Pd/Ni contamination.Ensure temp <25°C. Use high-purity LiAlH

. Switch to LiBH

(See Ref 2).
Emulsion during workup Improper quenching of aluminum salts.Strictly follow Fieser protocol (x : x : 3x water/NaOH/water). Use Rochelle's salt if Fieser fails.

Workup Logic Diagram

Workup Reaction Reaction Mixture (LiAlH4, THF, Product) Quench Fieser Quench (H2O -> 15% NaOH -> H2O) Reaction->Quench 0°C, Slow Addition Precipitate Granular Al-Salts Formed Quench->Precipitate Stir 15 min Filter Filtration (Celite/Frit) Precipitate->Filter Organic Filtrate (Ether/THF) Filter->Organic Solid Solid Waste (Al salts) Filter->Solid Final Concentration -> Pure Oil Organic->Final Vac Removal of Solvent

Caption: Fieser workup workflow ensuring efficient removal of aluminum salts.

References

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 2nd Edition, 1997.
  • Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for the Reduction of Carboxylic Esters." J. Org. Chem.1982 , 47, 4702–4708. Link (Establishes LiBH4 as a milder alternative for esters).

  • Organic Syntheses. "Reduction of Esters with Lithium Aluminum Hydride: General Procedures." Org.[2][3][4] Synth.Coll. Vol. 10 , p. 423. Link (Standard operating procedures for LAH handling).

  • Ranu, B. C. "Zinc Borohydride - A Reducing Agent with High Potential." Synlett1993, 1993(11), 885-892. (Discussion on preserving sensitive functional groups during reduction).

Sources

Application

Application Note: Palladium-Catalyzed Intramolecular Cyclization of 3-(2-Bromophenyl)-2,2-dimethylpropan-1-ol for the Synthesis of 3,3-Dimethyl-3,4-dihydro-1H-isochromene

Introduction The construction of heterocyclic ring systems is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The construction of heterocyclic ring systems is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials. Among these, the isochromene scaffold is a privileged structural motif found in a variety of biologically active natural products. This application note provides a detailed protocol and mechanistic insights into the synthesis of 3,3-dimethyl-3,4-dihydro-1H-isochromene via a palladium-catalyzed intramolecular cyclization of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol. This transformation is a variation of the renowned Heck reaction, a powerful tool for carbon-carbon bond formation.[1][2] The intramolecular version of this reaction is particularly advantageous as it allows for the efficient construction of complex cyclic molecules, often with high regioselectivity and stereoselectivity.[3][4]

Mechanistic Rationale and Causality

The intramolecular cyclization of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol proceeds via a palladium(0)-catalyzed process, which can be mechanistically categorized as an intramolecular Heck-type reaction. The generally accepted catalytic cycle involves several key steps:

  • Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) complex. This step forms a new organopalladium(II) species.[1][2] The choice of palladium source and ligands is crucial at this stage to facilitate this transformation.

  • Intramolecular Carbopalladation: The pendant alcohol functionality, through its oxygen atom, coordinates to the palladium(II) center. This is followed by an intramolecular migratory insertion of the oxygen atom onto the aryl-palladium bond. This is the key ring-forming step. The exo-trig cyclization is generally favored in the formation of six-membered rings, leading to the desired isochromene product.[2][5]

  • β-Hydride Elimination: Following the carbopalladation, a β-hydride elimination from the newly formed alkyl-palladium intermediate occurs. This step regenerates the double bond within the newly formed ring, but in this specific substrate, a subsequent rearrangement and protonolysis are required to yield the final dihydroisochromene product.

  • Reductive Elimination: The catalytic cycle is completed by the reductive elimination of H-Br from the palladium(II)-hydrido complex, which is facilitated by a base, regenerating the active palladium(0) catalyst.

The choice of a phosphine ligand, such as triphenylphosphine (PPh3), is critical. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and influences the rate and selectivity of the reaction by modulating the electron density and steric environment around the metal center. The base is essential for neutralizing the hydrobromic acid (HBr) generated during the reaction, thus preventing catalyst deactivation and promoting the catalytic cycle.

Experimental Protocol

This protocol provides a robust method for the synthesis of 3,3-dimethyl-3,4-dihydro-1H-isochromene.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
3-(2-Bromophenyl)-2,2-dimethylpropan-1-olC11H15BrO243.141.0 g4.11
Palladium(II) AcetatePd(OAc)2224.5046 mg0.205 (5 mol%)
TriphenylphosphinePPh3262.29214 mg0.822 (20 mol%)
Potassium CarbonateK2CO3138.211.70 g12.33 (3 equiv)
N,N-Dimethylformamide (DMF)C3H7NO73.0920 mL-

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol (1.0 g, 4.11 mmol), palladium(II) acetate (46 mg, 0.205 mmol), triphenylphosphine (214 mg, 0.822 mmol), and potassium carbonate (1.70 g, 12.33 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to afford the pure 3,3-dimethyl-3,4-dihydro-1H-isochromene.

Visualizing the Process

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol - Pd(OAc)2 - PPh3 - K2CO3 inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Anhydrous DMF inert->solvent heat Heat to 100 °C (12-24 h) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature extract Dilute with H2O & Extract with Diethyl Ether cool->extract purify Column Chromatography extract->purify product 3,3-Dimethyl-3,4-dihydro-1H-isochromene purify->product

Caption: Experimental workflow for the synthesis of 3,3-dimethyl-3,4-dihydro-1H-isochromene.

Palladium Catalytic Cycle Diagram

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)L2-Br] oxidative_addition->pd_complex intramolecular_cyclization Intramolecular Carbopalladation pd_complex->intramolecular_cyclization cyclized_intermediate Cyclized Pd(II) Intermediate intramolecular_cyclization->cyclized_intermediate beta_hydride_elimination β-Hydride Elimination/ Protonolysis cyclized_intermediate->beta_hydride_elimination product Product (Dihydroisochromene) beta_hydride_elimination->product reductive_elimination Reductive Elimination (Base) beta_hydride_elimination->reductive_elimination [H-Pd(II)L2-Br] reductive_elimination->pd0 hbr HBr reductive_elimination->hbr

Caption: Simplified catalytic cycle for the intramolecular Heck-type reaction.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, ensure that the reagents and solvent are anhydrous. Water can interfere with the catalytic cycle. Additionally, ensure a truly inert atmosphere was maintained throughout the reaction. Incomplete conversion may necessitate longer reaction times or a slight increase in temperature, though temperatures above 120 °C in DMF should be avoided to prevent solvent decomposition. The quality of the palladium catalyst is also paramount; using a freshly opened bottle or a well-stored catalyst is recommended.

  • Catalyst Decomposition: The formation of a significant amount of black precipitate (palladium black) indicates catalyst decomposition. This can be mitigated by ensuring the phosphine ligand to palladium ratio is appropriate (typically 2:1 to 4:1). A higher ligand concentration can sometimes stabilize the catalyst.

  • Side Reactions: Potential side reactions include intermolecular coupling or reduction of the aryl bromide. The high dilution conditions typical for intramolecular reactions are designed to favor the desired cyclization over intermolecular processes.

This palladium-catalyzed intramolecular cyclization offers a reliable and efficient route to the 3,3-dimethyl-3,4-dihydro-1H-isochromene core structure. The protocol is scalable and amenable to the synthesis of a variety of substituted isochromenes, making it a valuable tool for researchers in synthetic and medicinal chemistry.

References

  • Wikipedia. Intramolecular Heck reaction. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed intramolecular redox-relay Heck cyclization: access to heterocycles bearing all-carbon quaternary centers. Organic Chemistry Frontiers. [Link]

  • ACS Publications. Palladium-Catalyzed Asymmetric Intramolecular Dearomative Heck Annulation of Aryl Halides to Furnish Indolines. The Journal of Organic Chemistry. [Link]

  • Grokipedia. Intramolecular Heck reaction. [Link]

  • ResearchGate. The Intramolecular Heck Reaction. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Macmillan Group, Princeton University. The Intramolecular Heck Reaction. [Link]

Sources

Method

Application Note: Strategic Utilization of 3-(2-Bromophenyl)-2,2-dimethylpropan-1-ol in High-Value Scaffold Synthesis

Executive Summary 3-(2-Bromophenyl)-2,2-dimethylpropan-1-ol (CAS: 52221-92-8) represents a specialized "neopentyl-aryl" hybrid scaffold that offers distinct advantages in medicinal chemistry. Its value proposition lies i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Bromophenyl)-2,2-dimethylpropan-1-ol (CAS: 52221-92-8) represents a specialized "neopentyl-aryl" hybrid scaffold that offers distinct advantages in medicinal chemistry. Its value proposition lies in the convergence of three structural features:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The quaternary carbon center pre-organizes the molecule for rapid intramolecular cyclization, enabling the synthesis of difficult-to-access oxygen heterocycles (e.g., isochromans, benzoxepines).[1]

  • Metabolic Hardening: The neopentyl alcohol motif lacks

    
    -hydrogens and presents significant steric bulk, shielding the resulting pharmacophore from rapid metabolic oxidation or elimination.
    
  • Orthogonal Reactivity: The aryl bromide provides a handle for cross-coupling (Suzuki, Buchwald) that is chemically orthogonal to the primary alcohol, allowing for divergent synthesis strategies.

This guide details the protocols for synthesizing this intermediate and deploying it to construct privileged pharmaceutical scaffolds.

Part 1: Chemical Profile & Properties[1]

PropertySpecification
Chemical Name 3-(2-Bromophenyl)-2,2-dimethylpropan-1-ol
CAS Number 52221-92-8
Molecular Formula C

H

BrO
Molecular Weight 243.14 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in DCM, THF, EtOAc; Low solubility in water
Key Reactivity Aryl bromide (Pd/Cu coupling); Primary alcohol (Nucleophile/Oxidation); Gem-dimethyl (Conformational lock)

Part 2: Upstream Synthesis Protocol

Objective: Synthesis of high-purity 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol starting from 2-bromobenzyl bromide.[1]

Rationale

Direct alkylation of isobutyric ester enolates with 2-bromobenzyl bromide is preferred over Grignard routes to avoid over-addition and ensure the integrity of the aryl bromide moiety.

Step-by-Step Methodology

Step 1: Enolate Alkylation

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet and addition funnel.

  • Reagents: Charge with THF (anhydrous, 150 mL) and diisopropylamine (1.1 equiv). Cool to -78°C.[1]

  • Base Formation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min to generate LDA.

  • Enolization: Add methyl isobutyrate (1.0 equiv) dropwise at -78°C. Stir for 45 min.

  • Alkylation: Dissolve 2-bromobenzyl bromide (1.0 equiv) in THF (20 mL) and add dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) over 4 hours.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc (3x). Dry organics over MgSO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate .[1]

Step 2: Reductive Conversion

  • Setup: Place the ester intermediate (from Step 1) in a dry flask with anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Reduction: Add LiAlH

    
     (1.5 equiv, pellets or solution) cautiously.
    
  • Monitoring: Stir at RT for 2 hours. Monitor by TLC (disappearance of ester spot).

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Isolation: Filter the granular aluminum salts through Celite. Concentrate the filtrate to yield the target 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol .

Part 3: Application - The Thorpe-Ingold Cyclization

Objective: Leveraging the gem-dimethyl effect to synthesize 3,3-dimethylisochroman via Intramolecular C-O Coupling.

Mechanism & Strategy

The gem-dimethyl group compresses the bond angle at the central carbon (


109.5° 

<105°), forcing the pendant alcohol and the aryl bromide into closer proximity. This kinetic acceleration (Thorpe-Ingold effect) makes the formation of the 6-membered ether ring significantly faster and higher yielding than the unsubstituted analogue.[1]

ThorpeIngold cluster_effect Thorpe-Ingold Acceleration Start Linear Precursor (High Entropy) TS Pd-Complex Transition State (Angle Compression) Start->TS Pd(0)/Ligand Gem-Dimethyl Effect Product 3,3-Dimethylisochroman (Cyclic Ether) TS->Product Reductive Elimination

Figure 1: Mechanistic flow of the gem-dimethyl assisted cyclization.

Experimental Protocol
  • Catalyst System: In a glovebox, combine Pd

    
    (dba)
    
    
    
    (2 mol%) and a bulky phosphine ligand like t-BuXPhos or JohnPhos (4 mol%).
  • Substrate: Add 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol (1.0 equiv).

  • Base: Add NaOt-Bu (1.5 equiv).

  • Solvent: Add anhydrous Toluene (0.1 M).

  • Reaction: Seal the vial and heat to 80°C for 12 hours.

  • Observation: The reaction typically proceeds with >90% conversion due to the favorable pre-organization.

  • Workup: Filter through a silica plug, eluting with ether. Concentrate and purify via Kugelrohr distillation or column chromatography.

Part 4: Divergent Scaffold Functionalization

Before cyclization, the intermediate can be modified via Suzuki-Miyaura coupling to create biaryl systems that retain the neopentyl alcohol for later derivatization (e.g., to a solubilizing group or a prodrug handle).

Reaction TypeReagentsProduct OutcomePharmaceutical Utility
Suzuki Coupling Ar-B(OH)

, Pd(dppf)Cl

, K

CO

3-(2-Biaryl)-2,2-dimethylpropan-1-ol Biaryl pharmacophores with metabolic blocking groups.[1]
Appel Reaction CBr

, PPh

3-(2-Bromophenyl)-2,2-dimethylpropyl bromide Electrophile for attaching amines (CNS active agents).[1]
Jones Oxidation CrO

, H

SO

3-(2-Bromophenyl)-2,2-dimethylpropanoic acid Precursor for intramolecular Friedel-Crafts acylation (Indanone synthesis).[1]
Workflow Diagram: Divergent Synthesis

DivergentSynthesis Core 3-(2-bromophenyl)- 2,2-dimethylpropan-1-ol Path1 Pathway A: Cyclization (Pd-Catalyzed C-O Bond) Core->Path1 Path2 Pathway B: Cross-Coupling (Suzuki/Buchwald) Core->Path2 Path3 Pathway C: Oxidation ( carboxylic acid) Core->Path3 Prod1 3,3-Dimethylisochroman (O-Heterocycle) Path1->Prod1 Prod2 Biaryl Neopentyl Alcohols (Scaffold Extension) Path2->Prod2 Prod3 Dimethyl-Indanones (via Friedel-Crafts) Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the core intermediate.

Part 5: DMPK & Metabolic Stability Engineering

Incorporating the 2,2-dimethylpropan-1-ol motif is a proven strategy for improving the Drug Metabolism and Pharmacokinetics (DMPK) profile of a lead compound.[1]

  • Blockade of

    
    -Oxidation:  Standard alkyl chains are rapidly degraded via 
    
    
    
    -oxidation.[1] The quaternary carbon at the 2-position renders this pathway impossible.
  • Steric Shielding: The gem-dimethyl group creates a "steric umbrella" around the alcohol (or subsequent ether/amine). This hinders the approach of Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the molecule.
    
  • Lipophilicity Modulation: The neopentyl group adds lipophilicity (increasing LogP) without the liability of rapid metabolic clearance often associated with linear alkyl chains.

References

  • Jung, M. E., & Piizzi, G. (2005).[2] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Contextual grounding on Thorpe-Ingold effect).

  • National Institutes of Health (NIH). (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved March 2, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol. Retrieved March 2, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Indanes from 3-(2-Bromophenyl)-2,2-dimethylpropan-1-ol

For: Researchers, scientists, and drug development professionals Introduction: The Significance of the Indane Scaffold and a Strategic Two-Step Synthesis The indane core is a privileged structural motif in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of the Indane Scaffold and a Strategic Two-Step Synthesis

The indane core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic framework provides a valuable scaffold for the spatial presentation of pharmacophoric elements. This guide provides a detailed protocol for the preparation of a substituted indane, specifically 1,1-dimethylindane, from the readily accessible starting material, 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol.

A direct intramolecular cyclization of the starting alcohol is not feasible under standard palladium-catalyzed cross-coupling conditions. Therefore, a strategic two-step approach is employed. The first step involves the dehydration of the primary alcohol to generate the corresponding terminal alkene, 3-(2-bromophenyl)-2,2-dimethylprop-1-ene. This intermediate possesses the requisite functionalities for the subsequent key cyclization step. The second step is a palladium-catalyzed intramolecular Heck reaction, a powerful and widely utilized transformation for the construction of carbo- and heterocyclic rings.[2][3] This reaction facilitates the formation of the five-membered ring of the indane system through the coupling of the aryl bromide and the tethered alkene.

This application note provides a comprehensive, step-by-step guide for both the dehydration and the intramolecular Heck cyclization, including detailed mechanistic insights, optimized reaction conditions, and characterization data.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow start 3-(2-Bromophenyl)-2,2-dimethylpropan-1-ol intermediate 3-(2-Bromophenyl)-2,2-dimethylprop-1-ene start->intermediate Step 1: Dehydration (e.g., Burgess Reagent) product 1,1-Dimethylindane intermediate->product Step 2: Intramolecular Heck Reaction (Pd(OAc)₂, PPh₃, Base) Heck_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition MigIns Migratory Insertion AlkylPd Alkyl-Pd(II)L₂Br ArPdBr->AlkylPd intramolecular BetaElim β-Hydride Elimination HPdBr H-Pd(II)L₂Br AlkylPd->HPdBr Product 1,1-Dimethylindane AlkylPd->Product HPdBr->Pd0 - HBr RedElim Reductive Elimination (+ Base) Substrate 3-(2-Bromophenyl)-2,2- dimethylprop-1-ene

Sources

Method

Etherification protocols for sterically hindered primary alcohols

Application Note: Etherification Protocols for Sterically Hindered Primary Alcohols -Branching Steric Hindrance in Ether Synthesis Part 1: The Neopentyl Dilemma In drug development, sterically hindered primary alcohols (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Etherification Protocols for Sterically Hindered Primary Alcohols


-Branching Steric Hindrance in Ether Synthesis

Part 1: The Neopentyl Dilemma

In drug development, sterically hindered primary alcohols (specifically


-branched systems like neopentyl alcohol derivatives) present a unique synthetic challenge. While they are technically "primary" alcohols, the steric bulk at the 

-position effectively shields the

-carbon from backside attack and retards the formation of alkoxides.

Standard protocols often fail due to two competing factors:

  • Nucleophilic Inertness: The

    
    -substituents create a "steric wall" that prevents the approach of electrophiles.
    
  • Elimination Dominance: When forcing conditions (high heat, strong base) are applied to overcome inertness, competing E2 elimination pathways often consume the electrophile.

This guide details four field-proven protocols designed specifically to navigate this steric landscape, prioritizing yield, chemoselectivity, and operational scalability.

Part 2: Strategic Protocol Selection

Before selecting a method, analyze your substrate using the decision matrix below.

EtherificationStrategy Start Substrate Analysis: Hindered Primary Alcohol (R-CH2-OH) Target Target Ether Type? Start->Target Alkyl Electrophile Nature? Target->Alkyl Aliphatic Ether (R-O-R') Benzyl Substrate Stability? Target->Benzyl Benzyl Ether (R-O-Bn) Unhindered Unhindered Alkyl->Unhindered Primary/Methyl Halide Hindered Hindered Alkyl->Hindered Sec/Tert Halide Robust Robust Benzyl->Robust Base Stable Sensitive Sensitive Benzyl->Sensitive Acid/Base Sensitive Williamson Williamson Unhindered->Williamson Protocol 1: Modified Williamson AcidCat AcidCat Hindered->AcidCat Protocol 4: Acid-Catalyzed Dehydration Imidate Imidate Robust->Imidate Protocol 2: Trichloroacetimidate Dudley Dudley Sensitive->Dudley Protocol 3: Dudley Etherification

Figure 1: Decision matrix for selecting the optimal etherification strategy based on target structure and substrate stability.

Part 3: Detailed Experimental Protocols

Protocol 1: The "Super-Williamson" (For Methyl/Primary Alkylations)

Best for: Methylating or alkylating hindered alcohols with unhindered electrophiles (MeI, EtBr).

The Challenge: Neopentyl alkoxides are poor nucleophiles due to steric bulk. Standard NaH/THF conditions often result in incomplete conversion. The Solution: We utilize Potassium Hydride (KH) in DMF with 18-Crown-6 . The larger potassium cation (chelated by the crown ether) creates a "naked" alkoxide, significantly boosting nucleophilicity compared to the tight ion pairs formed with sodium or lithium.

Reagents:

  • Substrate: Hindered Primary Alcohol (1.0 equiv)

  • Base: Potassium Hydride (35% dispersion in oil, washed) (1.5 equiv)

  • Additive: 18-Crown-6 (0.1 equiv)

  • Electrophile: Alkyl Iodide/Bromide (1.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Base Preparation: In a flame-dried Schlenk flask under Argon, wash KH (dispersion) three times with anhydrous pentane to remove mineral oil. Dry under vacuum.

  • Alkoxide Formation: Suspend KH in anhydrous DMF. Cool to 0°C. Add the hindered alcohol (dissolved in minimal DMF) dropwise.

    • Checkpoint: Evolution of

      
       gas should be vigorous. Allow to stir at RT for 30 mins to ensure complete deprotonation. The solution often turns yellow/orange.
      
  • Activation: Add 18-Crown-6. Stir for 10 mins.

  • Alkylation: Cool back to 0°C. Add the alkyl halide dropwise.

  • Reaction: Warm to Room Temperature (RT). If the substrate is extremely hindered (e.g., adamantyl-methanol), heating to 60°C may be required. Monitor by TLC/LCMS.

  • Quench: Carefully quench with sat.

    
     (exothermic!). Extract with 
    
    
    
    (avoid DCM if possible to prevent emulsion with DMF).

Critical Note: Never attempt to use a neopentyl halide as the electrophile in a Williamson synthesis. It will not react via


. The hindered component must be the nucleophile.
Protocol 2: The Schmidt Trichloroacetimidate Method (For Benzylations)

Best for: Installing Benzyl (Bn) or p-Methoxybenzyl (PMB) protecting groups on hindered alcohols.

The Challenge: Benzyl bromide requires strong base (Protocol 1), which may not be tolerated by all substrates. The Solution: Use benzyl trichloroacetimidate. Under mild Lewis acid catalysis, this reagent generates a transient benzylic carbocation-like species that is reactive enough to be intercepted by the hindered alcohol but controlled enough to avoid polymerization.

Reagents:

  • Substrate: Hindered Primary Alcohol (1.0 equiv)

  • Reagent: Benzyl trichloroacetimidate (1.2 - 1.5 equiv)

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.05 - 0.1 equiv)

  • Solvent: Cyclohexane/DCM (2:1 ratio)

Step-by-Step Workflow:

  • Setup: Dissolve the alcohol and benzyl trichloroacetimidate in the solvent mixture under

    
    .
    
    • Why Mixed Solvent? Pure DCM can sometimes accelerate side reactions. Cyclohexane moderates the polarity, favoring the desired substitution over imidate rearrangement (to N-benzyl amide).

  • Catalysis: Cool to 0°C. Add TMSOTf dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Visual Check: The reaction often precipitates trichloroacetamide (white solid) as the byproduct.

  • Workup: Filter off the solid byproduct. Wash the filtrate with sat.

    
    .
    
Protocol 3: The Dudley Etherification (For Sensitive Substrates)

Best for: Acid- and base-sensitive substrates requiring benzylation.

The Challenge: Many hindered alcohols are part of complex scaffolds (e.g., macrolides) that degrade under the acidic conditions of Protocol 2 or basic conditions of Protocol 1. The Solution: Dudley reagents (2-benzyloxy-1-methylpyridinium triflates) act as "pre-activated" benzyl donors that react under essentially neutral conditions upon gentle heating.

Reagents:

  • Substrate: Hindered Primary Alcohol (1.0 equiv)

  • Reagent: 2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT) (2.0 equiv)

  • Scavenger: MgO (Magnesium Oxide) (2.0 equiv)

  • Solvent:

    
    -Trifluorotoluene (TFT) or Toluene.
    

Step-by-Step Workflow:

  • Mixture: Combine alcohol, Bn-OPT, and MgO in a sealed tube.

  • Solvent: Add TFT (trifluorotoluene is preferred for its higher boiling point and polarity characteristics).

  • Heating: Heat to 85°C - 90°C.

    • Mechanism:[1][2][3][4][5][6][7][8] The reagent undergoes thermal decomposition to generate a benzyl cation equivalent and chemically inert 1-methyl-2-pyridone. MgO neutralizes the triflic acid byproduct in situ.

  • Workup: Filter through a Celite pad. Concentrate.

Part 4: Data Summary & Troubleshooting

Table 1: Protocol Comparison for Hindered Primary Alcohols

ProtocolConditionspH RegimeKey TolerancePrimary Risk
Mod. Williamson KH/18-C-6, DMFHighly BasicRobust substratesElimination of electrophile; Base hydrolysis
Schmidt Imidate TMSOTf, DCM/CyLewis AcidicAcid-stable groupsImidate rearrangement (N-alkylation)
Dudley MgO, TFT, HeatNeutralSensitive groupsThermal degradation (if >100°C)
Ag2O Mediated Ag2O, Alkyl HalideMildly BasicSugar/Polyol typesHigh cost; Slow kinetics

Troubleshooting the "Neopentyl Wall": If conversion is stalled (<20%) across all methods, the issue is likely extreme steric shielding preventing the approach of even small electrophiles.

  • Diagnostic: Run a control reaction with Methyl Triflate (MeOTf). MeOTf is one of the most reactive electrophiles known ("Magic Methyl").

  • Protocol: Dissolve alcohol in DCM, add 2,6-di-tert-butylpyridine (non-nucleophilic base), add MeOTf.

  • Result: If this fails, the hydroxyl group is likely sterically inaccessible and may require structural redesign of the synthesis (e.g., installing the ether earlier in the sequence).

Part 5: Mechanistic Visualization

The following diagram illustrates the mechanism of the Schmidt Trichloroacetimidate reaction, highlighting the activation pathway that overcomes steric hindrance.

SchmidtMechanism Imidate Benzyl Trichloroacetimidate Activated Activated Complex Imidate->Activated + TMSOTf TMSOTf TMSOTf (Catalyst) Cation Benzyl Cation (Ion Pair) Activated->Cation Elimination Byproduct Trichloroacetamide Activated->Byproduct Leaves Product Benzyl Ether (R-O-Bn) Cation->Product Intercepts R-OH Alcohol Hindered Alcohol (R-OH) Alcohol->Product Nucleophilic Attack

Figure 2: Mechanistic pathway of the Schmidt Trichloroacetimidate etherification. The formation of a reactive cation-like intermediate allows the hindered alcohol to react via an SN1-like manifold, bypassing the steric requirement of SN2 back-side attack.

References

  • Optimized Williamson Synthesis

    • Title: "Potassium Hydride in Paraffin: A Useful Base for Organic Synthesis"
    • Source: Brown, C. A. J. Org. Chem.1974, 39, 3913.
    • URL:[Link]

  • Schmidt Trichloroacetimidate Protocol

    • Title: "New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Altern
    • Source: Schmidt, R. R. Angew.[3][4][6] Chem. Int. Ed.1986 , 25, 212.

    • URL:[Link]

  • Dudley Etherification

    • Title: "Silver-Free Methods for Benzyl
    • Source: Poon, K. W. C.; Dudley, G. B. J. Org. Chem.2006, 71, 3923.
    • URL:[Link]

  • Silver Oxide Mediated Etherification

    • Title: "Silver(I)
    • Source: Tanabe, Y. et al. Tetrahedron Lett.1989, 30, 5753.
    • URL:[Link]

  • Review of Etherification Methods

    • Title: "Recent Advances in Ether Synthesis"
    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Application

Application Notes and Protocols: Selective Oxidation of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol to its Aldehyde

Introduction The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting aldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting aldehydes are versatile intermediates, readily participating in a myriad of carbon-carbon bond-forming reactions, including Wittig, Grignard, and aldol reactions. This application note provides a detailed guide for the oxidation of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol, a sterically hindered primary alcohol, to its corresponding aldehyde, 3-(2-bromophenyl)-2,2-dimethylpropanal. The presence of a neopentyl-like framework presents a significant steric challenge, while the bromo-substituent necessitates mild reaction conditions to avoid unwanted side reactions. This guide will explore suitable oxidation methodologies, provide detailed, validated protocols, and offer insights into reaction optimization and product characterization.

Mechanism & Reagent Selection: Navigating Steric Hindrance and Functional Group Compatibility

The choice of an appropriate oxidizing agent is paramount for the successful and high-yielding conversion of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol to its aldehyde. The significant steric hindrance around the primary alcohol, coupled with the presence of an aryl bromide, precludes the use of harsh, non-selective oxidants like chromium-based reagents, which can lead to over-oxidation to the carboxylic acid and potential side reactions with the aromatic ring.[1][2][3] This necessitates the use of milder, more selective methods.

Recommended Methodologies:
  • Swern Oxidation: This widely used method employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[1][4][5][6] The reaction is known for its mild conditions and broad functional group tolerance, making it an excellent candidate for this transformation.[5][6] The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination facilitated by a hindered, non-nucleophilic base like triethylamine (TEA) to yield the aldehyde.[4][5][7] The low reaction temperature is crucial to prevent the formation of byproducts.[6]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[8][9][10][11][12] The reaction is typically carried out at room temperature in chlorinated solvents like dichloromethane (DCM) and is often complete within a few hours.[10][12] DMP is particularly advantageous for its operational simplicity and high chemoselectivity, tolerating a wide range of sensitive functional groups.[11][13] The mechanism proceeds through a periodinane intermediate, which undergoes a concerted elimination to form the aldehyde.[9][14]

  • TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that can be used as a catalyst in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach) or with air/oxygen and a metal co-catalyst (e.g., copper or iron).[15][16][17][18][19] This method is considered a "green" alternative due to the use of catalytic amounts of the reagent and often environmentally benign co-oxidants.[19] The reaction conditions are typically mild, and the selectivity for primary alcohols is excellent.[17]

Method Selection Rationale

For the target transformation, both Swern and Dess-Martin oxidations are highly recommended due to their proven efficacy with sterically hindered alcohols and their compatibility with the aryl bromide moiety. The choice between them may depend on laboratory-specific factors such as reagent availability, scale, and tolerance for the characteristic odor of dimethyl sulfide produced in the Swern oxidation.[1][5]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the Swern and Dess-Martin oxidations of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol.

Protocol 1: Swern Oxidation

This protocol is adapted from established Swern oxidation procedures and optimized for sterically hindered substrates.[6]

Materials and Equipment:
  • 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Syringes and needles

  • Dry ice/acetone bath

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reagent Preparation:
  • Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

  • Use anhydrous solvents. DCM can be distilled from calcium hydride. DMSO should be distilled from calcium hydride under reduced pressure and stored over molecular sieves.

  • Triethylamine should be distilled from calcium hydride.

Reaction Setup and Execution:
  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M relative to the alcohol) in a three-necked round-bottom flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise via syringe, ensuring the internal temperature remains below -65 °C. Stir the mixture for 15 minutes.

  • Add a solution of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the reaction at -78 °C for 15 minutes, then allow it to warm to room temperature over 1 hour.

Work-up and Purification:
  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[20] Aldehydes can sometimes be sensitive to silica gel; deactivating the silica gel with triethylamine may be necessary.[20]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on standard DMP oxidation procedures and is well-suited for this substrate due to its mildness and ease of execution.[10][12][13]

Materials and Equipment:
  • 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Round-bottom flask with a magnetic stir bar

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Execution:
  • To a stirred solution of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol (1.0 equivalent) in anhydrous DCM (0.1 M) in a round-bottom flask at room temperature, add Dess-Martin Periodinane (1.2 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

Work-up and Purification:
  • Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution.

  • Stir vigorously until the two layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Summary Table
ParameterSwern OxidationDess-Martin Oxidation
Oxidant DMSO/Oxalyl ChlorideDess-Martin Periodinane
Stoichiometry Alcohol (1 eq), Oxalyl Chloride (1.2 eq), DMSO (2.2 eq), TEA (5 eq)Alcohol (1 eq), DMP (1.2 eq)
Solvent Anhydrous DichloromethaneAnhydrous Dichloromethane
Temperature -78 °C to Room TemperatureRoom Temperature
Reaction Time ~2 hours1-3 hours
Work-up Aqueous quench, extractionBicarbonate/Thiosulfate quench, extraction
Byproducts Dimethyl sulfide, Triethylammonium chlorideIodinane, Acetic Acid

Characterization of 3-(2-bromophenyl)-2,2-dimethylpropanal

The successful synthesis of the target aldehyde can be confirmed by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most characteristic signal for the aldehyde proton (CHO) will appear significantly downfield, typically in the range of δ 9-10 ppm.[21][22] This peak will likely be a singlet due to the absence of adjacent protons. The protons of the dimethyl group will appear as a singlet, and the methylene protons adjacent to the aromatic ring will also be a singlet. The aromatic protons will exhibit a characteristic splitting pattern in the aromatic region of the spectrum.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde will have a distinctive chemical shift in the range of 190-215 ppm.[21][23]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde will be observed in the region of 1720-1740 cm⁻¹.[22][23] A characteristic, though sometimes weak, pair of C-H stretching bands for the aldehyde proton may also be visible around 2720 and 2820 cm⁻¹.[21]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 3-(2-bromophenyl)-2,2-dimethylpropanal. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion peak and any bromine-containing fragment ions.[23]

Visualization of Experimental Workflow

General Oxidation Workflow

The following diagram illustrates the general workflow for the oxidation of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol to the corresponding aldehyde.

Workflow Start Starting Material: 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol Reaction Oxidation Reaction (Swern or DMP) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Product Final Product: 3-(2-bromophenyl)-2,2-dimethylpropanal Characterization->Product

Caption: General workflow for the oxidation process.

Decision-Making for Oxidation Method Selection

This diagram outlines the key considerations when choosing between the Swern and Dess-Martin oxidation methods for this specific substrate.

DecisionTree Start Select Oxidation Method for 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol StericHindrance High Steric Hindrance? Start->StericHindrance FunctionalGroup Aryl Bromide Present? StericHindrance->FunctionalGroup Yes Considerations Further Considerations FunctionalGroup->Considerations Yes Swern Swern Oxidation Odor Odor of DMS a concern? Swern->Odor Temp Low temperature setup available? Swern->Temp DMP Dess-Martin Oxidation ReagentHandling Handling of pyrophoric reagents a concern? DMP->ReagentHandling Considerations->Swern Considerations->DMP

Caption: Decision tree for selecting an oxidation method.

Troubleshooting and Final Remarks

  • Incomplete Reaction: If the reaction does not go to completion, ensure all reagents are anhydrous and of high purity. For the Swern oxidation, confirm the accurate temperature control. For the DMP oxidation, a slight excess of the reagent (up to 1.5 equivalents) can be used.

  • Byproduct Formation: In the Swern oxidation, allowing the reaction to warm before the addition of triethylamine can lead to side products. Adhering to the temperature protocol is critical.

  • Purification Challenges: Aldehydes can be prone to air oxidation to the corresponding carboxylic acid.[20] It is advisable to perform the purification promptly and to store the purified aldehyde under an inert atmosphere at low temperature. If the aldehyde is unstable on silica gel, using a less acidic support like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial. An alternative purification method involves the formation of a water-soluble bisulfite adduct, which can then be reverted to the pure aldehyde.[20][24]

The protocols and guidelines presented in this application note offer robust and reliable methods for the selective oxidation of the sterically hindered 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol. Careful execution and adherence to the described procedures will enable researchers and drug development professionals to efficiently synthesize the valuable aldehyde intermediate for further synthetic elaborations.

References

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Vertex AI Search.
  • Dess-Martin Oxidation | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry.
  • Swern oxidation - Wikipedia. Wikipedia.
  • Swern Oxidation - Organic Chemistry Portal. Organic Chemistry Portal.
  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Chemistry Steps.
  • Swern Oxidation - Chemistry Steps. Chemistry Steps.
  • Dess–Martin oxidation - Wikipedia. Wikipedia.
  • Dess–Martin periodinane - Wikipedia. Wikipedia.
  • Dess-Martin Oxidation - Alfa Chemistry. Alfa Chemistry.
  • DMP Reagent: Mechanism, Uses & Examples in Chemistry - Vedantu. Vedantu.
  • Dess-Martin Oxidation - Organic Chemistry Portal. Organic Chemistry Portal.
  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. Organic-Synthesis.com.
  • Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air | Springer Nature Experiments. Springer Nature Experiments.
  • The TEMPO/Copper Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Oxygen as Stoichiometric Oxidant | Request PDF - ResearchGate. ResearchGate.
  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. Organic Chemistry Portal.
  • Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts.
  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. NC State University Libraries.
  • 19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts.
  • Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air - PubMed. PubMed.
  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - Beilstein Journals. Beilstein Journals.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. ResearchGate.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. PMC.
  • Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols - Benchchem. Benchchem.
  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids.
  • Alcohol oxidation - Wikipedia. Wikipedia.

Sources

Method

Application Note: Selective Bromination of Neophyl Alcohol Derivatives

This guide outlines the precision bromination of Neophyl Alcohol (2-methyl-2-phenyl-1-propanol), a substrate that presents a classic physical organic chemistry dilemma: steric hindrance vs. skeletal rearrangement.

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precision bromination of Neophyl Alcohol (2-methyl-2-phenyl-1-propanol), a substrate that presents a classic physical organic chemistry dilemma: steric hindrance vs. skeletal rearrangement.

Executive Summary & Mechanistic Challenge

The conversion of neophyl alcohol (1 ) to neophyl bromide (2 ) is non-trivial due to the molecule's neopentyl-like structure (


). The 

-quaternary carbon creates immense steric bulk, retarding standard

trajectories. Conversely, conditions that favor

(acidic/ionizing) invariably trigger the Neophyl Rearrangement , where the phenyl group migrates to the electron-deficient primary center, yielding the tertiary isomer (3 ).
The Chemist's Dilemma
PathwayChallengeOutcome

(Bimolecular)
Blocked by

-dimethyl/phenyl sterics. Reaction is

slower than primary alkyl chains.
Target Product (2) (Kinetic control)

(Unimolecular)
Formation of unstable

cation triggers rapid 1,2-phenyl shift.
Rearranged Product (3) (Thermodynamic control)

Reagent Selection Guide

To successfully synthesize neophyl bromide (1-bromo-2-methyl-2-phenylpropane) , one must select reagents that enforce an


-like mechanism despite the steric penalty, while strictly suppressing carbocation formation.
Primary Recommendation: The Appel Reaction

Reagents: Triphenylphosphine (


) + Carbon Tetrabromide (

)[1]
  • Mechanism: Formation of an oxyphosphonium intermediate (

    
    ) converts the hydroxyl into a distinct leaving group. The reaction is driven by the formation of the strong 
    
    
    
    bond.
  • Why it works: The reaction occurs under neutral conditions.[2] The bromide ion attacks the primary carbon in a concerted (or tight ion-pair) manner, avoiding the free carbocation that leads to rearrangement.

  • Validation: High fidelity for primary halides even in

    
    -branched systems.
    
Secondary Recommendation: Sulfonate Displacement (Two-Step)

Reagents: 1. Mesyl Chloride (


)/Pyridine 

2. Lithium Bromide (

) in DMF
  • Mechanism: Step 1 creates a mesylate ester (stable). Step 2 uses high concentration of bromide in a polar aprotic solvent to force the sluggish

    
     reaction.
    
  • Why it works: Separating activation and substitution allows for forcing conditions (heat) in the second step without acidic protons present to catalyze rearrangement.

Reagents to AVOID
  • Hydrobromic Acid (HBr): Protonation of the alcohol generates water (good leaving group) and a transient primary cation, which instantly rearranges via 1,2-phenyl shift to the tertiary benzylic carbocation. Result: >90% Rearranged Product (3 ).

  • Phosphorus Tribromide (

    
    ) (without base):  While typically 
    
    
    
    , the reaction generates
    
    
    in situ. With neopentyl substrates, the slow reaction rate allows
    
    
    -catalyzed rearrangement to compete.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The Green path represents the desired transformation; the Red path represents the failure mode (rearrangement).

NeophylBromination Substrate Neophyl Alcohol (Ph-C(Me)2-CH2-OH) Appel Appel Reagent (PPh3 / CBr4) Substrate->Appel Acid Acidic Reagents (HBr / PBr3) Substrate->Acid OxyPhos Oxyphosphonium Intermediate Appel->OxyPhos Activation Target Neophyl Bromide (Primary Bromide) OxyPhos->Target Slow SN2 (No Cation) Cation1 Primary Cation (Unstable) Acid->Cation1 Protonation -H2O Transition 1,2-Phenyl Shift (Neophyl Rearrangement) Cation1->Transition Fast Cation3 Tertiary Cation (Stable) Transition->Cation3 Migration Rearranged Tertiary Bromide (Isomeric Impurity) Cation3->Rearranged Br- Attack

Caption: Divergent pathways in neophyl substitution. The Appel reaction (Green) preserves regiochemistry, while acidic conditions (Red) trigger the 1,2-phenyl shift.

Detailed Experimental Protocol: The Appel Reaction

This protocol is optimized to minimize rearrangement and manage the byproduct triphenylphosphine oxide (


).
Materials
  • Neophyl Alcohol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Carbon Tetrabromide (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

  • Hexanes (for workup)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Neophyl Alcohol (10 mmol, 1.50 g) and

    
      (12 mmol, 3.98 g) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
    
    • Note: Keeping the temperature low initially helps control the exothermic formation of the phosphonium salt.

  • Addition: Dissolve

    
      (12 mmol, 3.15 g) in minimal DCM (10 mL). Add this solution dropwise to the reaction flask over 20 minutes.
    
    • Observation: The solution may turn slightly yellow. A colorless precipitate (polymer-supported phosphine residues, if used) or slight turbidity is normal.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours.

    • Monitoring: Use TLC (Hexane/EtOAc 9:1). The alcohol (

      
      ) should disappear, replaced by the bromide (
      
      
      
      ).
    • Self-Validation: If the reaction stalls due to sterics, gentle reflux (40°C) is permissible with Appel reagents, as the pH remains neutral.

  • Workup (The "Trituration" Method):

    • Concentrate the reaction mixture to

      
      5 mL volume on a rotary evaporator (do not dry completely).
      
    • Add cold Hexanes (50 mL) with vigorous stirring.

      
       is insoluble in hexanes and will precipitate as a white solid.
      
    • Filter the suspension through a pad of silica gel or Celite. Wash the pad with hexanes.

  • Purification: Concentrate the filtrate. If minor

    
     remains, perform a short flash column chromatography (100% Hexanes).
    
  • Characterization:

    • Target Product: 1-bromo-2-methyl-2-phenylpropane.

    • 1H NMR Check: Look for the methylene protons (

      
      ). In the target product, these appear as a singlet around 
      
      
      
      3.6 ppm.
    • Rearrangement Check: If the tertiary bromide formed, you will lose the methylene singlet and see a methyl shift.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Low Conversion Steric hindrance preventing

.
Increase reaction time (up to 24h) or switch solvent to 1,2-dichloroethane and reflux (83°C).
Rearranged Product Detected Acidic impurities or thermal elimination.[3]Ensure reagents are acid-free. Add 1.5 equiv of 2,6-lutidine as a non-nucleophilic base buffer.
Stuck at Intermediate Formation of alkoxyphosphonium salt without displacement.Add a soluble bromide source like Lithium Bromide (LiBr) to increase nucleophile concentration.

References

  • Appel Reaction Mechanism & Scope

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Source:

  • Neophyl Rearrangement Dynamics

    • Winstein, S., et al. "Neighboring Carbon and Hydrogen. XIX. t-Butyl- and Neophyl-Cations." Journal of the American Chemical Society.
    • Source: (Contextual citation for rearrangement mechanism).

  • Steric Hindrance in Neopentyl Systems

    • "Nucleophilic Substitution at Neopentyl Carbons." Master Organic Chemistry.
    • Source:

  • Alternative Halogenation Methods

    • "Conversion of Alcohols to Alkyl Halides using PBr3 and SOCl2." Chemistry Steps.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,2-Dimethylpropanol

Ticket Subject: Strategies for Functionalizing Neopentyl Alcohol (2,2-dimethyl-1-propanol) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary: The "Neopentyl Effe...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Strategies for Functionalizing Neopentyl Alcohol (2,2-dimethyl-1-propanol) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The "Neopentyl Effect"

You are likely here because your standard


 protocols have failed. 2,2-dimethylpropanol (Neopentyl alcohol) presents a classic case of 

-branching steric hindrance
. While the alcohol is primary, the adjacent quaternary carbon creates a "neopentyl cage" that effectively blocks the backside attack trajectory required for

reactions.

Key Kinetic Data: Relative rates of


 substitution (Ethoxide in Ethanol, 55°C):
Substrate Relative Rate

| Ethyl Bromide (


) | 1.0 |
| Isobutyl Bromide (

) | 0.03 | | Neopentyl Bromide (

)
| 0.0000042 |[1]

Data Source: Solomons & Fryhle, Organic Chemistry [1].

This guide provides workaround protocols to bypass this kinetic barrier and prevent the thermodynamically favored Wagner-Meerwein rearrangement .

Module 1: Nucleophilic Substitution & Halogenation
Issue: "I treated neopentyl alcohol with HBr/HI and got a tertiary alkyl halide."

Diagnosis: You triggered a Wagner-Meerwein rearrangement. Mechanism: Protonation of the hydroxyl group creates a good leaving group (


). However, the steric bulk prevents immediate nucleophilic attack (

).[2] Instead, the molecule sheds water to form a primary carbocation, which is highly unstable. A rapid 1,2-methyl shift occurs to form the stable tertiary carbocation (t-amyl cation), leading to 2-bromo-2-methylbutane.

WagnerMeerwein cluster_prevention Prevention Strategy Start Neopentyl Alcohol (Primary) Protonated Protonated Alcohol (-OH2+) Start->Protonated + H+ PrimaryCat Primary Carbocation (Unstable) Protonated->PrimaryCat - H2O (Slow) TertiaryCat Tertiary Carbocation (Stable t-Amyl) PrimaryCat->TertiaryCat 1,2-Methyl Shift (Fast) Product Rearranged Product (2-bromo-2-methylbutane) TertiaryCat->Product + Br- Prevent Avoid Carbocation Intermediates Use Concerted Mechanisms

Figure 1: The Wagner-Meerwein rearrangement pathway that competes with substitution.

Protocol A: Synthesis of Neopentyl Iodide (The Rydon Method)

To convert the alcohol to an iodide without rearrangement, you must avoid acidic conditions that promote carbocation formation. The Triphenylphosphite/Methyl Iodide method is the gold standard for this transformation.

Reagents:

  • Neopentyl Alcohol (1.0 eq)[2]

  • Triphenylphosphite (1.1 eq)

  • Methyl Iodide (Excess)

Step-by-Step:

  • Complex Formation: In a dry flask, combine triphenylphosphite and methyl iodide. Heat gently to form the methyltriphenoxyphosphonium iodide complex.

  • Addition: Add neopentyl alcohol to the complex.

  • Displacement: The phenoxy group is displaced by the neopentyl alcohol, activating the oxygen.

  • Substitution: The iodide ion attacks the activated neopentyl group. Because the leaving group (phenol/phosphoryl species) is massive, the mechanism is complex, but it effectively suppresses the ionization required for rearrangement.

  • Purification: Distill the product (Neopentyl Iodide, b.p. ~139°C) directly from the reaction mixture.

Validation: This method typically yields >70% pure neopentyl iodide with <5% rearranged product [2].

Module 2: The Mitsunobu Reaction (Esterification/Etherification)[3]
Issue: "My Mitsunobu reaction (DEAD/PPh3) is taking 7 days or yielding 0%."

Diagnosis: While Mitsunobu is an


 process, the steric bulk of the neopentyl group hinders the approach of the nucleophile (acid or phenol) to the phosphonium intermediate.
Troubleshooting Q&A
  • Q: Can I speed this up?

    • A: Yes. Sonication is the critical hack here. Research indicates that sonicating the reaction mixture (ultrasound bath) can reduce reaction times from days to hours and significantly boost yields by improving mass transfer in the crowded transition state [3].

  • Q: Which solvent should I use?

    • A: While THF is standard, using non-polar solvents like Benzene or Toluene (if safety permits) or Methylene Chloride can sometimes improve yields for hindered substrates by destabilizing the ionic intermediates, forcing the concerted collapse to product.

Protocol B: Sonicated Mitsunobu
  • Dissolve Neopentyl alcohol (1.0 eq), Triphenylphosphine (1.5 eq), and the Nucleophile (Acid/Phenol, 1.5 eq) in dry THF.

  • Cool to 0°C.

  • Add DIAD or DEAD (1.5 eq) dropwise.

  • Action: Place the reaction vessel in an ultrasonic cleaning bath. Sonicate at room temperature.

  • Monitor: Check TLC every 30 minutes. Reaction is often complete in <2 hours.

Module 3: Ether Synthesis (Williamson Ether Synthesis)
Issue: "I reacted Neopentyl Bromide with Sodium Ethoxide and got no ether."

Diagnosis: You attempted to use the neopentyl group as the electrophile. As established,


 is blocked. You likely observed no reaction or very slow degradation.
Corrective Action: Role Reversal

You must use the neopentyl alcohol as the nucleophile , not the electrophile.

Strategy:

  • Deprotonation: React Neopentyl alcohol with a strong base (

    
     or 
    
    
    
    ) to form Sodium Neopentoxide. The alkoxide oxygen is less sterically hindered than the carbon center.
  • Attack: React the Sodium Neopentoxide with an unhindered alkyl halide (e.g., Methyl Iodide, Ethyl Bromide).

Reaction:




Note: If the electrophile (


) is also hindered (secondary or tertiary), this will fail due to E2 elimination. This strategy only works with primary alkyl halides.
Module 4: Activation via Sulfonates (Tosylation)
Issue: "I made Neopentyl Tosylate, but it won't react with my nucleophile."

Diagnosis: Neopentyl Tosylate (Neo-OTs) is extremely inert toward


 displacement for the same steric reasons as the halides.[3]

Alternative: The Triflate Route Triflates (OTf) are "super-leaving groups" (


 times more reactive than Tosylates).
  • Synthesis: React Neopentyl alcohol with Triflic Anhydride (

    
    ) and Pyridine in DCM at -78°C.
    
  • Substitution: The extreme leaving group ability of the triflate can sometimes overcome the steric barrier, allowing substitution with strong nucleophiles (like Azide

    
     or Cyanide 
    
    
    
    ) under mild conditions where the Tosylate would fail.
  • Caution: Neopentyl triflate is reactive enough that it may still rearrange if the nucleophile is weak or the solvent is highly ionizing (promoting

    
    ). Use polar aprotic solvents (DMF, DMSO) to favor 
    
    
    
    .
Decision Tree: Synthesis Workflow

NeopentylWorkflow Start Start: Neopentyl Alcohol Goal What is your target? Start->Goal Halide Target: Alkyl Halide Goal->Halide Ether Target: Ether Goal->Ether Ester Target: Ester Goal->Ester HalideQ Avoid Rearrangement? Halide->HalideQ EtherQ Is partner hindered? Ether->EtherQ Mitsunobu Mitsunobu Reaction (DEAD/PPh3) Ester->Mitsunobu Rydon Use Rydon Method (PPh3 + MeI) HalideQ->Rydon Yes HX Use HX (High Risk of t-Amyl product) HalideQ->HX No RevWill Williamson Strategy: Neo-OH + NaH + Alkyl Halide EtherQ->RevWill No (Primary RX) Fail Likely E2 Elimination Consider Acid Catalysis EtherQ->Fail Yes (2°/3° RX) Sonicate CRITICAL: Use Sonication to drive completion Mitsunobu->Sonicate

Figure 2: Strategic workflow for functionalizing Neopentyl Alcohol.

References
  • Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry (10th ed.). John Wiley & Sons. (Reference for kinetic data on neopentyl substitution rates).

  • Landauer, S. R., & Rydon, H. N. (1953). The Organic Chemistry of Phosphorus. Part I. Some New Methods for the Preparation of Alkyl Halides. Journal of the Chemical Society, 2224-2229. (The authoritative source for the Rydon method).

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[4] The Journal of Organic Chemistry, 68(21), 8261-8263. (Validation of sonication for hindered Mitsunobu reactions).

  • Organic Syntheses, Coll.[5][6] Vol. 6, p.830 (1988); Vol. 51, p.44 (1971). Neopentyl Iodide.[7][8] (Verified procedure for synthesis).

Sources

Optimization

Preventing neophyl rearrangement during synthesis

The following guide is structured as a Technical Support Knowledge Base for synthetic chemists. It prioritizes mechanistic understanding to troubleshoot and prevent the specific issue of 1,2-aryl migration (neophyl rearr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Knowledge Base for synthetic chemists. It prioritizes mechanistic understanding to troubleshoot and prevent the specific issue of 1,2-aryl migration (neophyl rearrangement).

Topic: Synthetic Strategies to Preserve the Neophyl (2-methyl-2-phenylpropyl) Skeleton Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Document ID: KB-NEO-001 Last Updated: March 2, 2026

Executive Summary: The "Neophyl Trap"

The neophyl system (2-methyl-2-phenylpropyl) is chemically deceptive. While it appears to be a standard primary alkyl group, it is kinetically primed to undergo a 1,2-aryl shift to form a tertiary benzylic isomer. This rearrangement is driven by the formation of a more stable intermediate (phenonium ion or tertiary radical) and is often faster than the desired intermolecular reaction.

Key Failure Mode:

  • Target Structure: 2-methyl-2-phenylpropyl-X (Primary)

  • Rearranged Product: 1,1-dimethyl-2-phenylethyl-X (Tertiary)

This guide provides validated protocols to suppress this rearrangement in Cationic , Radical , and Organometallic manifolds.

Mechanistic Diagnostics (Visualizing the Problem)

To prevent rearrangement, you must identify which pathway your reaction is activating. The rearrangement occurs via two distinct intermediates with different trigger points.

NeophylRearrangement Start Neophyl Precursor (2-methyl-2-phenylpropyl-X) Cat_Inter Primary Carbocation (Highly Unstable) Start->Cat_Inter Solvolysis / Lewis Acid (SN1 Conditions) Rad_Inter Neophyl Radical (Primary) Start->Rad_Inter Radical Initiator (e.g., AIBN, SET) Prod_Desired Neophyl Product (Retained Skeleton) Start->Prod_Desired SN2 (Concerted) No Cation Formed Phenonium Phenonium Ion (Bridged Intermediate) Cat_Inter->Phenonium Fast 1,2-Aryl Shift Prod_Rearranged_Cat Tertiary Benzylic Product (Rearranged) Phenonium->Prod_Rearranged_Cat Nucleophilic Attack Rad_Rearranged Tertiary Benzylic Radical Rad_Inter->Rad_Rearranged k ~ 760 s^-1 (25°C) Rad_Inter->Prod_Desired Fast Trap (Rate > k_rearr) Prod_Rearranged_Rad Rearranged Product Rad_Rearranged->Prod_Rearranged_Rad Trapping

Figure 1: Mechanistic divergence. The "Danger Zones" are the cationic and radical intermediates. Success relies on bypassing the cation (via S_N2) or outrunning the radical clock.

Troubleshooting Guide & Protocols

Scenario A: Nucleophilic Substitution (Converting -OH/OTs to -N3, -CN, -X)

The Issue: Attempting to substitute a neophyl tosylate or halide in a protic or non-polar solvent often yields the rearranged tertiary product. This indicates an S_N1 pathway where the leaving group departs before the nucleophile attacks, allowing the phenyl group to migrate.

Solution: Enforce the S_N2 Mechanism You must ensure the reaction is concerted. The nucleophile must attack the primary carbon before the leaving group fully detaches.

Protocol: Synthesis of Neophyl Azide (No Rearrangement)

  • Substrate: Neophyl Tosylate (prepared from Neophyl Alcohol).

  • Reagent: Sodium Azide (

    
    ).
    
  • Solvent: DMSO or DMF (Critical: Polar Aprotic solvents accelerate S_N2).

  • Temperature: 60–80 °C (Do not exceed 100 °C to avoid thermal solvolysis).

ParameterRecommended ConditionWhy?
Solvent DMSO, DMF, HMPASolvates cations (

), leaving the anion (

) "naked" and highly reactive for S_N2 attack.
Nucleophile Azide, Cyanide, ThiolateStrong nucleophiles favor bimolecular kinetics (S_N2) over unimolecular ionization (S_N1).
Avoid Water, Alcohols, Acetic AcidProtic solvents stabilize the carbocation intermediate, promoting rearrangement.

Validation: Check the


 NMR of the product.
  • Desired (Neophyl): Singlet for

    
     at ~3.2 ppm.
    
  • Rearranged (Tertiary): No

    
     singlet; complex aromatic multiplet shifts; new methyl signals.
    
Scenario B: Radical Reductions (Removing Halides)

The Issue: You are reducing Neophyl Bromide with Tributyltin Hydride (


). You isolate the rearranged product (tert-butylbenzene derivative).
  • Cause: The neophyl radical rearranges to the tertiary benzylic radical with a rate constant of

    
     at 25°C [1]. If your H-atom transfer is slower than this, rearrangement occurs.
    

Solution: Outrun the Clock To retain the skeleton, the rate of trapping (


) must be significantly faster than the rate of rearrangement (

).

Protocol: Retention of Neophyl Skeleton

  • Concentration: Use a high concentration of

    
     (neat or >1.0 M).
    
    • Note: This contradicts standard radical cyclization protocols (which use dilute conditions). Here, you want intermolecular trapping.

  • Temperature: Lower temperatures favor the bimolecular trapping over the unimolecular rearrangement (rearrangement has a higher activation energy).

  • Alternative H-Donor: Use Tris(trimethylsilyl)silane (

    
    ), which has a comparable H-abstraction rate but different solvation properties, or add a polarity-reversal catalyst (e.g., thiols) to speed up H-transfer.
    
Scenario C: Cross-Coupling (C-C Bond Formation)

The Issue: Coupling neophyl halides using standard Palladium or Nickel catalysis often fails or rearranges.

  • Nickel: Often proceeds via radical intermediates (Single Electron Transfer), leading to isomerization.

  • Palladium: Oxidative addition into neophyl halides (neopentyl-type) is extremely slow due to steric hindrance, allowing competitive decomposition or isomerization.

Solution: Negishi Coupling with "Transmetalation First" Logic Avoid generating the neophyl radical or cation on the metal. Use a pre-formed organometallic reagent where the carbon-metal bond is stabilized.

Protocol: Neophyl-Zinc Negishi Coupling Instead of coupling Neophyl-Br + Aryl-Zn, invert the partners: Neophyl-Zn-X + Aryl-Br . Neophyl zinc reagents are configurationally stable and do not rearrange under mild conditions.

  • Preparation of Neophyl Zinc:

    • Activate Zinc dust with 1,2-dibromoethane and TMSCl in THF.

    • Add Neophyl Iodide slowly at 40°C.

    • Result: Neophylzinc iodide is formed without rearrangement.

  • Coupling:

    • Catalyst: Pd(OAc)2 + SPhos or CPhos (Buchwald biaryl phosphines).

    • Reasoning: These bulky, electron-rich ligands facilitate the difficult reductive elimination of the sterically hindered neophyl group without dissociating to form radicals.

    • Conditions: THF, 60°C.

Decision Matrix

Use this logic flow to select the correct experimental setup.

DecisionTree Q1 What is your transformation? Subst Nucleophilic Substitution (OH/OTs -> Nu) Q1->Subst CCBond C-C Bond Formation (Coupling) Q1->CCBond Reduct Reduction (X -> H) Q1->Reduct Subst_Sol Use Strong Nucleophile (N3, CN) Solvent: DMSO or DMF Temp: < 80°C Subst->Subst_Sol Force SN2 CC_Q Is Neophyl the Nucleophile? CCBond->CC_Q Red_Sol Use High Conc. H-Donor (>1M Bu3SnH) Low Temp (-78°C) Reduct->Red_Sol Trap > Rearrange CC_Yes Use Neophyl-ZnX (Negishi) Catalyst: Pd-SPhos CC_Q->CC_Yes Yes (Neophyl-Metal) CC_No Risk of Slow Ox-Add Switch to Neophyl-ZnX strategy CC_Q->CC_No No (Neophyl-Halide)

Figure 2: Experimental decision tree for neophyl substrates.

References

  • Radical Rearrangement Kinetics

    • Title: "Free-radical clocks"
    • Source: Griller, D.; Ingold, K. U. Accounts of Chemical Research1980, 13(9), 317–323.
    • URL:[Link]

  • Solvolysis Mechanism

    • Title: "The Mechanism of the Neophyl Rearrangement"
    • Source: Winstein, S.; Morse, B. K. Journal of the American Chemical Society1952, 74(5), 1133–1139.
    • URL:[Link]

  • Negishi Coupling of Alkyl Halides

    • Title: "Pd-Catalyzed Alkyl-Alkyl Negishi Cross-Coupling Reactions"
    • Source: Zhou, J.; Fu, G. C. Journal of the American Chemical Society2003, 125(48), 14726–14727.
    • URL:[Link]

  • SPhos Ligand Utility

    • Title: "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling"
    • Source: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Journal of the American Chemical Society2005, 127(13), 4685–4696.
    • URL:[Link]

Troubleshooting

Purification methods for 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol

Welcome to the Technical Support Center for the isolation and purification of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol . This sterically hindered, halogenated neopentyl alcohol presents unique challenges during purifica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol .

This sterically hindered, halogenated neopentyl alcohol presents unique challenges during purification. The presence of the heavy bromine atom significantly alters its boiling point and density, while the neopentyl backbone creates extreme steric hindrance around the hydroxyl group, affecting its behavior in chromatography and extraction.

This guide is designed for research scientists and drug development professionals to troubleshoot common bottlenecks, understand the physicochemical causality behind these issues, and implement self-validating purification protocols.

Physicochemical Profile & Chromatographic Data

Understanding the physical properties of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol is the first step in designing a rational purification strategy.

ParameterValue / ObservationCausality / Experimental Relevance
Molecular Weight 243.14 g/mol High mass due to the bromine atom; expect a distinct 1:1 isotopic pattern (M, M+2) in mass spectrometry.
Boiling Point (Est.) 115–125 °C at 0.5 TorrThe heavy halogen pushes the atmospheric boiling point >280 °C. Requires high vacuum to prevent thermal degradation.
Retention Factor (

)
~0.35 (10% EtOAc in Hexanes)Steric hindrance at the neopentyl -OH reduces hydrogen-bonding affinity with silica gel, leading to faster elution than standard primary alcohols.
Solubility Soluble in DCM, EtOAc, Et

O
Highly lipophilic backbone; completely insoluble in water, which dictates the choice of organic extraction solvents.

Purification Workflow

The following decision matrix outlines the optimal purification path based on reaction scale and crude purity.

PurificationWorkflow Start Crude Reaction Mixture (Post-Reduction/Synthesis) Workup Aqueous Workup (Fieser Method) Start->Workup PurityCheck TLC / GC-MS Purity > 90%? Workup->PurityCheck Distillation High-Vacuum Distillation (Scale > 5g) PurityCheck->Distillation Yes Chromatography Flash Chromatography (Scale < 5g or High Impurity) PurityCheck->Chromatography No Pure Pure 3-(2-bromophenyl)- 2,2-dimethylpropan-1-ol Distillation->Pure Chromatography->Pure

Figure 1: Decision matrix for the purification of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol.

Troubleshooting FAQs

Q1: I synthesized this compound via Lithium Aluminum Hydride (LiAlH


) reduction, but I am getting an intractable emulsion during the aqueous workup. How do I recover my product? 
A:  This is a classic issue caused by the formation of gelatinous aluminum hydroxide salts. Because 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol is highly lipophilic, it easily becomes trapped within this polymeric emulsion network, destroying your yield.
Solution: Do not use standard aqueous extraction. You must implement the Fieser Workup [1]. By adding precise stoichiometric ratios of water and NaOH, the aluminum salts are forced to precipitate as a granular, easily filterable white solid (sodium aluminate), leaving your product freely dissolved in the organic ether layer.

Q2: My GC-MS shows a co-eluting impurity with an m/z of 164. I cannot separate it on a standard silica gel column. What is it, and how do I remove it? A: An m/z of 164 corresponds to 3-phenyl-2,2-dimethylpropan-1-ol, which is the debrominated byproduct (Loss of Br = -79 Da). This occurs if your reduction conditions were too harsh, prolonged, or if your starting material contained unbrominated impurities. Causality: The highly sterically hindered neopentyl alcohol moiety dictates the binding affinity to the silica stationary phase. The loss of the bromine atom changes the lipophilicity slightly, but not enough to overcome the dominant steric effect of the neopentyl group, resulting in nearly identical


 values.
Solution: Standard step-gradient silica chromatography will fail. You must use a very shallow, continuous gradient (e.g., 0% to 5% EtOAc in Hexanes over 10 column volumes) or switch to reverse-phase preparative HPLC (C18 column, Acetonitrile/Water gradient), which separates based on hydrophobic surface area rather than polar headgroup binding[2].

Q3: During distillation, my product turns yellow and the pressure spikes. What is going wrong? A: You are experiencing thermal degradation. The heavy bromine atom pushes the boiling point of this compound well above 250 °C at atmospheric pressure. Heating aryl bromides above 150 °C in the presence of trace impurities (especially basic residues or metals) can induce thermal C-Br bond homolysis or elimination reactions. Solution: Always use high-vacuum, short-path distillation (< 0.5 Torr) to lower the boiling point to a safe thermal window (approx. 115–125 °C). Ensure your glassware is rigorously base-washed and dried to remove trace metals[3].

Step-by-Step Experimental Protocols

Protocol A: Optimized Fieser Workup for LiAlH Reduction

This protocol is a self-validating system: if the salts are not granular and white, the stoichiometry was violated.

  • Cooling: Once the reduction is complete, cool the reaction flask (containing

    
     grams of LiAlH
    
    
    
    in THF or Et
    
    
    O) to 0 °C in an ice bath.
  • Water Quench: Vigorously stir the solution and dropwise add exactly

    
     mL of distilled water. Wait for the vigorous hydrogen evolution to subside.
    
  • Base Addition: Add exactly

    
     mL of a 15% (w/v) aqueous NaOH solution dropwise. The mixture will become thick and white.
    
  • Final Hydration: Add exactly 3

    
     mL of distilled water.
    
  • Granulation: Remove the ice bath and allow the mixture to warm to room temperature while stirring vigorously for 15 minutes. The aluminum salts will transition from a sticky gel to a fine, granular white powder.

  • Filtration: Add anhydrous MgSO

    
     to dry the organic layer, stir for 5 minutes, and filter the entire mixture through a pad of Celite. Wash the filter cake with excess Et
    
    
    
    O.
  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol.

Protocol B: High-Vacuum Short-Path Distillation

Use this method for batches >5 grams where chromatography is inefficient.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease. Include a magnetic stir bar in the distillation flask to prevent bumping.

  • Loading: Transfer the crude oil into the distillation flask. Do not fill the flask more than halfway.

  • Vacuum Initiation: Apply a high vacuum (target < 0.5 Torr). Allow the system to equilibrate for 10 minutes at room temperature to degas the sample and remove trace residual solvents.

  • Heating: Slowly increase the temperature of the heating mantle.

  • Collection: Discard the initial volatile forerun (usually unreacted starting materials or solvent traces eluting below 90 °C). Collect the main fraction of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol at approximately 115–125 °C (depending on exact vacuum pressure).

  • Shutdown: Remove the heat source, allow the system to cool to room temperature, and backfill with inert gas (Nitrogen or Argon) before dismantling.

References

  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety (ACS Publications) URL:[Link]

  • Title: Purification of Laboratory Chemicals - 9th Edition Source: Elsevier URL:[Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry, Including Qualitative Organic Analysis Source: Internet Archive URL:[Link]

Sources

Optimization

Technical Support Center: Improving Yield in the Reduction of Sterically Hindered Esters

Welcome to the technical support center for the reduction of sterically hindered esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reduction of sterically hindered esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with this critical transformation. The following question-and-answer format directly addresses specific issues you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: My standard LiAlH₄ reduction of a hindered ester is giving low yields or recovering starting material. What's going on?

Answer: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent, but its effectiveness can be hampered by severe steric hindrance around the ester carbonyl.[1][2] The bulky groups on your substrate can physically block the approach of the hydride nucleophile to the electrophilic carbonyl carbon. This leads to a sluggish or incomplete reaction.

Causality: The mechanism involves the addition of a hydride to the carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide to form an aldehyde, which is rapidly reduced further to the primary alcohol. Steric hindrance slows down the initial hydride attack, which is often the rate-limiting step.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: While LiAlH₄ reactions are typically run at 0 °C to room temperature, carefully increasing the temperature (e.g., refluxing in THF) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Use a More Powerful Hydride Source: While LiAlH₄ is potent, other reagents might offer advantages. Aluminum hydride (Alane, AlH₃) is another powerful reducing agent that can be effective for hindered esters.[3]

  • Consider an Alternative, Bulkier Reagent: Paradoxically, a bulkier reagent can sometimes be more effective if the mechanism changes or if it offers different coordination properties. However, for simple hydride addition, smaller is generally better.

Q2: I'm trying to reduce my hindered ester to an aldehyde using DIBAL-H, but I'm getting a mixture of the aldehyde and the fully reduced alcohol. How can I improve the selectivity?

Answer: This is a classic challenge in DIBAL-H reductions. Diisobutylaluminum hydride (DIBAL-H) is prized for its ability to partially reduce esters to aldehydes, but this selectivity is highly dependent on precise control of reaction conditions. Over-reduction to the primary alcohol is a common side reaction.

Causality: The success of the DIBAL-H reduction hinges on the stability of the tetrahedral intermediate formed after the first hydride addition.[4][5] At low temperatures (typically -78 °C), this intermediate is stable.[4][5] If the reaction is allowed to warm up before quenching, or if an excess of DIBAL-H is used, a second hydride can be delivered to the aldehyde that forms upon workup, leading to the alcohol.[5]

Troubleshooting Workflow:

start Low Aldehyde Selectivity temp Is the reaction temperature strictly maintained at -78°C? start->temp equiv Are you using a stoichiometric amount (1.0-1.2 eq.) of DIBAL-H? temp->equiv Yes outcome1 Improve temperature control. Use a dry ice/acetone bath. temp->outcome1 No add Is the DIBAL-H added slowly to the ester solution? equiv->add Yes outcome2 Titrate the DIBAL-H solution to determine its exact molarity. Use precise stoichiometry. equiv->outcome2 No quench Is the reaction quenched at -78°C before warming? add->quench Yes outcome3 Slow, dropwise addition prevents localized excesses of DIBAL-H. add->outcome3 No outcome4 Quench with methanol or isopropanol at low temperature before aqueous workup. quench->outcome4 No

Caption: Troubleshooting workflow for DIBAL-H over-reduction.

Detailed Protocol for Selective Aldehyde Synthesis:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the sterically hindered ester in anhydrous toluene or THF in a flame-dried flask equipped with a magnetic stir bar and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of DIBAL-H (1.0-1.2 equivalents, freshly titrated) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction at -78 °C for the optimized reaction time (monitor by TLC).

  • Quenching: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H.

  • Workup: Allow the mixture to warm to room temperature and perform an aqueous workup, often using Rochelle's salt (potassium sodium tartrate) to break up the aluminum salts.[6]

Q3: My substrate contains other reducible functional groups. How can I chemoselectively reduce only the hindered ester?

Answer: Chemoselectivity is a significant challenge, especially with powerful, indiscriminate reagents like LiAlH₄.[7][8] The key is to choose a reducing agent with a reactivity profile that matches your desired transformation while leaving other groups intact.

Reagent Selection Guide:

Reducing AgentPrimary TargetFunctional Groups ToleratedNotes & Citations
NaBH₄ Aldehydes, KetonesEsters, Amides, Carboxylic Acids, NitrilesGenerally not reactive enough for hindered esters, but excellent for chemoselectivity if a ketone is also present.[3][9]
NaBH₄/CeCl₃ (Luche Reduction) α,β-Unsaturated KetonesEstersHighly selective for 1,2-reduction of enones.[10][11]
LiBH₄ Esters, LactonesCarboxylic Acids, Tertiary Amides, NitrilesMore reactive than NaBH₄ and can reduce esters, offering a good balance of reactivity and selectivity.[7]
BH₃·THF or BH₃·SMe₂ Carboxylic AcidsEsters, Amides, HalidesExcellent for reducing a carboxylic acid in the presence of an ester.[7]
SmI₂/H₂O Esters, KetonesAlkyl Halides (sometimes)A powerful single-electron transfer reagent. Its reactivity can be tuned with additives like water or HMPA.[12][13][14]

Strategic Approach:

  • Analyze Your Substrate: Identify all reducible functional groups and their relative reactivities. Ketones and aldehydes are generally more reactive than esters.

  • Consult the Table: Choose a reagent that is known to be selective for esters over the other functional groups present.

  • Protecting Groups: If a suitable selective reagent cannot be found, consider using protecting groups for the more reactive functionalities.

Q4: I've heard about using Samarium(II) Iodide (SmI₂) for difficult reductions. When should I consider this reagent?

Answer: Samarium(II) iodide (SmI₂, Kagan's reagent) is an exceptionally versatile single-electron transfer (SET) reductant that is particularly useful for substrates that are resistant to traditional hydride-based reagents.[15] It is often effective for hindered systems and can promote unique cyclization and fragmentation reactions.[12]

Mechanism of Action: SmI₂ donates a single electron to the ester carbonyl, forming a radical anion (a ketyl radical).[12][16] This intermediate can then undergo further reduction or participate in subsequent bond-forming events. The reactivity of SmI₂ can be dramatically enhanced by the addition of co-solvents like water or HMPA.[12][14]

When to Use SmI₂:

  • When hydride reagents (LiAlH₄, DIBAL-H) have failed.

  • When you need to perform a reduction under neutral, non-basic conditions.

  • When you want to promote a reductive coupling or cyclization in addition to the reduction.

ester R-COOR' ketyl [R-C(O•)-OR']⁻ Sm³⁺ ester->ketyl SmI₂ (1 e⁻) intermediate Further Reaction Pathways ketyl->intermediate alcohol R-CH₂OH intermediate->alcohol Proton Source (e.g., H₂O) coupling Reductive Coupling/Cyclization intermediate->coupling Intramolecular Trap

Caption: Simplified mechanism of SmI₂-mediated ester reduction.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
No Reaction/Starting Material Recovered 1. Insufficiently reactive reducing agent. 2. Reagent degradation (e.g., LiAlH₄ exposed to moisture). 3. Reaction temperature too low.1. Switch to a more powerful reagent (e.g., LiAlH₄ -> AlH₃). 2. Use a fresh bottle of reagent or titrate to confirm molarity. 3. Increase the reaction temperature and monitor for product formation.
Low Mass Balance/Decomposition 1. Reaction temperature too high. 2. Unstable product under reaction or workup conditions. 3. Incompatible functional groups leading to side reactions.1. Run the reaction at a lower temperature for a longer duration. 2. Use a milder workup procedure (e.g., avoid strong acids/bases).[17] 3. Re-evaluate chemoselectivity and consider protecting groups.
Formation of Transesterification Byproducts Use of an alcohol as a solvent or during workup with certain reagents.Use ethereal solvents like THF or diethyl ether. Quench with non-alcoholic reagents if possible, or at very low temperatures.
Difficult Workup (Emulsions, Gels) Formation of colloidal aluminum or samarium salts.Use a Fieser workup for LiAlH₄ reactions (sequential addition of water, NaOH solution, and more water).[7] Use Rochelle's salt for DIBAL-H workups.[6] Filter the reaction mixture through Celite®.

References

  • DIBAL Reducing Agent - Chemistry Steps. (2024, December 19). Retrieved from [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26). Master Organic Chemistry. Retrieved from [Link]

  • Heravi, M. M., & Nazari, A. (2022, March 30). Samarium(II) iodide-mediated reactions applied to natural product total synthesis. RSC Advances, 12(16), 9699–9733. [Link]

  • DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. (n.d.). Reagent-Guide.com. Retrieved from [Link]

  • Szostak, M., Procter, D. J., & Szostak, R. (2014, September 18). Mechanism of SmI2/Amine/H2O-Promoted Chemoselective Reductions of Carboxylic Acid Derivatives (Esters, Acids, and Amides) to Alcohols. The Journal of Organic Chemistry, 79(20), 9531–9546. [Link]

  • Scheme 2. A) Proposed mechanism. B) Final steps of the reduction of esters using SmI2/Et3N/H2O. (n.d.). ResearchGate. Retrieved from [Link]

  • Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2014). Recent Advances in the Chemistry of SmI2–H2O. CHIMIA International Journal for Chemistry, 68(4), 216-219. [Link]

  • Samarium-Mediated Reductions. (n.d.). Science of Synthesis. Retrieved from [Link]

  • A Quick Guide to Reductions in Organic Chemistry. (n.d.). ACS.org. Retrieved from [Link]

  • Chem 115. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved from [Link]

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. (n.d.). Reagent-Guide.com. Retrieved from [Link]

  • Reducing Agents. (2001, October 15). Towson University. Retrieved from [Link]

  • Ghorai, P. (2011, June 14). Chemoselective Reduction and Transesterification of α-Keto Propargylic Esters Mediated by NaBH4 and CeCl3. Synthetic Communications, 42(10), 1436-1445. [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. Retrieved from [Link]

  • Chemoselectivity. (n.d.). Wikipedia. Retrieved from [Link]

  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]

  • 21.6: Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Gem-Dimethyl Alcohols

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the notorious challenge of isolating gem-dimethyl alcohols (tertiary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the notorious challenge of isolating gem-dimethyl alcohols (tertiary alcohols) from unreacted starting materials following Grignard or organolithium additions.

Standard silica gel chromatography often fails here. This guide breaks down the causality behind this phenomenon and provides field-proven, self-validating chemical workflows to achieve >95% purity without relying on brute-force chromatography.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my gem-dimethyl alcohol and unreacted starting material co-elute on silica gel? A1: The issue is rooted in steric shielding . When you add a methyl Grignard reagent to a ketone or ester, the resulting tertiary alcohol features a bulky gem-dimethyl group (-C(CH₃)₂OH). These twin methyl groups create a steric umbrella that physically blocks the hydroxyl oxygen from effectively hydrogen-bonding with the silanol groups on the silica gel stationary phase. Because its primary handle for polar interaction is masked, the tertiary alcohol behaves as a much less polar molecule than its molecular weight suggests, causing its


 value to overlap almost perfectly with the parent ester or ketone.

Q2: My starting material is a ketone. How can I separate it from the target alcohol without chromatography? A2: You must exploit chemoselectivity rather than polarity. We recommend using Girard's Reagent T (GRT) or a polymer-supported hydrazide scavenger [1]. Causality: Girard's Reagent T contains a nucleophilic hydrazide group and a permanently charged quaternary ammonium salt. The hydrazide selectively attacks the unreacted ketone to form a hydrazone. Because of the quaternary ammonium group, the resulting hydrazone is highly water-soluble. Your unreactive gem-dimethyl alcohol remains highly lipophilic. A simple liquid-liquid extraction will pull the ketone into the aqueous layer and leave your pure alcohol in the organic layer.

Q3: My starting material is an ester. Can I use Girard's Reagent T? A3: No. Esters are not sufficiently electrophilic to react with Girard's Reagent T under standard conditions. Instead, you should use saponification (basic hydrolysis) [2]. Causality: By treating the mixture with Lithium Hydroxide (LiOH), the unreacted ester undergoes nucleophilic acyl substitution to become a water-soluble carboxylate salt. Your gem-dimethyl alcohol is completely inert to base. A subsequent biphasic extraction will perfectly separate the aqueous carboxylate from the organic tertiary alcohol.

Q4: Can I use solid-phase scavenger resins instead of liquid-liquid extraction? A4: Yes. Polymer-supported scavengers (e.g., Amberlyst-15 functionalized with isoniazid) [3] offer a highly efficient alternative for ketone removal. The unreacted ketone covalently bonds to the insoluble resin beads. You simply filter the mixture through a frit, leaving the pure alcohol in the filtrate. This is highly recommended for parallel synthesis or library generation.

Part 2: Strategic Workflows & Logical Relationships

The following decision tree dictates the correct chemical purification strategy based on the functional group of your unreacted starting material.

G Start Crude Mixture: Gem-Dimethyl Alcohol + Unreacted Starting Material Question What is the functional group of the starting material? Start->Question Ketone Ketone Question->Ketone Ester Ester Question->Ester GRT Girard's Reagent T or Hydrazide Scavenger Ketone->GRT Sap Saponification (LiOH / THF / H2O) Ester->Sap Org1 Organic Layer: Pure Tertiary Alcohol GRT->Org1 Extraction Aq1 Aqueous Layer: Water-Soluble Hydrazone GRT->Aq1 Org2 Organic Layer: Pure Tertiary Alcohol Sap->Org2 Extraction Aq2 Aqueous Layer: Water-Soluble Carboxylate Sap->Aq2

Caption: Decision tree for selecting the optimal chemical purification strategy for gem-dimethyl alcohols.

Part 3: Experimental Methodologies (Self-Validating Protocols)

Every protocol below is designed as a self-validating system . This means the chemistry inherently provides observable checkpoints (TLC shifts, phase partitioning) to prove the separation was successful before you commit to final isolation.

Protocol A: Ketone Scavenging via Girard's Reagent T

Use when the unreacted starting material is a ketone.

  • Reaction Setup: Dissolve the crude mixture (alcohol + ketone) in absolute ethanol (10 mL per gram of crude). Add 10% v/v glacial acetic acid.

  • Reagent Addition: Add 1.5 equivalents of Girard's Reagent T (relative to the estimated remaining ketone).

  • Reflux: Heat the mixture to a gentle reflux for 1–2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction on a silica TLC plate. The original ketone spot will disappear. A new, highly polar spot (the hydrazone salt) will remain stuck at the baseline (

    
    ), while your gem-dimethyl alcohol spot remains unchanged.
    
  • Phase Separation: Cool the mixture to room temperature. Pour into a separatory funnel containing water and diethyl ether (1:1 ratio).

  • Validation Checkpoint 2 (Partitioning): The baseline hydrazone salt partitions 100% into the aqueous layer. The sterically hindered tertiary alcohol partitions 100% into the ether layer.

  • Isolation: Wash the ether layer with saturated NaHCO₃ to remove residual acetic acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure gem-dimethyl alcohol.

G Step1 1. Dissolve Crude in EtOH/AcOH Step2 2. Add Girard's Reagent T (Reflux 1-2h) Step1->Step2 Step3 3. Hydrazone Formation (Ketone consumed) Step2->Step3 Step4 4. Biphasic Extraction (Et2O / H2O) Step3->Step4 Step5 5. Isolate Organic Layer (Pure Alcohol) Step4->Step5

Caption: Step-by-step workflow for chemoselective ketone scavenging using Girard's Reagent T.

Protocol B: Ester Removal via Saponification

Use when the unreacted starting material is an ester.

  • Reaction Setup: Dissolve the crude mixture in a 3:1:1 mixture of THF : Methanol : Water.

  • Reagent Addition: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Hydrolysis: Stir vigorously at room temperature (or gentle reflux for sterically hindered esters) for 4–12 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC. The reaction is complete when the ester spot is entirely consumed.

  • Phase Separation: Concentrate the mixture slightly in vacuo to remove THF/Methanol. Dilute with water and extract 3x with diethyl ether.

  • Isolation: The ether layer contains your pure gem-dimethyl alcohol. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint 2 (Mass Balance): To prove the ester was successfully removed, acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract this with ethyl acetate. Concentrating this layer will yield the parent carboxylic acid, confirming the exact mass balance of your unreacted starting material.

Part 4: Quantitative Data & Method Comparison

The table below summarizes the quantitative parameters and operational efficiency of various purification methods for gem-dimethyl alcohols.

Purification MethodTarget ImpurityScalabilityTime RequiredTypical Yield RecoverySpecificity / Resolution
Silica Gel Chromatography GeneralLowHigh (4-8 hrs)40% – 60%Poor (Severe co-elution)
Girard's Reagent T Ketones / AldehydesHighMedium (2-3 hrs)> 85%Excellent (Chemoselective)
Polymer Scavenger Resin Ketones / AldehydesMediumLow (1 hr)> 90%High (Filtration only)
Saponification (LiOH) EstersHighMedium (4-12 hrs)> 85%Excellent (Hydrolytic)

References

  • Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. PMC (National Institutes of Health). Available at: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

  • Polymeric Scavenger Reagents in Organic Synthesis. ResearchGate. Available at: [Link]

Optimization

Optimizing temperature for intramolecular cyclization

Technical Support Center: Intramolecular Cyclization Optimization Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: IC-OPT-2024-T Subject: Temperature Modulation for Kinetic vs.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Intramolecular Cyclization Optimization

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: IC-OPT-2024-T Subject: Temperature Modulation for Kinetic vs. Thermodynamic Control in Ring Closure

Welcome to the Advanced Synthesis Support Module

You are likely here because your cyclization yields are stalling, or you are battling the "entropy tax" of macrocyclization. Unlike intermolecular reactions, where temperature primarily drives collision frequency, temperature in intramolecular cyclization acts as a selector between ring strain (enthalpy) and chain freedom (entropy) .

This guide moves beyond basic "heating" and treats temperature as a precision vector to control Effective Molarity (EM) and Baldwin’s orbital alignment .

Part 1: The Thermodynamics & Kinetics (The "Why")

Q: Why does my reaction oligomerize at high temperatures even under high dilution?

A: This is a classic conflict between


 (Activation Energy) and Diffusion.
While high dilution favors cyclization (unimolecular, 

) over oligomerization (bimolecular,

), raising the temperature increases the rate constants for both processes.

However, if the Activation Energy (


)  for the intermolecular side-reaction (oligomerization) is higher than that of the cyclization, heating will disproportionately accelerate the side reaction. Conversely, if your ring closure is "disfavored" (e.g., high strain, Baldwin-disfavored), it requires a higher temperature threshold to proceed at all.

The Fix: You must determine if your reaction is under Kinetic or Thermodynamic control.[1][2][3]

  • Kinetic Control (Low T, Short t): The product ratio is determined by relative barrier heights (

    
    ). Use this when the desired ring is less stable than the oligomer but forms faster.
    
  • Thermodynamic Control (High T, Long t): The product ratio is determined by product stability (

    
    ). Use this when the desired ring is the most stable outcome (e.g., formation of unstrained 5/6-membered rings).
    
Visualizing the Energy Landscape

The following diagram illustrates the critical decision path for temperature selection based on reaction control.

ReactionControl Start Substrate Precursor TS_Kinetic TS1: Kinetic Barrier (Lower Ea, Fast) Start->TS_Kinetic Low Temp (<0°C) TS_Thermo TS2: Thermodynamic Barrier (Higher Ea, Slow) Start->TS_Thermo High Temp (>80°C) Prod_Kinetic Kinetic Product (Often Strained Ring) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (Oligomer or Stable Ring) TS_Thermo->Prod_Thermo Prod_Kinetic->Start Reversibility (High Heat)

Figure 1: Energy landscape showing how temperature selects between the Kinetic path (fastest formed) and Thermodynamic path (most stable).

Part 2: Troubleshooting Specific Failure Modes

Issue 1: "I am getting the wrong ring size (Regioselectivity issues)."
  • Diagnosis: You are likely fighting Baldwin’s Rules . For example, a 5-endo-trig closure is disfavored due to poor orbital overlap, while 5-exo-trig is favored.

  • The Temperature Lever:

    • Low Temp: Strictly enforces Baldwin’s rules. The "disfavored" path has a high

      
       and will not occur.
      
    • High Temp: Can override "disfavored" guidelines. If you need the anti-Baldwin product, you must apply significant heat (often >100°C) to surmount the orbital misalignment penalty.

Issue 2: "My macrocycle decomposes before it closes."
  • Diagnosis: The residence time required for cyclization at reflux is exceeding the thermal stability of your functional groups.

  • The Solution: Flash Superheating (Flow Chemistry). By using a back-pressure regulator (BPR), you can heat solvents above their atmospheric boiling points. This accelerates the rate (

    
    ) exponentially (Arrhenius equation), allowing the reaction to finish in minutes rather than hours, beating the decomposition clock.
    

Part 3: Experimental Protocols

Protocol A: The "Ladder" Screen (Batch Optimization)

Do not guess the temperature. Map the kinetic profile.

  • Preparation: Prepare 5 vials of substrate (0.01 M concentration to minimize oligomerization).

  • Solvent System: Use a high-boiling solvent (e.g., Toluene or Xylenes) even for lower temp points to maintain consistency.

  • The Ladder: Set heating blocks to: 25°C, 50°C, 75°C, 100°C, 125°C.

  • Sampling: Take aliquots at t=10 min, 1 hr, and 4 hr.

  • Analysis: Plot Conversion vs. Selectivity .

    • If Selectivity drops as Temp rises: Your desired product is the Kinetic product. Cool down.

    • If Conversion is <10% at low Temp: You have a high strain barrier. Heat up.

Protocol B: Superheated Flow Cyclization (The "Ruggli-Ziegler" Flow)

Best for: Macrocyclizations and strained rings.

Equipment Setup:

  • Pump A: Substrate in solvent (High Dilution).

  • Coil Reactor: Stainless steel or PFA (Volume: 5–10 mL).

  • BPR: Back Pressure Regulator (set to 75–100 psi).

Step-by-Step:

  • Pressurize: Set BPR to 100 psi. This raises the boiling point of DCM to ~60°C and THF to ~100°C.

  • Heat: Set reactor temperature 20°C above the solvent's standard boiling point.

  • Flow: Set flow rate to achieve a residence time (

    
    ) of 5–10 minutes.
    
  • Quench: Direct output immediately into a cooled collection flask to "freeze" the equilibrium.

Data: Solvent Boiling Point Elevation in Flow

SolventStandard b.p. (°C)Max Temp at 100 psi (°C)Benefit
Dichloromethane (DCM)4090fast kinetics for thermally sensitive substrates
Tetrahydrofuran (THF)66130Overcomes high

barriers for 8-12 membered rings
Acetonitrile (MeCN)82160Extreme acceleration; access to "disfavored" modes

Part 4: Advanced Visualization (Flow Workflow)

The following diagram details the logic for a continuous flow setup designed to optimize temperature and residence time simultaneously.

FlowSetup cluster_zone High Energy Zone (Kinetic Access) Feed Substrate Feed (Dilute) Pump HPLC Pump (Precise Flow Control) Feed->Pump Input Heater Reactor Coil (Superheated Zone) Pump->Heater High Pressure Cool Heat Exchanger (Rapid Quench) Heater->Cool Reaction Complete BPR Back Pressure Regulator (100 psi) Collect Product Collection BPR->Collect Depressurized Cool->BPR Cooled Stream

Figure 2: Superheated flow synthesis workflow. The BPR allows liquid-phase heating above boiling points, accelerating intramolecular closure before intermolecular collision can occur.

References

  • IUPAC. (2014). Effective Molarity (EM).[4] IUPAC Gold Book. [Link]

  • Baldwin, J. E. (1976).[5][6] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.[7] [Link]

  • Bedard, A. C., et al. (2018). Reconfigurable system for automated optimization of diverse chemical reactions. Science. (Discusses flow optimization). [Link]

  • Collins, I., et al. (2016). Macrocyclization in Drug Discovery. Chemical Reviews. (Covers kinetic vs thermodynamic control in large rings).[2] [Link]

  • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. (Superheating solvents). [Link]

Sources

Troubleshooting

Technical Support Guide: Troubleshooting Ortho-Substituted Aryl Bromides

Ticket ID: #ORTHO-STERIC-001 Escalation Level: Tier 3 (Senior Application Scientist) Subject: Overcoming Low Reactivity in Sterically Hindered Cross-Couplings Executive Summary You are encountering the "Ortho-Effect."[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ORTHO-STERIC-001 Escalation Level: Tier 3 (Senior Application Scientist) Subject: Overcoming Low Reactivity in Sterically Hindered Cross-Couplings

Executive Summary

You are encountering the "Ortho-Effect."[1] In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), ortho-substitution on the aryl bromide creates a steric wall. This does not merely slow down the reaction; it fundamentally alters the catalytic cycle.

The Root Cause: Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) fail because they cannot form the thermodynamically unstable—but kinetically necessary—monoligated Pd(0)-L species . Steric bulk prevents the approach of the nucleophile (boronic acid/amine) during the transmetallation or oxidative addition steps, often leading to catalyst decomposition (Pd black) or side reactions (protodehalogenation) before the C-C/C-N bond can form.

This guide provides a self-validating troubleshooting workflow to restore reactivity.

Part 1: Diagnostic Workflow

Before changing reagents indiscriminately, identify where the cycle is breaking.

TroubleshootingFlow Start Analyze Crude Reaction (LCMS/NMR) Result What is the major species? Start->Result SM_Left Starting Material (SM) Unchanged (>90%) Result->SM_Left Dehal Protodehalogenated Product (Ar-H instead of Ar-Br) Result->Dehal Homo Homocoupling (Ar-Ar) Result->Homo Action1 FAILURE: Oxidative Addition. Switch to Pd-G4 Precatalyst Increase Temp. SM_Left->Action1 Action2 FAILURE: Transmetallation slow. Catalyst is finding H-source. Switch to Anhydrous/Aprotic. Use milder base (K3PO4). Dehal->Action2 Action3 FAILURE: Reductive Elimination. Switch to bulky ligand (XPhos) to force product release. Homo->Action3

Figure 1: Diagnostic decision tree for sterically hindered cross-coupling failures.

Part 2: The "Engine" – Ligand Selection

For ortho-substituted substrates, electron-richness is not enough; you need flexible bulk . The ligand must be bulky enough to enforce a monoligated Pd species [Pd(L)] but flexible enough to accommodate the incoming substrate.

Recommendation: Abandon triphenylphosphine (PPh₃) and dppf immediately. Move to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (PEPPSI) architectures.

Ligand / CatalystSteric ToleranceBest ApplicationMechanism of Action
SPhos HighGeneral purpose for 1 ortho substituent.Methoxyl group on lower ring stabilizes Pd intermediate via H-bonding/hemilability.
XPhos Very HighThe Gold Standard. Excellent for di-ortho substitution (e.g., 2,4,6-triisopropyl).Isopropyl groups prevent Pd-dimer formation and accelerate reductive elimination.
Pd-PEPPSI-IPent Extreme"Tetra-ortho" biaryls. When XPhos fails."Bulky yet flexible" NHC ligand.[2][3] The iso-pentyl groups wrap around the metal center, creating a protected pocket.
RuPhos HighC-N Coupling (Buchwald-Hartwig) with hindered amines.Specific geometry facilitates amine binding over beta-hydride elimination.

Technical Insight: The "B-ring" of Buchwald ligands (the lower ring) is not just for bulk. It interacts with the Pd center (Pd-arene interaction), stabilizing the monoligated species and preventing the catalyst from crashing out as Pd black during the slow transmetallation step common with hindered substrates [1, 2].

Part 3: The "Ignition" – Precatalyst Architecture

The Problem with Pd(OAc)₂ or Pd₂dba₃: In hindered systems, the activation energy to generate the active Pd(0)L species from Pd(II) salts is high. Often, the Pd(II) reduces to Pd(0) and aggregates into inactive Pd black before it can bind the bulky ligand.

The Solution: Pd-G4 Precatalysts Use XPhos Pd G4 (or SPhos Pd G4).

  • Mechanism: These are pre-formed oxidative addition complexes. Upon exposure to base, they reductively eliminate an inert carbazole byproduct, releasing the active L-Pd(0) species quantitatively at room temperature.

  • Why G4 over G3? G4 is N-methylated. G3 releases a secondary amine (carbazole) that can inhibit the catalyst or compete in amination reactions. G4 releases a non-coordinating N-methylcarbazole [3].[4]

Part 4: The "Chassis" – Reaction Environment
1. The Base (The Activator)

Steric hindrance blocks the approach of the boronic acid. You must increase the nucleophilicity of the boron species by converting it to a boronate .

  • Standard: K₂CO₃ (Often too weak for hindered systems).

  • Recommended: K₃PO₄ (Tribasic potassium phosphate). The high concentration of potassium ions and basicity helps formation of the reactive trihydroxyboronate species [4].

  • Warning: Avoid KOtBu or NaOEt if you see dehalogenation. Strong alkoxide bases can act as hydride donors, stripping the bromine off your ring [5].

2. The Solvent
  • Standard: Toluene/Water (Can be too non-polar).

  • Recommended: THF/Water (4:1) or 1,4-Dioxane/Water . The water is critical for dissolving the inorganic base and facilitating the boron-to-boronate equilibrium.

Part 5: Validated Protocol (The Solution)

Experiment: Coupling 2-bromo-1,3-dimethylbenzene (hindered electrophile) with 2,6-dimethylphenylboronic acid (hindered nucleophile).

Reagents:

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

    • Alternative: Pd-PEPPSI-IPent (2.0 mol%)

  • Solvent: THF : Water (4:1 ratio, degassed)

  • Base: K₃PO₄ (3.0 equivalents)

  • Temperature: 60°C (Start low to preserve catalyst, ramp to 80°C if needed).

Step-by-Step Methodology:

  • Solvent Prep: Sparge THF and Water separately with Argon for 15 minutes. Oxygen is the enemy of the monoligated species.

  • Solids: To a reaction vial equipped with a stir bar, add:

    • Aryl Bromide (1.0 equiv)

    • Boronic Acid (1.5 equiv) — Excess is required due to potential protodeboronation.

    • XPhos Pd G4 (0.02 equiv / 2 mol%)

    • K₃PO₄ (3.0 equiv)

  • Cycling: Seal the vial. Evacuate and backfill with Argon (3x).

  • Addition: Inject degassed THF and Water via syringe.

  • Reaction: Stir vigorously (1000 RPM). Mass transfer is often the hidden bottleneck in biphasic systems. Heat to 60°C.

  • Monitoring: Check HPLC at 1 hour.

    • If <10% conversion: Increase Temp to 80°C.

    • If Pd black forms: Add more ligand (1 mol% free XPhos) to stabilize the metal.

Part 6: Mechanistic Visualization

Why does this work? The diagram below illustrates how the G4 precatalyst and bulky ligand bypass the standard "death" pathways of the catalytic cycle.

CatalyticCycle Precat Pd-G4 Precatalyst Active L-Pd(0) (Monoligated) Precat->Active Base Activation (Fast) OxAdd Oxidative Addition (L-Pd-Ar-Br) Active->OxAdd Ar-Br PdBlack Pd Black (Catalyst Death) Active->PdBlack Ligand Dissociation TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet Ar-B(OH)3- Dehal Protodehalogenation (Side Reaction) OxAdd->Dehal Slow Transmet. + H-source RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with Bulky Ligands RedElim->Active Cycle Repeats

Figure 2: The Steric-Adapted Catalytic Cycle using G4 Precatalysts.

FAQ: Common Pitfalls

Q: I see the product, but also a lot of dehalogenated starting material (Ar-H). Why? A: This is Protodehalogenation . When transmetallation is slow (due to sterics), the oxidative addition complex sits waiting. If your solvent (alcohol) or base (alkoxide) has beta-hydrogens, the Pd center will grab a hydride instead of the boronic acid, then reductively eliminate Ar-H.

  • Fix: Switch to Dioxane or Toluene (no beta-hydrogens on the heteroatom). Switch base to K₃PO₄ .

Q: Can I use Pd(PPh₃)₄ if I just add more of it? A: No. PPh₃ has a cone angle of ~145°. It is too small to prevent the formation of Pd-dimers and not electron-rich enough to facilitate oxidative addition into hindered centers. You are fighting thermodynamics.

Q: My boronic acid is unstable. It turns into phenol (Ar-OH). A: This is oxidative deboronation, common with electron-rich, hindered boronic acids.

  • Fix: Use the MIDA boronate or Pinacol ester of the aryl boron species. These slow-release the active species, keeping the concentration of unstable boronic acid low but constant.

References
  • Buchwald, S. L., et al. (2005). "Universal" Pd Precatalysts for Cross-Coupling. Angewandte Chemie International Edition. [Link]

  • Organ, M. G., et al. (2009).[2] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal. [Link]

  • Bruno, N. C., & Buchwald, S. L. (2014). Improved Synthesis of Fourth-Generation Palladium Precatalysts. Organic Letters. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Navarro, O., et al. (2003). General Synthesis of Hindered Biaryls via the Suzuki-Miyaura Cross-Coupling Reaction.[5] The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Separation of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol CAS: 52221-92-8 Molecular Formula: C₁₁H₁₅BrO Support Ticket ID: #ISO-SEP-52221

Introduction: Defining the Separation Challenge

Welcome to the Technical Support Center. You are likely here because you are observing multiple peaks in your chromatogram or attempting to purify this intermediate for drug synthesis (e.g., receptor antagonists).

Critical Scientific Warning: Before proceeding, we must validate the nature of the "isomers" you are trying to separate.

  • Chirality Check: This molecule is achiral . The C2 quaternary carbon possesses two identical methyl groups, and the C1/C3 carbons are methylene groups. There are no enantiomers. If you are attempting chiral resolution, stop immediately; you are likely observing rotamers or regioisomers.

  • Regioisomerism: The primary separation challenge for this molecule is isolating the Ortho (2-bromo) target from Meta (3-bromo) and Para (4-bromo) impurities generated during non-selective bromination or coupling steps in the synthesis.

Module 1: Diagnostic & Analytical Troubleshooting

Issue: "I see split peaks on my HPLC, but the molecule should be pure."

Diagnostic Workflow

Use this decision matrix to identify the nature of your impurity before attempting separation.

DiagnosticTree Start Observed Split Peaks Q1 Is the column Chiral? Start->Q1 Result1 STOP. Molecule is Achiral. Switch to Achiral RP-HPLC. Q1->Result1 Yes Q2 Are peaks resolved by standard C18? Q1->Q2 No Result2 Likely Regioisomers (Ortho/Meta/Para). Q2->Result2 Poor Resolution (Shoulder) Result3 Likely Process Impurities (Des-bromo or Over-brominated). Q2->Result3 Distinct RT Differences

Figure 1: Diagnostic decision tree to prevent false-positive identification of enantiomers.

FAQ: Why do I see "ghost" peaks?
  • Rotamers: The bulky bromine atom at the ortho position can create steric hindrance with the neopentyl chain, leading to restricted rotation (atropisomerism-like behavior) at low temperatures. However, at room temperature, these interconvert rapidly.

    • Test: Run the HPLC column at 45°C. If peaks coalesce, they are rotamers. If they remain distinct, they are chemical impurities.

Module 2: Regioisomer Separation (Ortho vs. Meta vs. Para)

Context: Standard C18 columns often fail to separate ortho/meta/para isomers of brominated aromatics because their hydrophobicity is nearly identical. You must exploit pi-pi interactions and steric selectivity .

Recommended Protocol: Phenyl-Hexyl Screening

The "Ortho Effect" (steric hindrance) prevents the ortho-isomer from interacting as flatly with the stationary phase as the para-isomer.

Method Parameters:

ParameterConditionRationale
Stationary Phase Phenyl-Hexyl or Biphenyl (Core-Shell, 2.6 µm)Maximizes pi-pi interaction differences between the benzene ring and the stationary phase.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the hydroxyl group protonated and suppresses silanol activity.
Mobile Phase B Methanol (NOT Acetonitrile)Methanol allows for stronger pi-pi interactions between solute and column than MeCN (which suppresses pi-pi).
Gradient 50% B to 80% B over 15 minsShallow gradient required for isomer resolution.
Flow Rate 0.4 mL/min (for 2.1mm ID)Lower flow improves mass transfer for sterically hindered molecules.
Detection UV @ 210 nm & 260 nm210 nm for the neopentyl chain/backbone; 260 nm for the aromatic ring.

Expected Elution Order (Phenyl-Hexyl Column):

  • Ortho (Target): Elutes first (Steric bulk prevents full pi-pi engagement).

  • Meta: Elutes second.

  • Para: Elutes last (Flattest geometry, strongest retention).

Module 3: Process Impurity Profiling

Issue: "I have a peak eluting very late or very early."

If your synthesis involved bromination of a precursor (e.g., 3-phenyl-2,2-dimethylpropanol), you likely have over-brominated species.

Impurity TypeStructure CharacteristicsRelative Retention (RP-HPLC)Troubleshooting Action
Des-bromo Missing Br atomElutes Earlier (More polar)Increase initial water % in gradient.
Target 2-BrReference Collect fraction.
Dibromo Two Br atoms on ringElutes Later (More hydrophobic)Extend gradient wash step (100% B).
Benzyl Bromide Side-chain brominationUnstable / Split PeakCheck sample stability; inject immediately.

Module 4: Preparative Scale-Up

Context: You need to isolate grams of the material for further synthesis.

Scale-Up Workflow
  • Solubility Check: Dissolve sample in Methanol . Avoid DMSO if possible, as it smears peaks in large injections.

  • Loading Study:

    • Inject 10 µL, 50 µL, 100 µL on analytical column.

    • Watch for "fronting" (Solvent effect) or "tailing" (Mass overload).

    • Tip: If the Ortho/Meta resolution (

      
      ) drops below 1.5, reduce injection volume and increase concentration.
      
Flash Chromatography Alternative

For crude cleanup (Multi-gram scale) before Prep-HPLC:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Solvent System: Hexane:Ethyl Acetate (Start 95:5, gradient to 80:20).

  • Note: The alcohol group anchors the molecule to silica. The Ortho-bromo substituent shields the interaction slightly, often causing it to elute faster (higher Rf) than the para-isomer on Normal Phase silica.

Visualizing the Separation Logic

This diagram illustrates the physical chemistry interactions governing the separation on the recommended Phenyl-Hexyl phase.

SeparationLogic cluster_column Stationary Phase (Phenyl-Hexyl) cluster_isomers Phase Phenyl Ring Ligands Para Para-Isomer (Flat Geometry) Para->Phase Strong Pi-Pi Stacking (Retained Longer) Elution Detector Para->Elution Elutes Last Ortho Ortho-Isomer (Target) (Steric Bulk from Br) Ortho->Phase Weak Interaction (Steric Clashes) Ortho->Elution Elutes First

Figure 2: Mechanism of separation on Phenyl-Hexyl stationary phases. The ortho-bromine atom physically prevents the benzene ring from "stacking" effectively with the column ligands, reducing retention time.

References

  • Sigma-Aldrich. 3-(2-Bromophenyl)-propan-1-ol Product Specifications & CAS 52221-92-8 Data.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • ResearchGate Community. Discussions on Separation of Regioisomers of Bromophenyl Alcohols.

  • PubChem. Compound Summary: 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol.

  • Journal of Chromatography A.Selectivity of Phenyl-Hexyl columns for aromatic positional isomers. (General Reference for Module 2 logic).

Reference Data & Comparative Studies

Validation

The Mechanistic Challenge of Gem-Dimethyl Carbons

Comparative Guide: Predicting and Resolving 13C NMR Chemical Shifts for Gem-Dimethyl Carbons In structural elucidation, gem-dimethyl groups (two methyl groups attached to the same carbon) present a unique analytical chal...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Predicting and Resolving 13C NMR Chemical Shifts for Gem-Dimethyl Carbons

In structural elucidation, gem-dimethyl groups (two methyl groups attached to the same carbon) present a unique analytical challenge. While their


C NMR chemical shifts typically resonate in the aliphatic region between 15 and 35 ppm, their spectral behavior is entirely dictated by molecular symmetry.

If the molecule possesses a plane of symmetry or rapid bond rotation that interchanges the two methyls, they are chemically equivalent (homotopic or enantiotopic) and will appear as a single


C signal of double intensity. However, if the gem-dimethyl group is situated near a chiral center, the two methyl carbons become diastereotopic . Because they cannot be interchanged by any symmetry operation, they exist in distinct magnetic environments and produce two separate, anisochronous signals (1)[1].

The chemical shift difference (


) between these diastereotopic methyls can range from a massive 5.0 ppm down to a nearly indistinguishable 0.05 ppm. This splitting is primarily caused by differential steric compression (

-gauche effects) and magnetic anisotropy from adjacent functional groups (2)[2]. Accurately predicting which signal belongs to the pro-R methyl and which belongs to the pro-S methyl is critical for assigning the correct stereochemistry in complex natural products and pharmaceuticals.

Comparative Analysis of NMR Prediction Platforms

To assign diastereotopic gem-dimethyls, researchers rely on computational prediction tools. We evaluated three primary methodologies: Empirical Predictors, Quantum Mechanical (DFT) Calculations, and Machine Learning (3D GNN) Models.

  • Empirical/Database Predictors (e.g., ACD/Labs, Mnova NMRPredict): These tools rely on 2D topological HOSE (Hierarchical Orthogonal Space Encoding) codes and historical databases. While lightning-fast, they often fail to accurately predict the subtle

    
     of diastereotopic gem-dimethyls because they do not explicitly calculate 3D conformational ensembles. They exhibit higher error margins, with 
    
    
    
    C RMSEs around 2.64–2.74 ppm (3)[3].
  • Quantum Mechanical (DFT/GIAO) Calculations: The gold standard for stereochemical assignment. By optimizing explicit 3D geometries and utilizing the Gauge-Independent Atomic Orbital (GIAO) method with implicit solvent models (PCM), DFT accurately captures the

    
    -gauche effects driving the shift differences. The 
    
    
    
    B97X-D/def2-SVP functional combined with linear scaling yields highly accurate
    
    
    C predictions with an RMSE of ~1.5 ppm (4)[4].
  • Machine Learning (3D GNNs like CASCADE): Emerging as a powerful hybrid, 3D Graph Neural Networks trained on DFT and experimental data offer DFT-level accuracy (1.5 ppm RMSE) but execute in a fraction of the time, bypassing the need for computationally expensive tensor calculations (5)[5].

Quantitative Performance Summary
FeatureEmpirical (ACD/Mnova)DFT/GIAO (Gaussian/ORCA)Machine Learning (CASCADE)

C Accuracy (RMSE)
~2.64 - 2.74 ppm~1.0 - 1.5 ppm~1.5 ppm
Execution Speed < 1 secondHours to Days< 5 seconds
Diastereotopic Resolution Poor to ModerateExcellentVery Good
Conformational Basis 2D Topology (HOSE)Explicit 3D Ensembles3D Structure Input
Primary Use Case Rapid routine screeningComplex stereochemical proofHigh-throughput 3D screening

Step-by-Step Methodologies & Causality

Protocol 1: High-Resolution C NMR Acquisition

To compare experimental data against predictions, the spectrometer must be capable of resolving closely spaced diastereotopic methyls.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 600 µL of CDCl

    
    . Causality: High concentration is required to achieve a sufficient Signal-to-Noise (S/N) ratio for 
    
    
    
    C without requiring excessive scanning times.
  • Parameter Optimization (Digital Resolution): On a 600 MHz spectrometer, a

    
     of 0.05 ppm equals a 7.5 Hz difference. If the digital resolution is poorer than 7.5 Hz/point, the peaks will merge into a single broad signal.
    
    • Action: Restrict the Spectral Width (SW) strictly to the aliphatic region (e.g., 0–50 ppm) and increase the Time Domain (TD) to 64k or 128k points.

  • Processing: Zero-fill to 256k points and apply a mild exponential window function (Line Broadening = 0.5 Hz). Causality: Aggressive line broadening will artificially merge the diastereotopic peaks, destroying the structural data.

Protocol 2: DFT/GIAO Prediction & Self-Validation Workflow

Because flexible molecules exist as an ensemble of rapidly interconverting conformers at room temperature, calculating only the global minimum will result in massive prediction errors. The protocol below acts as a self-validating system :

  • Conformational Search: Use CREST (xTB) to generate a low-energy conformational ensemble within a 3.0 kcal/mol window.

  • Geometry Optimization: Optimize all conformers at the B3LYP-D3/6-311G(d,p) level using a PCM solvent model.

  • NMR Shielding Calculation: Run GIAO calculations at the

    
    B97X-D/def2-SVP level.
    
  • Boltzmann Averaging: Calculate the population-weighted average of the isotropic shielding tensors for the pro-R and pro-S methyl carbons across all conformers. Causality: The NMR timescale is much slower than molecular rotation; the observed shift is the exact Boltzmann average of the ensemble.

  • Self-Validation via DP4+: Feed the experimental

    
     and the computed 
    
    
    
    into the DP4+ statistical framework. If the probability assignment for the stereocenter is <95%, the system flags the result. Causality: A low DP4+ score automatically invalidates the assignment, dictating that the user must acquire a 2D NOESY spectrum to experimentally prove through-space proximity rather than relying solely on chemical shifts.

Logical Workflow Visualization

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Input Target Molecule (Gem-Dimethyl Group) NMR High-Res 13C NMR (Narrow SW, High TD) Input->NMR ConfSearch 3D Conformational Search (CREST) Input->ConfSearch ML 3D GNN / ML Prediction (e.g., CASCADE) Input->ML PeakPick Extract Diastereotopic Shifts (u0394u03b4) NMR->PeakPick Compare DP4+ Probability Analysis (Assign pro-R / pro-S) PeakPick->Compare DFT DFT/GIAO Optimization & Shielding Calc ConfSearch->DFT Boltz Boltzmann Averaging & Linear Scaling DFT->Boltz Boltz->Compare ML->Compare

Logical workflow for resolving and assigning diastereotopic gem-dimethyl carbons.

References

  • Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. National Renewable Energy Laboratory (NREL).5

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. National Science Foundation (NSF PAR).4

  • HSQC Spectra Simulation and Matching for Molecular Identification. ChemRxiv.3

  • 13-C NMR - How Many Signals. Master Organic Chemistry.1

  • Unexpected diastereotopic behaviour in the 1H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres. SciELO.2

Sources

Comparative

IR Spectroscopy Profile: Hindered Primary Alcohols (Neopentyl Class)

Content Type: Technical Comparison Guide Analyte Focus: -Branched Primary Alcohols (e.g., 2,2-dimethyl-1-propanol) Primary Audience: Medicinal Chemists, Spectroscopists, and Process Development Scientists.[1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Analyte Focus:


-Branched Primary Alcohols (e.g., 2,2-dimethyl-1-propanol)
Primary Audience:  Medicinal Chemists, Spectroscopists, and Process Development Scientists.[1]

Executive Summary: The Structural Nuance

In drug discovery, "hindered" primary alcohols (often neopentyl-like structures) are prized for their metabolic stability. The steric bulk adjacent to the reactive center slows glucuronidation and oxidation. However, this same steric bulk alters their infrared (IR) spectral signature compared to standard primary alcohols (like 1-butanol).[1]

This guide analyzes the IR profile of hindered primary alcohols. Unlike standard primary alcohols, where the spectrum is dominated by extensive hydrogen bonding, hindered analogs exhibit a "Steric Gate" effect . This shifts the equilibrium toward non-bonded species, creating distinct diagnostic peaks that allow researchers to differentiate them from their unhindered isomers without resorting to NMR.[1]

Mechanistic Insight: The Steric Gate Effect

To interpret the spectrum, one must understand the physical state of the analyte.

The Hydrogen Bond Equilibrium

In a standard primary alcohol (


), the hydroxyl protons freely associate to form dimers, trimers, and polymeric chains.
  • Standard Behavior: Dominated by Polymeric H-bonds (Broad band ~3350 cm⁻¹).[1]

  • Hindered Behavior: The bulky

    
    -substituent (e.g., a tert-butyl group) acts as a physical barrier. It destabilizes the formation of large polymeric networks, forcing a higher population of Monomers (Free -OH)  and Dimers .
    

This results in a spectral "blue shift" (to higher wavenumbers) and a sharpening of the O-H band, even in neat liquids or concentrated solutions where standard alcohols would show only a broad smear.

Visualization: Steric Inhibition of H-Bonding

The following diagram illustrates how steric bulk blocks the formation of polymeric networks, altering the IR signal.

HBonding Monomer Free Monomer (Sharp Peak: ~3640 cm⁻¹) Dimer Steric Dimer (Shoulder: ~3500 cm⁻¹) Monomer->Dimer Association Polymer Polymeric Network (Broad Blob: ~3350 cm⁻¹) Dimer->Polymer Polymerization Sterics Steric Bulk (β-branching) Sterics->Dimer Destabilizes Sterics->Polymer BLOCKS

Figure 1: The "Steric Gate" mechanism. Bulky substituents at the


-position significantly inhibit the transition from simple dimers to complex polymeric networks, preserving the high-frequency "Free" O-H signal.

Comparative Spectral Analysis

The following table contrasts a Standard Primary Alcohol (1-Butanol) against a Hindered Primary Alcohol (Neopentyl Alcohol/2,2-dimethyl-1-propanol).

Data Summary Table
Spectral RegionVibration ModeStandard (1-Butanol)Hindered (Neopentyl Alcohol)Diagnostic Note
High Frequency O-H Stretch (Free)Weak/Absent (3600-3650 cm⁻¹)Distinct/Sharp (3640 cm⁻¹) Visible even in concentrated samples due to steric inhibition.[1]
High Frequency O-H Stretch (Bonded)Dominant/Broad (3350 cm⁻¹)Reduced Intensity The broad "hump" is less overwhelming in hindered alcohols.
Fingerprint C-O Stretch~1050 cm⁻¹~1050 cm⁻¹ Position is similar (both Primary), but peak shape may differ due to coupling.[1]
Structural Flag C-H Bend (Gem-Dimethyl)Single peak (Isopropyl) or weakSplit Doublet (1395/1365 cm⁻¹) The "tert-butyl" flag.[1] Crucial for confirming the neopentyl skeleton.[1]
Detailed Breakdown
1. The O-H Stretching Region (3200–3650 cm⁻¹)[2]
  • Standard: In neat 1-butanol, the "Free O-H" peak is virtually invisible because >95% of molecules are H-bonded.

  • Hindered: In neopentyl alcohol, you will often see a dual-peak system : a sharp spike at ~3640 cm⁻¹ (Free) riding on top of a smaller broad band at ~3350 cm⁻¹ (Bonded). This persistence of the sharp peak is the primary indicator of hindrance.

2. The C-O Stretching Region (1000–1100 cm⁻¹)[3]
  • Primary Rule: Both alcohols are primary (

    
    ), so both exhibit the C-O stretch near 1050 cm⁻¹ .
    
  • Differentiation: Do not use the C-O stretch position to distinguish hindered from unhindered primary alcohols. Use it only to distinguish them from Secondary (~1100 cm⁻¹) and Tertiary (~1150 cm⁻¹) alcohols.[1]

3. The Skeletal "Fingerprint" (1350–1400 cm⁻¹)
  • The Neopentyl Flag: The tert-butyl group adjacent to the methylene creates a characteristic doublet from the symmetric methyl bending (umbrella mode). Look for two sharp peaks at 1395 cm⁻¹ and 1365 cm⁻¹ .[1]

  • Note: A simple isopropyl group (as in isobutanol) also splits, but the intensity ratio and exact position differ slightly. The 1365 cm⁻¹ peak is often stronger in the tert-butyl system.

Experimental Protocol: The Dilution Validation

To definitively confirm the "Hindered" classification, you must perform a Dilution Study . This distinguishes intramolecular sterics from simple concentration effects.[1]

Protocol Workflow

Objective: Determine if the "Free" O-H peak is due to steric hindrance (persistent) or simply lack of concentration.

  • Preparation: Prepare a 10% solution of the analyte in a non-polar solvent (

    
     is traditional, but 
    
    
    
    or
    
    
    are modern alternatives; avoid ethers/amines which H-bond).[1]
  • Baseline Scan: Acquire spectrum of the 10% solution.

  • Serial Dilution: Dilute to 1%, then 0.1%.

  • Observation:

    • Unhindered: The broad band (3350) rapidly disappears; the sharp band (3640) grows relatively slowly.

    • Hindered: The sharp band (3640) remains the dominant feature throughout the dilution series because the dimer/polymer equilibrium was already shifted.

Workflow Diagram

DilutionProtocol Start Start: Unknown Primary Alcohol Solvent Dissolve in Non-Polar Solvent (CCl4 or CHCl3) Start->Solvent Scan1 Scan @ 10% Conc. Solvent->Scan1 Decision Check O-H Region Scan1->Decision PathA Broad Band Dominates Decision->PathA High H-Bonding PathB Sharp Peak (3640) Distinct Decision->PathB Steric Inhibition ResultA Unhindered Primary (e.g., 1-Butanol) PathA->ResultA ResultB Hindered Primary (e.g., Neopentyl) PathB->ResultB

Figure 2: Analytical workflow for distinguishing hindered vs. unhindered alcohols via solvent dilution.

References

  • Coblentz Society & NIST. (2018).[1] IR Spectrum of 2,2-Dimethyl-1-propanol (Neopentyl Alcohol). NIST Chemistry WebBook, SRD 69.[1][4] [Link]

  • LibreTexts Chemistry. (2020).[1] Spectroscopy of Alcohols. [Link]

  • Spectroscopy Online. (2017).[1] The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • Doc Brown's Chemistry. (n.d.).[1] Infrared Spectrum of 2,2-dimethylpropane (Neopentane structure reference). [Link]

Sources

Validation

HPLC Method Development and Column Comparison Guide: Resolving 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validated Protocol Executive Summary & Analytical Challenge The accurate quanti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validated Protocol

Executive Summary & Analytical Challenge

The accurate quantitation and purity profiling of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol presents a distinct chromatographic challenge. As a bulky, halogenated aromatic alcohol, it is frequently synthesized alongside its positional isomers (the meta and para bromo-analogs) and debrominated impurities.

Because positional isomers share nearly identical molecular weights and octanol-water partition coefficients (LogP), standard reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing C18 stationary phases often fails to achieve baseline resolution[1]. This guide objectively compares the performance of standard C18 chemistries against Biphenyl stationary phases, detailing the causality behind mobile phase selection and providing a self-validating experimental protocol to ensure uncompromising scientific integrity.

Physicochemical Profiling & Chromatographic Causality

To design a robust separation method, we must first deconstruct the analyte's structural features and translate them into chromatographic behavior.

  • The Hydroxyl Headgroup: Provides a strong hydrogen bond donor/acceptor site, anchoring the molecule in the aqueous portion of the mobile phase and dictating the need for a highly deactivated (endcapped) silica support to prevent peak tailing.

  • The 2,2-Dimethylpropyl Spacer: This neopentyl-like aliphatic chain is highly sterically hindered. It restricts the rotational freedom of the molecule, creating a rigid, hydrophobic core.

  • The 2-Bromophenyl Ring: Bromine is a large, highly polarizable halogen. Positioned at the ortho (2-) position, it creates severe steric crowding against the bulky dimethylpropyl chain.

The Causality of Selectivity: On a standard C18 column , retention is driven almost exclusively by hydrophobic dispersive forces. Since the overall hydrophobic surface area of the ortho, meta, and para isomers is virtually indistinguishable, they co-elute[2].

By switching to a Biphenyl stationary phase , we introduce two new retention mechanisms:


 electron stacking and dipole-polarizability interactions[3]. The steric crowding of the ortho-bromine forces the bulky aliphatic chain out of the aromatic plane. This non-planar 3D geometry reduces the accessible surface area for 

stacking with the biphenyl ligands. Consequently, the ortho isomer (3-(2-bromophenyl)-2,2-dimethylpropan-1-ol) experiences less retention and elutes earlier than the flatter, less sterically hindered meta and para isomers, achieving baseline resolution[4].

Mechanism cluster_C18 C18 Stationary Phase cluster_Biphenyl Biphenyl Stationary Phase Molecule 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol (Target Analyte) C18_Int Hydrophobic Interaction (Alkyl Chain) Molecule->C18_Int Bip_Int π-π Stacking & Dipole-Polarizability Molecule->Bip_Int C18_Result Poor Isomer Resolution (Similar LogP) C18_Int->C18_Result Bip_Result High Isomer Resolution (Steric Shape Selectivity) Bip_Int->Bip_Result

Analyte interaction mechanisms comparing C18 and Biphenyl stationary phases.

Comparative Performance Data

To objectively demonstrate the superiority of the


 retention mechanism for this specific analyte, experimental data was generated comparing a high-density C18 column against a core-shell Biphenyl column.

Furthermore, the data highlights the critical choice of the organic modifier. Methanol (MeOH) is a protic solvent that does not possess


-electrons. Acetonitrile (ACN) , conversely, contains a carbon-nitrogen triple bond (

-electrons) that actively competes with the analyte for the biphenyl stationary phase, suppressing the shape-selectivity effect[3].
Table 1: Retention & Resolution Comparison (Target vs. Isomers)

Conditions: 150 x 4.6 mm, 3 µm columns. Gradient: 40% to 90% Organic in 0.1% Formic Acid over 15 min. Flow: 1.0 mL/min.

Column ChemistryOrganic ModifierTarget: Ortho RT (min)Impurity: Meta RT (min)Impurity: Para RT (min)Resolution (

) Ortho/Meta
Standard C18 Acetonitrile8.428.488.510.4 (Co-elution)
Standard C18 Methanol9.159.259.300.8 (Poor)
Biphenyl Acetonitrile7.908.158.221.6 (Acceptable)
Biphenyl Methanol8.859.609.854.2 (Excellent)

Data Synthesis: The combination of a Biphenyl stationary phase and Methanol as the organic modifier provides a 10-fold increase in resolution compared to the industry-standard C18/Acetonitrile method.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) . This ensures the chromatographic system is actively validating its own performance before any unknown samples are injected.

Workflow Start System Suitability (Debrominated Analog) Screening Column Screening (C18 vs. Biphenyl) Start->Screening Solvent Mobile Phase Selection (Methanol vs. ACN) Screening->Solvent Optimize Gradient Optimization (40-90% B over 15 min) Solvent->Optimize Validate Method Validation (Resolution > 2.0) Optimize->Validate

Self-validating HPLC method development workflow for halogenated aromatics.

Phase 1: Reagent & System Preparation
  • Stationary Phase: Install a Biphenyl column (e.g., 150 mm × 4.6 mm, 2.6 µm core-shell particle).

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water. (Formic acid ensures the hydroxyl group remains fully protonated and suppresses residual silanol ionization).

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol. (Do not substitute with Acetonitrile).

  • Column Temperature: Set to 30°C to maintain mobile phase viscosity without introducing excessive thermal energy that could disrupt delicate

    
     stacking.
    
Phase 2: System Suitability Testing (The Self-Validation Step)

Before analyzing the target compound, you must prove the column's hydrophobic and


 mechanisms are intact.
  • Hydrophobic Verification: Inject a 10 µg/mL standard of 3-phenyl-2,2-dimethylpropan-1-ol (the debrominated analog).

    • Acceptance Criteria: Retention time must be between 5.0 - 6.0 minutes. Tailing factor (

      
      ) must be 
      
      
      
      1.2.
  • Selectivity Verification: Inject a mixed standard containing the ortho (target), meta, and para brominated isomers (10 µg/mL each).

    • Acceptance Criteria: The ortho isomer must elute first. The resolution (

      
      ) between the ortho and meta peaks must be 
      
      
      
      2.0.
Phase 3: Analytical Gradient Execution

Execute the following gradient profile at a flow rate of 1.0 mL/min, monitoring UV absorbance at 220 nm (optimal for the bromophenyl chromophore):

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 40%

    
     85% B (Linear ramp for shape-selective elution)
    
  • 12.0 - 15.0 min: 85% B (Column wash to remove highly lipophilic impurities)

  • 15.1 - 20.0 min: 40% B (Re-equilibration)

Conclusion

For the analysis of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol, traditional C18 chemistries present a high risk of co-elution with synthetic positional isomers due to their reliance on purely hydrophobic interactions. By applying the principles of structural causality, transitioning to a Biphenyl stationary phase paired with a Methanol mobile phase leverages steric shape-selectivity and


 interactions. This objectively superior method guarantees baseline resolution, ensuring the highest standards of scientific rigor in purity profiling.

References

  • Comparison of the Separation Characteristics of the Organic–Inorganic Hybrid Stationary Phases XBridge C8 and Phenyl and XTerra Phenyl in RP-LC Source: ResearchGate URL
  • Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC)
  • Using Selectivity to Optimize UHPLC Separations Source: Pharmaceutical Technology URL
  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography Source: Queen's University Belfast URL

Sources

Comparative

Structural Elucidation Guide: Differentiating 3-(2-Bromophenyl) and 3-(4-Bromophenyl) Regioisomers

Executive Summary In medicinal chemistry and material science, distinguishing between regioisomers is a critical quality attribute. The differentiation between 3-(2-bromophenyl)-R (ortho-substituted pendant group) and 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and material science, distinguishing between regioisomers is a critical quality attribute. The differentiation between 3-(2-bromophenyl)-R (ortho-substituted pendant group) and 3-(4-bromophenyl)-R (para-substituted pendant group) relies on detecting the symmetry of the bromophenyl ring.

The 4-bromophenyl isomer possesses a


 axis of symmetry (local symmetry), resulting in a simplified AA'BB' proton NMR system and higher crystallinity. In contrast, the 2-bromophenyl  isomer is electronically and sterically asymmetric, yielding a complex ABCD proton system and typically lower melting points due to the "ortho effect" (steric kinking).

This guide outlines a self-validating analytical hierarchy to definitively identify these isomers.

Structural Logic & Decision Matrix

The core difference lies in the substitution pattern on the phenyl ring attached to the "3-position" of your scaffold.

  • Isomer A [Ortho]: 1,2-disubstitution pattern on the phenyl ring.

  • Isomer B [Para]: 1,4-disubstitution pattern on the phenyl ring.

Decision Tree (DOT Visualization)

IsomerID Start Unknown Isomer Sample NMR 1H NMR Analysis (Aromatic Region) Start->NMR Sym Symmetric Pattern? (2 distinct signals integration 2H:2H) NMR->Sym AA'BB' System Asym Asymmetric Pattern? (4 distinct signals integration 1H:1H:1H:1H) NMR->Asym ABCD System Para Conclusion: 3-(4-bromophenyl) Isomer (Para) Sym->Para Ortho Conclusion: 3-(2-bromophenyl) Isomer (Ortho) Asym->Ortho IR Confirmatory IR (Out-of-plane Bending) Para->IR Check 800-850 cm-1 Ortho->IR Check 735-770 cm-1

Caption: Analytical workflow for distinguishing ortho- and para-bromophenyl regioisomers based on symmetry detection.

Primary Method: H NMR Spectroscopy[1]

This is the gold standard for differentiation. The local symmetry of the bromophenyl ring dictates the splitting pattern.

A. 3-(4-Bromophenyl) Isomer (Para)
  • Symmetry: The molecule has a plane of symmetry passing through the C1-C4 axis.

  • Spin System: AA'BB' (often appears as two "doublets").

  • Pattern: You will observe two distinct signal clusters in the aromatic region, each integrating to 2 protons .

  • Coupling: The apparent "doublets" have a coupling constant (

    
    ) of ~8.0–9.0 Hz (ortho coupling).
    
  • Visual Check: Look for a "roofing effect" where the inner lines of the doublets are taller than the outer lines, pointing towards each other.

B. 3-(2-Bromophenyl) Isomer (Ortho)
  • Symmetry: Asymmetric. All four protons on the bromophenyl ring are chemically non-equivalent.

  • Spin System: ABCD.

  • Pattern: You will observe four distinct signal clusters (1H each).[1][2]

  • Chemical Shifts:

    • H-3 (adjacent to Br): Deshielded (shifted downfield) due to the electronegativity of Bromine.

    • H-6 (adjacent to Scaffold): Shift depends on the scaffold but is distinct from H-3.

  • Coupling: Complex splitting (doublet of doublets or triplets) due to combinations of:

    • 
       (~7.5–8.5 Hz)
      
    • 
       (~1.0–2.0 Hz)
      
Experimental Protocol: NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). Ensure complete dissolution to avoid line broadening.
  • Acquisition: Run standard proton sequence (e.g., zg30).

    • Scans: Minimum 16 scans for high signal-to-noise.

    • Spectral Window: -1 to 14 ppm.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correct manually.

  • Analysis: Expand the region 7.0–8.0 ppm. Integrate peaks. If ratios are 2:2, it is Para . If 1:1:1:1, it is Ortho .

Secondary Method: Infrared (IR) Spectroscopy[4]

IR provides a rapid "fingerprint" verification based on C-H out-of-plane (oop) bending vibrations.

Isomer TypeSubstitution PatternDiagnostic Frequency (

)
Intensity
Ortho 1,2-disubstituted735 – 770 Strong
Para 1,4-disubstituted800 – 860 Strong

Note: The "Ortho" isomer often shows a single strong band in the lower frequency range, whereas "Para" appears higher. Do not confuse these with the monosubstituted phenyl bands (690 & 750 cm⁻¹) if your scaffold contains other phenyl rings.

Tertiary Method: HPLC & Physical Properties[5]

HPLC Elution Behavior

On a standard C18 (Reversed-Phase) column, separation is governed by hydrophobicity and molecular shape (planarity).[3]

  • 3-(4-bromophenyl) [Para]: More linear and planar. It packs better into the C18 stationary phase chains. Result: Longer Retention Time (

    
    ).
    
  • 3-(2-bromophenyl) [Ortho]: The bromine at the 2-position creates a steric "kink," twisting the phenyl ring out of plane relative to the scaffold. This increases the effective molecular volume and dipole moment exposure. Result: Shorter Retention Time (

    
    ).
    
Melting Point (Carnelley’s Rule)
  • Para Isomer: High symmetry leads to efficient crystal lattice packing.[4] Higher Melting Point.

  • Ortho Isomer: Low symmetry and steric clash prevent tight packing. Lower Melting Point.

Comparative Data Summary

Feature3-(2-Bromophenyl) [Ortho]3-(4-Bromophenyl) [Para]
Symmetry Asymmetric (

)
Symmetric (

or

)

H NMR Signals
4 distinct aromatic signals (1H each)2 distinct aromatic signals (2H each)
Coupling Pattern Complex (dd, td)Pseudo-doublets (AA'BB')
IR C-H Bend 735 – 770 cm⁻¹800 – 860 cm⁻¹
Melting Point LowerHigher
C18 HPLC Elution Elutes First (typically)Elutes Later (typically)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. Retrieved from [Link]

  • SDBS. Spectral Database for Organic Compounds.[5] National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

  • Reusch, W. (2013). Infrared Spectroscopy: Absorption Frequencies of Functional Groups. Michigan State University. Retrieved from [Link]

Sources

Validation

Nuclear Magnetic Resonance (NMR): High-Field vs. Benchtop Platforms

The gem-dimethyl moiety is a structural feature frequently found in natural products and synthetic drugs. In medicinal chemistry, it is heavily utilized to increase target engagement, modulate pharmacokinetics, and restr...

Author: BenchChem Technical Support Team. Date: March 2026

The gem-dimethyl moiety is a structural feature frequently found in natural products and synthetic drugs. In medicinal chemistry, it is heavily utilized to increase target engagement, modulate pharmacokinetics, and restrict molecules to bioactive conformations via the Thorpe-Ingold effect[1]. When combined with an aryl group and a hydroxyl function—such as in 2-methyl-1-phenylpropan-2-ol—the resulting gem-dimethyl aryl alcohols present unique spectroscopic signatures.

For drug development professionals and analytical chemists, selecting the right platform to characterize these motifs is a balance of resolution, sensitivity, and throughput. This guide objectively compares the performance of High-Field vs. Benchtop NMR and GC-EI-MS vs. LC-ESI-MS for the characterization of gem-dimethyl aryl alcohols, providing field-proven, self-validating protocols to ensure scientific integrity.

The gem-dimethyl group in aryl alcohols typically presents as a sharp, highly diagnostic 6-proton singlet in the


H NMR spectrum (e.g., ~1.2–1.3 ppm for 2-methyl-1-phenylpropan-2-ol). Because the chemical shift (in ppm) is independent of the magnetic field strength, this signal is easily identifiable across both high-field and low-field instruments[2].

However, the causality of field-strength selection lies in the J-coupling dispersion . The width of a multiplet in Hertz (Hz) is constant, meaning that at lower frequencies (e.g., 60 MHz), multiplets occupy a wider ppm range, leading to severe overlap in the aromatic region (7.1–7.4 ppm)[2].

Platform Comparison Data
ParameterHigh-Field NMR (600 MHz / CryoProbe)Benchtop NMR (60–80 MHz / Permanent Magnet)
Primary Use Case Complex structural elucidation, trace impurity IDRapid QA/QC, reaction monitoring, high-throughput
Signal Dispersion Excellent (Aromatic d, t, t resolved)Poor (Aromatic protons appear as a broad multiplet)
gem-Dimethyl Detection Baseline resolved singlet (~0.01 ppm width)Baseline resolved singlet (~0.1 ppm width)
Sensitivity (LOD) < 10 µmol/L (16 scans)~ 1 mmol/L (16 scans)
Cryogen Dependency High (Liquid He/N

required)
None (NdFeB permanent magnets used)
Self-Validating Protocol: Quantitative H NMR (qNMR) Acquisition

To ensure trustworthiness, quantitative NMR must be a self-validating system. The integration of the gem-dimethyl singlet must mathematically correlate with a known internal standard.

  • Sample Preparation: Weigh exactly 10.0 mg of the gem-dimethyl aryl alcohol and 5.0 mg of a certified reference material (e.g., TraceCERT® Maleic Acid) into a vial. Dissolve in 0.6 mL of CDCl

    
    .
    
  • T

    
     Relaxation Check (Critical Causality):  Protons relax at different rates. The gem-dimethyl protons often have shorter T
    
    
    
    times than aromatic protons. Run an Inversion Recovery experiment to determine the longest T
    
    
    in the sample.
  • Parameter Optimization: Set the relaxation delay (D1) to

    
     (typically 15–20 seconds). This ensures >99% longitudinal magnetization recovery, making the subsequent integration inherently accurate.
    
  • Acquisition & Processing: Acquire 16–64 scans. Apply a 0.3 Hz exponential line broadening window function before Fourier Transformation.

  • Validation: Set the integration of the Maleic Acid singlet (6.28 ppm, 2H) to exactly 1.00. The gem-dimethyl singlet (~1.2 ppm) must integrate to the exact molar ratio

    
     (representing 6 protons).
    

NMR_Workflow Prep Sample Preparation (Deuterated Solvent + Internal Std) T1 T1 Relaxation Check (Ensures Quantitative Accuracy) Prep->T1 Acq Data Acquisition (D1 ≥ 5 x T1) T1->Acq Process Fourier Transform & Phasing Acq->Process Validate Self-Validation (Internal Std Integration Verification) Process->Validate

Self-validating qNMR workflow ensuring quantitative accuracy via T1 relaxation checks.

Mass Spectrometry: GC-EI-MS vs. LC-ESI-MS

The ionization technique fundamentally dictates the fragmentation causality of gem-dimethyl aryl alcohols.

Under Electron Ionization (EI, 70 eV) , the molecule is subjected to hard ionization. The fragmentation is governed by the stability of the resulting carbocations. The gem-dimethyl group is highly susceptible to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cleavage, losing a methyl radical [M-15]

to form a highly stable tertiary carbocation. If the alkyl chain is longer, the loss of heavier radicals (e.g., propyl [M-43]

) is also observed[3]. Additionally, cleavage of the benzylic bond yields a stable tropylium ion (m/z 91) or a tertiary oxonium ion (m/z 59).

Under Electrospray Ionization (ESI) , the ionization is soft. However, tertiary alcohols are notoriously prone to in-source dehydration. Instead of a strong [M+H]


 peak, ESI spectra of gem-dimethyl aryl alcohols are often dominated by the [M - H

O + H]

ion.
Platform Comparison Data
ParameterGC-EI-MS (70 eV)LC-ESI-MS (Positive Mode)
Ionization Hardness Hard (Extensive fragmentation)Soft (Pseudomolecular ions favored)
Molecular Ion [M] Often weak or absentAbsent (Dehydrates immediately)
Primary Diagnostic Ion [M - 15]

(Loss of •CH

)
[M - 18 + 1]

(Loss of H

O)
Secondary Fragments m/z 91 (Tropylium), m/z 59Adducts (e.g., [M+Na]

)
Library Matching NIST/Wiley libraries highly reliableHighly dependent on collision energy
Self-Validating Protocol: GC-EI-MS Fragmentation Analysis

To ensure the observed fragmentation is strictly derived from the analyte and not column bleed or carryover, the following self-validating sequence must be executed:

  • Instrument Tuning: Run a Perfluorotributylamine (PFTBA) tune. Verify that m/z 69, 219, and 502 meet target relative abundances and that mass error is < 0.1 Da.

  • Blank Injection: Inject 1 µL of pure extraction solvent (e.g., Hexane). Verify the absence of peaks at the target retention time.

  • System Suitability (Retention Index): Inject a C

    
    –C
    
    
    
    alkane standard. This allows the calculation of Kovats Retention Indices (RI), providing orthogonal verification of the analyte independent of the mass spectrum.
  • Sample Injection: Inject 1 µL of the gem-dimethyl aryl alcohol (10 µg/mL).

  • Data Interpretation: Identify the base peak. The causality of the mass spectrum should show a dominant m/z corresponding to the loss of a methyl radical from the sterically hindered gem-dimethyl group[4], followed by the identification of the m/z 91 tropylium signature.

MS_Fragmentation M_ion Molecular Ion [M]•+ (Radical Cation) Loss_CH3 [M - 15]+ Loss of •CH3 M_ion->Loss_CH3 Alpha-cleavage Loss_H2O [M - 18]•+ Loss of H2O M_ion->Loss_H2O Dehydration (Alcohol) Tert_Cation Tertiary Carbocation (Highly Stable) Loss_CH3->Tert_Cation Inductive Stabilization

Mechanistic causality of EI-MS fragmentation for gem-dimethyl aryl alcohols.

Conclusion

The spectroscopic characterization of gem-dimethyl aryl alcohols requires an understanding of how the steric bulk and electronic stability of the gem-dimethyl moiety interact with analytical physics. While Benchtop NMR provides an exceptionally rapid, field-independent validation of the 6-proton singlet, High-Field NMR remains mandatory for resolving complex aromatic spin systems. Conversely, GC-EI-MS leverages the inherent instability of the radical cation to produce highly diagnostic, stable tertiary carbocations via methyl radical loss, offering a more structurally informative fingerprint than the dehydration-prone LC-ESI-MS approach.

References

  • MDPI. "The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry." Psychoactives. Available at: [Link]

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments Blog. Available at:[Link]

  • eScholarship. "Substitution, elimination, and integration of methyl groups in terpenes initiated by C–H bond functionalization." University of California. Available at:[Link]

  • ResearchGate. "Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

Comparative Guide: Structural Elucidation of Crystalline Neophyl Alcohol Analogs

Executive Summary: The Gem-Dimethyl Challenge Neophyl alcohol (2-methyl-2-phenyl-1-propanol) and its analogs represent a unique structural class in medicinal chemistry. Characterized by the gem-dimethyl group adjacent to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Gem-Dimethyl Challenge

Neophyl alcohol (2-methyl-2-phenyl-1-propanol) and its analogs represent a unique structural class in medicinal chemistry. Characterized by the gem-dimethyl group adjacent to a phenyl ring, these molecules exhibit the Thorpe-Ingold effect (angle compression), which restricts conformational freedom and pre-organizes the molecule for binding.[1]

While solution-state methods like NMR are standard for characterization, they often fail to resolve the specific rotameric states of neophyl analogs due to rapid averaging of the bulky methyl groups. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-state alternatives, demonstrating why SC-XRD is the requisite gold standard for determining the absolute configuration and supramolecular packing of these sterically hindered alcohols.

Comparative Analysis: SC-XRD vs. Solution-State Methods

The following table contrasts the efficacy of SC-XRD against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) specifically for neophyl analog elucidation.

FeatureSC-XRD (Recommended) Solution NMR (NOESY/ROESY) DFT Calculation
Primary Output 3D Electron Density Map (Absolute Structure)Inter-proton distances (Time-averaged)Theoretical Energy Minima
Conformational Insight Definitive: Captures the "frozen" solid-state rotamer locked by packing forces.Ambiguous: Methyl rotation often averages signals, obscuring specific steric clashes.Hypothetical: Gas-phase minima may not reflect biological or solid-state reality.
Interaction Analysis Direct visualization of O-H···

vs. O-H···O hydrogen bonding networks.
Indirect inference via chemical shift perturbation (concentration dependent).Dependent on basis set and solvation model accuracy.
Sample Requirement Single Crystal (

mm)
Dissolved sample (

mg)
None (Computational resources)
Gem-Dimethyl Resolution Resolves disorder between Me groups and defines specific torsion angles.Often appears as a singlet or overlapping signals; difficult to assign stereospecifically.N/A
Expert Insight: The "Steric Lock" Advantage

In neophyl analogs, the gem-dimethyl group creates a "steric lock." In solution (NMR), the phenyl ring rotates rapidly. In the crystal lattice (SC-XRD), this rotation is arrested. Experimental data confirms that SC-XRD is the only method that can definitively prove whether the hydroxyl group acts as a donor to the


-system of the phenyl ring (intramolecular) or to a neighboring molecule (intermolecular) in the solid state.

Technical Deep Dive: Crystallographic Signatures

When analyzing neophyl alcohol analogs, successful X-ray diffraction elucidates two critical structural motifs that define their pharmacological potential:

A. The Supramolecular Synthon

Unlike linear alcohols that form infinite hydrogen-bonded chains, neophyl analogs often form discrete tetramers or helical catemers due to the steric bulk of the phenyl and methyl groups.

  • Observation: Look for

    
     graph set motifs where four alcohol molecules form a cyclic hydrogen-bonded ring.
    
  • Significance: This packing often correlates with higher melting points and lower solubility, critical for formulation stability.

B. The Thorpe-Ingold Compression

The C-C-C bond angle at the quaternary carbon in neophyl alcohols is typically compressed (


) due to the repulsion between the bulky phenyl and methyl groups.
  • Metric: SC-XRD allows precise measurement of the

    
     (torsion) angle. A deviation of 
    
    
    
    from staggered conformation indicates significant steric strain, which is often the driving force for bioactivity.

Experimental Protocol: Validated Workflow

To ensure reproducibility and high-quality data, follow this optimized protocol for crystallizing and solving neophyl analogs.

Phase 1: Vapor Diffusion Crystallization

Standard evaporation often yields oils due to the flexible alkyl chain. Vapor diffusion is required to slow the kinetics.

  • Solution A (Inner Vial): Dissolve 10 mg of neophyl analog in 0.5 mL of Ethyl Acetate (polar, good solubility).

  • Solvent B (Outer Reservoir): Add 3 mL of n-Hexane (non-polar, anti-solvent).

  • Setup: Place the open inner vial inside the reservoir. Seal the outer vessel tightly.

  • Incubation: Store at 4°C in a vibration-free environment. The hexane will slowly diffuse into the ethyl acetate, lowering solubility and forcing nucleation.

    • Why: Lower temperature reduces the kinetic energy of the methyl rotation, encouraging lattice locking.

Phase 2: Cryogenic Data Collection

Room temperature collection leads to high thermal ellipsoids for the terminal methyl groups, obscuring the structure.

  • Mounting: Harvest a crystal (

    
     mm) using a nylon loop and Paratone-N oil.
    
  • Cooling: Flash cool the stream to 100 K using a liquid nitrogen cryostream.

    • Critical Step: Ensure the cooling rate is instantaneous to prevent ice ring formation.

  • Collection Strategy: Collect a full sphere of data (redundancy > 4.0) to accurately model the anomalous scattering if heavy atoms (Cl, Br) are present on the phenyl ring.

Phase 3: Refinement Strategy
  • Disorder Handling: The gem-dimethyl groups may show rotational disorder. Use the PART command (in SHELX) to model split positions if electron density is elongated.

  • Hydrogen Placement: Do not use riding models for the hydroxyl hydrogen. Locate it in the difference Fourier map to confirm the H-bond directionality (O-H···O vs O-H···

    
    ).
    

Visualization of Workflows

Diagram 1: Comparative Decision Logic

This decision tree illustrates when to deploy SC-XRD versus NMR based on the specific structural question regarding the neophyl scaffold.

DecisionTree Start Structural Question Q1 Is the sample crystalline? Start->Q1 Branch_Sol Solution Dynamics / Kinetics Q1->Branch_Sol No / Liquid Branch_Solid Absolute Config / Packing Q1->Branch_Solid Yes / Solid Method_NMR Method: 2D NMR (NOESY) Branch_Sol->Method_NMR Method_XRD Method: SC-XRD (100 K) Branch_Solid->Method_XRD Outcome_NMR Result: Rotamer Ratio (Averaged) Method_NMR->Outcome_NMR Outcome_XRD Result: Precise Bond Angles & H-Bond Net Method_XRD->Outcome_XRD

Caption: Decision logic for selecting SC-XRD over NMR. SC-XRD is prioritized for resolving packing interactions and precise bond angles in solid-state samples.

Diagram 2: Crystallization & Refinement Workflow

The specific pathway to overcome the "oiling out" tendency of bulky alcohols.

Workflow Step1 Synthesis (Grignard/Reduction) Step2 Vapor Diffusion (EtOAc / Hexane) Step1->Step2 Crude Oil Step3 Nucleation (Thorpe-Ingold Locking) Step2->Step3 Slow Kinetics Step4 Data Collection (100 K Cryo) Step3->Step4 Single Crystal Step5 Refinement (Disorder Modeling) Step4->Step5 Diffraction Pattern

Caption: Optimized workflow for neophyl analogs. The vapor diffusion step is critical to transition from oil to lattice.

Scientific Integrity & Validation (E-E-A-T)

To validate the trustworthiness of the generated crystal structure, the following metrics must be met. These serve as a self-validating system for the researcher:

  • R-Factor (

    
    ):  Must be 
    
    
    
    for publication-quality data. High R-factors in neophyl analogs often indicate unresolved disorder in the gem-dimethyl group.
  • Goodness of Fit (GoF): Should approach 1.0. Deviations suggest incorrect weighting schemes or missed twinning.

  • Flack Parameter: For chiral neophyl analogs, the Flack parameter must be close to 0.0 (with low standard deviation) to confirm absolute configuration.

  • CheckCIF Validation: Run the final .cif file through the IUCr CheckCIF server. Specific attention must be paid to "Level A" alerts regarding short intermolecular contacts, which may indicate incorrect H-bond assignment.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane. Journal of the Chemical Society, Transactions. Link (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).

  • Gavezzotti, A. (2010). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (Authoritative source on organic crystal packing and synthons).
  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link (Detailed analysis of weak H-bonds including O-H...pi interactions common in phenyl-alcohols).

  • Hampton Research. (n.d.). Crystallization Methods: Vapor Diffusion.[2][3][4]Link (Standard protocol verification for vapor diffusion techniques).

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System.Link (The global repository for validating neophyl analog structures against known baselines).

Sources

Safety & Regulatory Compliance

Safety

3-(2-bromophenyl)-2,2-dimethylpropan-1-ol proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol Executive Summary The compound 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol is a halogenated aromatic alcohol. Because...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol

Executive Summary

The compound 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol is a halogenated aromatic alcohol. Because it contains a covalently bound bromine atom, its disposal cannot be treated like standard organic solvent waste. Improper disposal of brominated organics poses severe environmental and safety risks, including the formation of highly toxic dioxins and the corrosion of facility infrastructure. This guide outlines the self-validating protocols required to safely segregate, contain, and dispose of this chemical, ensuring compliance with environmental protection regulations.

The Mechanistic Rationale for Halogenated Segregation

Understanding the causality behind waste segregation is the foundation of laboratory safety. 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol must be strictly isolated into a Halogenated Organic Waste stream for three critical reasons:

  • Prevention of Dioxin Formation: When brominated organic compounds are subjected to thermal stress during incineration, they can undergo de novo synthesis in the post-combustion cooling zones (200–400°C)[1]. This heterogeneous catalytic reaction converts the precursors into highly toxic Polybrominated Dibenzo-p-dioxins (PBDDs) and Dibenzofurans (PBDFs)[1].

  • Scrubber Requirements: The combustion of brominated compounds generates corrosive hydrogen bromide (HBr) gas. To prevent atmospheric release, EPA guidelines mandate that these wastes be processed in specialized rotary kiln incinerators equipped with caustic scrubbing systems to neutralize the acid[2].

  • Economic and Logistical Causality: Laboratories often collect non-halogenated waste separately because it is highly suitable for fuel blending and energy recovery[3]. Introducing even a trace amount of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol into a non-halogenated container instantly reclassifies the entire bulk volume as halogenated waste. This ruins its fuel-blending potential and drastically increases hazardous waste management costs[3].

Operational Disposal Protocol

Phase 1: Primary Containment & Segregation
  • Step 1: Container Selection. Select a High-Density Polyethylene (HDPE) or PTFE-lined waste container. Do not use galvanized steel safety cans, as halogenated solvents can dissociate over time to produce acids that corrode metal[4].

  • Step 2: Immediate Labeling. Affix a Hazardous Waste Tag to the container before or at the exact time the first drop of waste is added[5]. Check the applicable hazards (e.g., "Toxic", "Halogenated") and write out the full chemical name—do not use abbreviations[5].

  • Step 3: Fume Hood Commingling. All commingling of halogenated waste must be conducted inside a certified, operating chemical fume hood[6]. Never mix this stream with incompatible materials such as heavy metals, cyanides, or strong oxidizers[6].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Step 4: Vapor-Tight Sealing. Keep the container strictly "vapor tight" and closed at all times, except when actively adding waste[5]. Leaving a funnel in an open waste bottle is a direct violation of safety protocols[3].

  • Step 5: Secondary Containment. Store the primary container in a designated SAA using secondary containment (e.g., a polyethylene tray) to capture any potential leaks[6].

  • Step 6: Volume Limits. Adhere strictly to accumulation limits. Laboratories must not store more than 25 to 55 gallons of halogenated waste in an SAA, depending on local institutional guidelines[5][6].

Phase 3: Final Disposition
  • Step 7: EH&S Transfer. When the container reaches ¾ full, request a waste collection from your Environmental Health and Radiation Safety (EHRS) department[6]. The waste will be transported to an EPA-permitted facility capable of high-temperature thermal destruction (>1000°C)[2].

G Waste 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol Waste Stream Decision Halogenated vs. Non-Halogenated? Waste->Decision Halo Halogenated Organic Waste (Requires Segregation) Decision->Halo Contains Bromine NonHalo Non-Halogenated Waste (DO NOT MIX) Decision->NonHalo Prohibited Container HDPE / PTFE-Lined Container (Vapor-Tight) Halo->Container SAA Satellite Accumulation Area (SAA) Secondary Containment Container->SAA Incinerator Rotary Kiln Incinerator (>1000°C) SAA->Incinerator Transport by EPA-Permitted Vendor Scrubber Caustic Scrubber (Neutralizes HBr Gas) Incinerator->Scrubber Prevents PBDD/PBDF Formation

Workflow for the segregation, containment, and thermal destruction of brominated organic waste.

Quantitative Data Presentation

The following table summarizes the critical processing differences that necessitate the strict segregation of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol from standard organic waste.

ParameterHalogenated Waste (e.g., Brominated Alcohols)Non-Halogenated Waste (e.g., Ethanol, Acetone)
Primary Disposal Method Rotary Kiln Incineration[2]Fuel Blending / Standard Incineration[3]
Required Incineration Temp >1000°C~850°C
Flue Gas Treatment Caustic Scrubbing Mandatory[2]Standard Filtration
Combustion Byproducts HBr, Potential PBDDs/PBDFs[1]CO₂, H₂O
Relative Disposal Cost HighLow

Emergency Spill Response Workflow

In the event of an accidental spill or container rupture involving 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol:

  • Isolate and Ventilate: Immediately remove any potential sources of ignition (e.g., heat sources, electrical wires). Close laboratory doors to prevent vapor migration, but ensure the chemical fume hood exhaust remains running to ventilate the area[5].

  • Containment: Place inert absorbent pads or vermiculite over the spill. Allow the material to sit and fully absorb the chemical[5]. Do not use combustible materials like sawdust.

  • Collection: Using non-sparking tools, collect all spill pads and contaminated absorbent into a sealed, vapor-tight bag or bucket. Tag it immediately as hazardous waste[6].

  • Decontamination: If skin contact occurs, flush the affected area with copious amounts of water (via eyewash or safety shower) and wash with soap and water[5][6].

  • Reporting: Request a specialized disposal pickup through EHRS and report the incident to campus safety if the spill exceeds benchtop scale[6].

References

1.[5] Title: Halogenated Organic Liquids - Standard Operating Procedure. Source: illinois.edu. URL: 5 2.[6] Title: Halogenated Solvents in Laboratories - Campus Operations. Source: temple.edu. URL: 6 3.[4] Title: Halogenated Solvents. Source: wsu.edu. URL: 4 4.[3] Title: Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Source: nih.gov. URL: 3 5.[2] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: epa.gov. URL: 2 6.[1] Title: Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration. Source: mdpi.com. URL: 1

Sources

Handling

Personal protective equipment for handling 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol

Operational Safety Guide: 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol Executive Summary & Hazard Profiling The Molecule: 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol is a functionalized intermediate combining a primary neopen...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol

Executive Summary & Hazard Profiling

The Molecule: 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol is a functionalized intermediate combining a primary neopentyl alcohol motif with an ortho-brominated aromatic ring. Physical State: Depending on purity and ambient conditions, this compound typically presents as a viscous oil or low-melting solid . The "Why" of Safety: While specific toxicological data (LD50) for this exact structure may be limited in public repositories, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR). The molecule possesses:

  • Aryl Bromide: Potential for skin sensitization and lipophilic absorption.

  • Primary Alcohol: Mucous membrane irritant (eyes/lungs).

  • Neopentyl Backbone: Increases steric bulk and lipophilicity, potentially enhancing skin permeation rates compared to linear analogs.

Baseline Hazard Classifications (Derived from Analogs):

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways: Dermal Absorption (primary risk) and Inhalation (secondary risk during heating/aerosolization).

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield) for prolonged contact.The lipophilic nature of the bromophenyl group facilitates permeation through thin latex. Double nitrile creates a sacrificial outer layer and a visual indicator for breach.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient for liquid handling.As a likely viscous irritant, a splash to the eye is difficult to irrigate quickly. Goggles provide a seal against vapors and direct splashes.[7]
Body Protection Lab Coat (High-Density Cotton/Poly) + Chemical Resistant Apron (if handling >100mL).Standard lab coats are porous. The apron protects the torso from saturation events during transfer of stock solutions.
Respiratory Fume Hood (Primary) Face velocity: 80–100 fpm.Backup: Half-mask with OV/P100 cartridges (only if outside hood).Prevents inhalation of organic vapors or dusts (if solid). The ortho-bromo substituent can increase volatility during rotary evaporation.

Operational Protocol: Step-by-Step Handling

Phase A: Pre-Operational Check
  • Verify Engineering Controls: Confirm fume hood flow rate is within certified range.

  • Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.

  • Solvent Selection: If preparing a solution, avoid DMSO or DMF if possible, as these solvents act as carriers, accelerating the transport of the brominated compound through the skin. Prefer Dichloromethane (DCM) or Ethyl Acetate with strict double-gloving.

Phase B: Active Handling (Weighing & Transfer)

Scenario: Transferring from stock bottle to reaction vessel.

  • Stabilize the Container: Clamp the source container. Viscous liquids can cause "jerking" motions when pipetting, leading to splashes.

  • The "Drop-Wise" Technique: When transferring via syringe or pipette, keep the tip touching the inner wall of the receiving vessel. This minimizes aerosol generation.[8]

  • Solid Handling (if applicable): If the material has solidified:

    • Do not chip at it with a spatula (creates dust).

    • Gently warm the container in a water bath (<40°C) to melt it into a liquid for safer volumetric transfer.

Phase C: Post-Work & Decontamination
  • Primary Decon: Wipe all exterior surfaces of stock bottles with a Kimwipe dampened in acetone before returning to storage.

  • Doffing Sequence:

    • Remove apron (if used).

    • Remove outer gloves (peel from wrist, turning inside out).

    • Inspect inner gloves for staining.

    • Remove eye protection last.

  • Hygiene: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 20 seconds.

Emergency Response Logic

  • Skin Contact:

    • Immediate Action: Blot excess chemical (do not rub).

    • Flush: Rinse with water for 15 minutes.[4][5][9]

    • Medical: If redness persists, suspect chemical burn due to the brominated moiety.

  • Eye Contact:

    • Flush: Use eyewash station for 15 minutes, holding eyelids open.

    • Note: Lipophilic compounds can be stubborn to rinse; continuous irrigation is critical.

  • Spill (Benchtop < 50 mL):

    • Isolate: Evacuate immediate area.

    • Absorb: Use vermiculite or sand. Do not use paper towels (fire risk if flammable solvents are present).

    • Disposal: Scoop into a jar labeled "Halogenated Organic Waste."

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound based on its physical state and the required barrier protection.

SafetyProtocol Start Start: Handling 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol CheckState Check Physical State Start->CheckState IsSolid Solid / Crystalline CheckState->IsSolid IsLiquid Viscous Liquid / Oil CheckState->IsLiquid ActionSolid Action: Gentle Warming (<40°C) Convert to Liquid for Transfer IsSolid->ActionSolid Avoid Dust ActionLiquid Action: Use Positive Displacement Pipette or Glass Syringe IsLiquid->ActionLiquid Prevent Splash PPE_Check PPE Verification: Double Nitrile + Goggles + Fume Hood ActionSolid->PPE_Check ActionLiquid->PPE_Check Transfer Execute Transfer (Avoid DMSO/DMF carriers) PPE_Check->Transfer Waste Disposal: Halogenated Waste Stream Transfer->Waste

Caption: Decision matrix for handling 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol, prioritizing state conversion to minimize dust exposure.

Disposal & Environmental Compliance

Classification: This compound contains a halogen (Bromine). It must be segregated from non-halogenated solvents.

  • Waste Stream: Halogenated Organic Waste .

  • Labeling: Clearly mark the waste tag with the full chemical name. Do not use abbreviations like "Bromophenyl alcohol."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers as prolonged storage of brominated compounds can sometimes lead to slow corrosion or degradation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[10][11] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): Halogenated Alcohols. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-bromophenyl)-2,2-dimethylpropan-1-ol
Reactant of Route 2
3-(2-bromophenyl)-2,2-dimethylpropan-1-ol
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